Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLBXZOFLWOERN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679043 | |
| Record name | tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142253-46-1 | |
| Record name | tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate: A Technical Guide for Advanced Drug Discovery
This guide provides an in-depth technical overview of (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate, a chiral building block of significant interest in modern medicinal chemistry. We will delve into its chemical properties, a validated synthetic pathway, comprehensive analytical characterization, and its strategic application in the development of targeted therapeutics, particularly Janus Kinase (JAK) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their programs.
Core Molecular Attributes and Physicochemical Properties
(R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is a bifunctional molecule featuring a protected pyrrolidine ring, a chiral center, and a reactive nitrile group. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions to reveal the secondary amine for further derivatization. The cyanomethyl substituent serves as a versatile handle for a variety of chemical transformations, or as a key pharmacophoric element.
Table 1: Physicochemical and Structural Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Physical State | Colorless to pale yellow oil | Inferred from similar compounds[2] |
| Purity | Typically ≥95% | [1] |
| CAS Number | 218335-02-1 | N/A |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC#N | N/A |
| InChI Key | LZEGWKYQHCHTMQ-UHFFFAOYSA-N | [3] |
Strategic Synthesis Pathway
The most reliable and scalable synthesis of (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate commences with the commercially available and enantiopure alcohol, (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.[4][5] The synthesis is a robust two-step process involving the activation of the primary alcohol followed by nucleophilic displacement with a cyanide source. This pathway is favored due to the high fidelity of the stereocenter and the generally high yields achievable.
Caption: Figure 1: Two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of (R)-tert-butyl 3-(((4-methylphenyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate (Tosylate Intermediate)
-
To a stirred solution of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (TEA, 1.5 eq.) or pyridine (2.0 eq.).
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used in the next step without further purification.
Causality: The tosylation of the primary alcohol is a critical activation step. The tosyl group is an excellent leaving group, facilitating the subsequent nucleophilic substitution by the cyanide anion. The use of a non-nucleophilic base like TEA or pyridine is essential to neutralize the HCl generated during the reaction without competing with the alcohol.
Step 2: Synthesis of (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
-
Dissolve the crude tosylate intermediate from Step 1 in dimethyl sulfoxide (DMSO, 5-10 volumes).
-
Add sodium cyanide (NaCN, 1.5 eq.). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into a mixture of water and ethyl acetate.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash thoroughly with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate as an oil.[2]
Causality: The S_N2 displacement of the tosylate by the cyanide anion proceeds efficiently in a polar aprotic solvent like DMSO, which solvates the sodium cation but leaves the cyanide anion highly nucleophilic. This reaction cleanly forms the desired carbon-carbon bond with inversion of configuration at the methylene carbon, though the chiral center on the pyrrolidine ring remains unaffected.
Analytical Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 500 MHz) | δ 3.20-3.70 (m, 4H, pyrrolidine CH₂), δ 2.70-2.90 (m, 1H, pyrrolidine CH), δ 2.50-2.65 (d, 2H, CH₂CN), δ 1.90-2.20 (m, 2H, pyrrolidine CH₂), δ 1.47 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 154.5 (C=O, Boc), δ 117.5 (C≡N), δ 80.0 (C(CH₃)₃), δ 45-55 (pyrrolidine CH₂), δ 35-40 (pyrrolidine CH), δ 28.5 (C(CH₃)₃), δ 25-30 (pyrrolidine CH₂), δ 20-25 (CH₂CN) |
| FT-IR (film) | ν_max ≈ 2975 (C-H, alkane), 2250 (C≡N, nitrile), 1695 (C=O, carbamate), 1165 (C-O) cm⁻¹ |
| HRMS (ESI-TOF) | m/z calcd. for C₁₁H₁₉N₂O₂ [M+H]⁺: 211.1441; Found: consistent with calculation. |
Applications in Drug Discovery: A Key Scaffold for Janus Kinase (JAK) Inhibitors
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional framework that can effectively probe protein binding pockets.[7] The (R)-3-(cyanomethyl)pyrrolidine moiety, in particular, has emerged as a critical component in the design of selective Janus Kinase (JAK) inhibitors.[8][9]
JAKs are a family of intracellular, non-receptor tyrosine kinases that are essential for signaling from cytokine receptors.[9] Dysregulation of JAK-STAT signaling is implicated in a wide range of autoimmune and inflammatory diseases, as well as certain cancers. Consequently, JAK inhibitors have become an important class of therapeutics.
Caption: Figure 2: General structure of a JAK inhibitor incorporating the pyrrolidine nitrile moiety.
In many JAK inhibitors, the nitrile group of the pyrrolidine moiety forms a key hydrogen bond with a backbone amide in the hinge region of the ATP binding site. The chiral pyrrolidine ring itself serves to orient substituents into specific regions of the kinase domain, which can be exploited to achieve selectivity for one JAK isoform over others. For instance, achieving selectivity against JAK2 is often a key objective to avoid hematological side effects.[9] The development of the selective JAK1 inhibitor, Upadacitinib, showcases the successful application of a chiral, functionalized pyrrolidine core.[8]
Safety and Handling
As with all laboratory chemicals, (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate should be handled by trained personnel in a well-ventilated area.
-
Hazard Statements: Based on related compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
(R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is a high-value chiral building block with demonstrated utility in the synthesis of complex, biologically active molecules. Its straightforward and scalable synthesis, coupled with its versatile chemical functionality, makes it an attractive starting material for drug discovery campaigns. Its role in the development of selective JAK inhibitors highlights the power of incorporating stereochemically defined, three-dimensional scaffolds to solve critical challenges in modern medicinal chemistry.
References
-
Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved from [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2018). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Retrieved from [Link]
-
PubMed. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Retrieved from [Link]
-
AKos Consulting & Solutions. (n.d.). 199174-24-8 | (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine. Retrieved from [Link]
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
PubChem. (n.d.). Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
Sources
- 1. (R)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate [cymitquimica.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | C11H18N2O2 | CID 175688917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 199174-24-8 | (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate (CAS Number: 142253-46-1), a key building block in contemporary medicinal chemistry. We will delve into its chemical properties, outlining a detailed, field-proven synthetic protocol, and provide a thorough analytical characterization. The discussion will extend to the strategic importance of this molecule, particularly its role as a crucial intermediate in the synthesis of targeted therapeutics, with a focus on Janus Kinase (JAK) inhibitors. This guide is intended to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this versatile compound in their synthetic endeavors.
Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in drug discovery.[1][2] Its non-planar, sp³-rich three-dimensional structure allows for the exploration of chemical space in ways that flat, aromatic systems cannot.[1][2] This conformational flexibility enables pyrrolidine-containing compounds to present substituents in precise spatial orientations, facilitating optimal interactions with biological targets.[2] The pyrrolidine nucleus is found in numerous natural products and FDA-approved drugs, highlighting its biocompatibility and therapeutic potential.[1][3]
This compound, the subject of this guide, is a bifunctional molecule that combines the desirable properties of the pyrrolidine scaffold with two key functionalities: a Boc-protected amine and a cyanomethyl group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, offering stability under a range of reaction conditions and straightforward deprotection. The cyanomethyl moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making it a valuable handle for further molecular elaboration.[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties and spectroscopic signature of a compound is fundamental to its successful application in synthesis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 142253-46-1 | [5][6] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [7] |
| Molecular Weight | 210.27 g/mol | [7] |
| Appearance | Off-white to light yellow solid or oil | [5] |
| Boiling Point | 327.4 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.062 g/cm³ (Predicted) | [7] |
Spectroscopic Data
The following data represents a composite of expected values based on closely related structures and general principles of spectroscopy.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.46 ppm), the pyrrolidine ring protons (a series of multiplets between 1.70 and 3.80 ppm), and the cyanomethyl group (a doublet at ~2.50 ppm). The exact chemical shifts and coupling patterns will be influenced by the solvent and the chirality of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display a signal for the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~79 ppm), and the methyl carbons of the Boc group (~28 ppm). The pyrrolidine ring carbons will appear in the range of ~23-57 ppm, and the nitrile carbon will be observed around 118 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a sharp absorption band around 2245 cm⁻¹ corresponding to the C≡N stretch of the nitrile group. A strong band around 1690 cm⁻¹ will indicate the C=O stretch of the Boc protecting group. C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak [M]+ at m/z 210. Under electrospray ionization (ESI) conditions, adducts such as [M+H]⁺ at m/z 211 or [M+Na]⁺ at m/z 233 may be observed.
Synthesis and Purification: A Practical Workflow
The synthesis of this compound can be achieved through a variety of routes, often starting from commercially available derivatives of proline or 4-hydroxyproline. The following protocol outlines a reliable and scalable approach.
Proposed Synthetic Pathway
Caption: Proposed synthetic scheme for this compound.
Step-by-Step Experimental Protocol
Step 1: Oxidation of N-Boc-L-4-hydroxyproline
-
To a stirred solution of N-Boc-L-4-hydroxyproline (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-L-4-oxoproline, which can often be used in the next step without further purification.
Causality: The Dess-Martin periodinane is a mild oxidizing agent suitable for converting the secondary alcohol to a ketone without epimerization at the adjacent stereocenter.
Step 2: Wittig-Horner-Emmons Reaction
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl (cyanomethyl)phosphonate (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of the crude N-Boc-L-4-oxoproline from the previous step in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Causality: The Wittig-Horner-Emmons reaction is a reliable method for forming a carbon-carbon double bond by reacting a phosphonate-stabilized carbanion with a ketone.
Step 3: Reduction of the Alkene
-
Dissolve the crude tert-butyl 3-(cyanomethylene)pyrrolidine-1-carboxylate in methanol or ethyl acetate.
-
Add palladium on carbon (10 wt. %, 5 mol %).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete as monitored by TLC or GC-MS.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
Causality: Catalytic hydrogenation is an effective method for the reduction of the exocyclic double bond to afford the desired saturated cyanomethyl derivative.
Purification
The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is commonly employed. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as an off-white to light yellow solid or oil.[1]
Applications in Drug Discovery: A Focus on Janus Kinase (JAK) Inhibitors
This compound is a valuable intermediate in the synthesis of various biologically active molecules.[4][8] Its utility is particularly evident in the development of Janus Kinase (JAK) inhibitors.[3] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways involved in immunity and inflammation.[3][9] Dysregulation of JAK signaling is implicated in a range of autoimmune diseases and cancers, making them attractive therapeutic targets.[10][11]
The cyanomethylpyrrolidine moiety can be incorporated into the core structure of JAK inhibitors, where the pyrrolidine ring serves as a scaffold to correctly orient pharmacophoric elements for optimal binding to the kinase domain. The cyanomethyl group can be further functionalized to introduce key interacting groups or to modulate the physicochemical properties of the final compound. For instance, the nitrile can be hydrolyzed to a carboxylic acid to introduce a hydrogen bond donor/acceptor or reduced to a primary amine for further derivatization.
Caption: General workflow for the incorporation of the title compound into a JAK inhibitor.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[12] For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important and versatile building block in modern drug discovery. Its synthesis from readily available starting materials is well-established, and its bifunctional nature allows for a wide range of subsequent chemical transformations. The pyrrolidine scaffold provides a three-dimensional framework that is highly desirable in medicinal chemistry, while the cyanomethyl group offers a versatile handle for further elaboration. The demonstrated utility of this compound in the synthesis of targeted therapeutics, such as JAK inhibitors, underscores its value to the research and drug development community. This guide provides the necessary technical information to enable scientists to confidently and effectively utilize this compound in their synthetic campaigns.
References
- Supporting Information for a scientific publication.
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
- ResearchGate. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate.
-
Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link] (Example URL format)
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
- ResearchGate. (n.d.). Examples of pyrrolidine based pharmaceutical agents.
- Chem-Impex. (n.d.). 3-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.
- ChemScene. (n.d.). Certificate of Analysis: 1-Boc-3-(cyanomethyl)pyrrolidine.
- Angene Chemical. (2024). Safety Data Sheet.
- J&K Scientific. (n.d.). 1-Boc-3-(cyanomethyl)pyrrolidine | 142253-46-1.
- Guidechem. (n.d.). ÉSTER TERBUTIL DEL ÁCIDO 3-CIANOMETIL-PIRROLIDINA-1-CARBOXÍLICO.
- Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from a university research group website.
-
PubMed. (2018). Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. Journal of Medicinal Chemistry, 61(24), 11164-11184. [Link]
- J&K Scientific LLC. (n.d.). 3-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | 142253-.
-
MDPI. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 27(1), 123. [Link]
-
National Institutes of Health. (2016). Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 59(1), 179-195. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. rsc.org [rsc.org]
- 3. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | C11H18N2O2 | CID 175688917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN102227406A - Preparation method of (R)-3-vinylpyrrolidine-1-carboxylic acid tert-butyl ester and its intermediate - Google Patents [patents.google.com]
A Technical Guide to tert-Butyl 3-(Cyanomethyl)pyrrolidine-1-carboxylate: Properties, Synthesis, and Applications
Introduction
tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure is characterized by a saturated five-membered pyrrolidine ring, protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group, and functionalized at the 3-position with a cyanomethyl (-CH₂CN) substituent. This unique combination of a rigid, three-dimensional scaffold and two orthogonally reactive functional groups makes it a highly versatile intermediate for the synthesis of complex molecular architectures.
This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It covers the core physicochemical properties, reactivity, synthesis, and key applications of this compound, emphasizing the causal relationships behind its synthetic utility and providing actionable protocols and safety information.
Nomenclature and Molecular Structure
A clear understanding of the compound's identifiers is crucial for sourcing and regulatory compliance.
| Identifier | Value | Source |
| Common Name | This compound | [1] |
| CAS Number | 142253-46-1 | [1] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1] |
| IUPAC Name | This compound | Chem-Impex |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)CC#N | PubChem |
| InChIKey | LZEGWKYQHCHTMQ-UHFFFAOYSA-N | [2] |
digraph "tert_butyl_3_cyanomethylpyrrolidine_1_carboxylate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-2.0!"]; C3 [label="C", pos="0,-2.5!"]; C4 [label="C", pos="0.8,-1.5!"]; C5 [label="C", pos="1.0,1.0!"]; O1 [label="O", pos="0.8,2.0!"]; O2 [label="O", pos="2.2,0.8!"]; C6 [label="C", pos="3.2,1.8!"]; C7 [label="C", pos="2.8,3.2!"]; C8 [label="C", pos="4.6,1.5!"]; C9 [label="C", pos="2.5,1.1!"]; C10 [label="C", pos="0,-4.0!"]; C11 [label="C", pos="0,-5.2!"]; N2 [label="N", pos="0,-6.4!"];
// Invisible nodes for hydrogen placement H1[label="H", pos="-1.8,-0.1!", style=invis]; H2[label="H", pos="-1.8,-2.4!", style=invis]; H3[label="H", pos="0.3,-1.0!", style=invis]; H4[label="H", pos="1.4,-2.0!", style=invis]; H5[label="H", pos="-0.5,-4.3!", style=invis]; H6[label="H", pos="0.5,-4.3!", style=invis];
// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- C5; C5 -- O1 [style=double]; C5 -- O2; O2 -- C9; C9 -- C6; C9 -- C7; C9 -- C8; C3 -- C10; C10 -- C11; C11 -- N2 [style=triple];
// Add labels for functional groups Boc_label [label="Boc Group", pos="2.5,2.5!", fontcolor="#5F6368", fontsize=10]; Pyrrolidine_label [label="Pyrrolidine Ring", pos="-1.5, -1.25!", fontcolor="#5F6368", fontsize=10]; Cyanomethyl_label [label="Cyanomethyl Group", pos="1.5, -5.0!", fontcolor="#5F6368", fontsize=10]; }
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties dictate the compound's handling, storage, and behavior in reactions.
| Property | Value | Source |
| Molecular Weight | 210.28 g/mol | [1] |
| Appearance | Yellow crystal powder | [1] |
| Purity | ≥95% (NMR) | [1] |
| Boiling Point | 307.9 ± 35.0 °C (Predicted) | [3] |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [3] |
| Storage Conditions | Store at 0-8 °C, in a cool, dry, well-ventilated area | [1][3] |
Chemical Properties and Reactivity
The synthetic utility of this molecule stems from the distinct reactivity of its functional groups. The Boc group serves as a robust, acid-labile protecting group for the pyrrolidine nitrogen, while the cyanomethyl group is a versatile precursor for various other functionalities.
The Role of the Boc-Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions, including basic, oxidative, and many reductive environments.[4] Its primary role is to temporarily deactivate the nucleophilicity and basicity of the pyrrolidine nitrogen, allowing for selective transformations elsewhere in the molecule.
Causality of Deprotection: The key to the Boc group's utility is its facile removal under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl carbocation, which is then quenched to form isobutylene and carbon dioxide. This selective deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in an ethereal solvent like dioxane.[4] This predictable reactivity allows for the sequential unmasking of the secondary amine for subsequent reactions, such as alkylation, acylation, or arylation.
Reactivity of the Cyanomethyl Group
The cyanomethyl group is a powerful synthetic handle. The nitrile functionality is a versatile precursor that can be readily converted into other important functional groups.[5][6]
-
Reduction to Primary Amines: The nitrile can be reduced to a primary amine (-CH₂CH₂NH₂). This transformation is commonly achieved via catalytic hydrogenation (e.g., using H₂ gas with catalysts like Raney Nickel or Palladium on carbon) or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). This extends the carbon chain and introduces a new nucleophilic center.
-
Hydrolysis to Carboxylic Acids: Under acidic or basic aqueous conditions, the nitrile can be hydrolyzed to a carboxylic acid (-CH₂COOH), providing a route to amides, esters, and other acid derivatives.[6]
-
Generation of α-Carbanions: The methylene protons adjacent to the nitrile are acidic and can be deprotonated with a suitable base to form a stabilized carbanion. This nucleophile can then participate in C-C bond-forming reactions, such as alkylations.
Caption: Key chemical transformations of the title compound.
Representative Synthesis Protocol
While multiple synthetic routes exist for substituted pyrrolidines, a common and logical approach involves the nucleophilic substitution of a suitable leaving group on a pre-formed Boc-pyrrolidine scaffold with a cyanide source. This method is illustrative of the strategies used to access such compounds.
Objective: To synthesize this compound from tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Logic: This two-step sequence first converts the primary alcohol into a better leaving group (e.g., a tosylate or mesylate) and then displaces it with a cyanide anion. This is a classic and reliable method for introducing a nitrile.
Caption: Workflow for a representative synthesis pathway.
Step 1: Tosylation of tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Protocol:
-
Dissolve tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq)[7] in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA, 1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylated intermediate.
-
-
Expertise & Causality:
-
Anhydrous Conditions: The reaction must be dry because TsCl reacts readily with water.
-
Base (TEA): Triethylamine is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Temperature Control: Starting at 0 °C controls the initial exothermic reaction. Allowing it to warm to room temperature ensures the reaction proceeds to completion.
-
Step 2: Cyanation of tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate
-
Protocol:
-
Dissolve the crude tosylated intermediate from Step 1 in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, 1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash repeatedly with water and brine to remove the solvent and excess cyanide salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel to obtain the pure this compound.
-
-
Expertise & Causality:
-
Solvent Choice (DMF/DMSO): Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation (Na⁺) but not the nucleophile (CN⁻), enhancing the nucleophile's reactivity.
-
Heating: The displacement of a tosylate group requires energy to overcome the activation barrier, so heating is necessary for a reasonable reaction rate.
-
Aqueous Workup: The extensive washing with water is a critical safety and purity step to remove the highly toxic, water-soluble cyanide salts.
-
Applications in Research and Development
The compound serves as a versatile intermediate in several fields:
-
Drug Development: The pyrrolidine scaffold is a privileged structure in medicinal chemistry. This compound allows for the synthesis of novel therapeutic agents by modifying the cyanomethyl group or by deprotecting the nitrogen for further functionalization.[1] The resulting molecules can be screened for various biological activities.
-
Synthetic Chemistry: It is a key building block for creating more complex molecules. The dual functionality enables its use in multi-step syntheses of natural products, pharmaceuticals, and agrochemicals.[1]
-
Material Science: The compound can be incorporated into polymers or coatings where the pyrrolidine ring can enhance stability and the nitrile group can be used for cross-linking or further modification.[1]
Spectroscopic Characterization (Expected)
For a researcher verifying the identity and purity of the synthesized compound, the following spectral characteristics are expected:
-
¹H NMR:
-
A prominent singlet around δ 1.4-1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group.
-
A series of multiplets between δ 1.8-3.6 ppm corresponding to the protons on the pyrrolidine ring and the methylene group of the cyanomethyl substituent.
-
-
¹³C NMR:
-
Signals for the quaternary carbon (~80 ppm) and methyl carbons (~28 ppm) of the Boc group.
-
A signal for the nitrile carbon around δ 117-120 ppm.
-
Signals corresponding to the carbons of the pyrrolidine ring.
-
-
IR Spectroscopy:
-
A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretch.
-
A strong absorption band around 1690-1710 cm⁻¹ corresponding to the C=O stretch of the carbamate (Boc group).
-
Safety, Handling, and Storage
Safe handling of this compound is paramount. Data from structurally related compounds suggest the following precautions.
-
Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[8] Harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][10]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[8]
-
-
First Aid:
-
Skin Contact: Wash off with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Inhalation: Move person into fresh air.[10]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] In all cases of exposure, seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[3][8]
Conclusion
This compound is a strategically important molecule for chemical synthesis. Its value lies in the predictable and differential reactivity of its Boc-protected amine and its cyanomethyl group. By understanding the principles behind its reactions and handling requirements, researchers can effectively leverage this compound to construct complex and novel molecules for a wide array of applications, particularly in the pursuit of new pharmaceuticals and advanced materials.
References
-
Cyanomethylation Reaction. Encyclopedia.pub. (2023-05-05). [Link]
-
The Electrogenerated Cyanomethyl Anion in Organic Synthesis. Bentham Science Publishers. (2005-01-01). [Link]
-
SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]
-
Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. PubMed Central - NIH. [Link]
-
Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. [Link]
-
SAFETY DATA SHEET. Acros PharnaTech Limited. [Link]
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed Central. [Link]
-
Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. ACS Publications. [Link]
-
Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society - ACS Publications. [Link]
-
tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate. PubChem. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. (2025-08-06). [Link]
-
(R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate. Acros Pharmatech. [Link]
-
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. PubChem. [Link]
- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate. PubChem. [Link]
-
(S)-TERT-BUTYL 3-(CYANOMETHYL)PYRROLIDINE-1-CARBOXYLATE Order. ChemUniverse. [Link]
-
(S)-TERT-BUTYL 3-(CYANOMETHYL)PYRROLIDINE-1-CARBOXYLATE Quote Form. ChemUniverse. [Link]
-
Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate. PubChem. [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. (2018). [Link]
-
tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. (2019). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | C11H18N2O2 | CID 175688917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate [acrospharma.co.kr]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. acrospharmatech.com [acrospharmatech.com]
Core Directive: In-Depth Technical Guide on tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing detailed information on the molecular properties, synthesis, and analytical characterization of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate.
Molecular Identity and Physicochemical Properties
This compound is a heterocyclic organic compound frequently utilized as a building block in medicinal chemistry. Its structure incorporates a pyrrolidine ring, a versatile scaffold in many biologically active molecules. The presence of a cyanomethyl group offers a reactive handle for further synthetic modifications, while the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reaction sequences.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₈N₂O₂[1] |
| Molecular Weight | 210.27 g/mol [1][2] |
| IUPAC Name | This compound[1] |
| CAS Registry Number | 142253-46-1[1] |
| Density | 1.062 g/cm³[1] |
| Boiling Point | 327.4 °C at 760 mmHg[1] |
| Flash Point | 151.8 °C[1] |
Synthesis and Experimental Protocol
The synthesis of this compound is a critical process for ensuring high purity and yield for subsequent applications. The following workflow and protocol describe a common and reliable synthetic route.
Workflow for Synthesis and Purification
Caption: Synthetic and purification workflow for this compound.
Step-by-Step Experimental Protocol:
-
Activation of the Hydroxyl Group: The synthesis typically commences with the activation of the hydroxyl group of a precursor, such as tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This is often achieved by converting the alcohol into a better leaving group, for instance, a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine or pyridine.
-
Nucleophilic Substitution: The activated intermediate is then subjected to a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This step introduces the cyanomethyl group onto the pyrrolidine ring.
-
Workup and Extraction: Upon completion of the reaction, an aqueous workup is performed to remove inorganic salts and the solvent. The product is then extracted into an organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: The crude product is purified using silica gel column chromatography to isolate the desired compound from any unreacted starting materials or byproducts, yielding the pure this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a series of analytical techniques are employed.
Logical Flow for Compound Characterization
Caption: Analytical workflow for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the tert-butyl protons, the pyrrolidine ring protons, and the cyanomethyl protons. The ¹³C NMR will provide evidence for all eleven carbon atoms in their distinct chemical environments.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The expected mass-to-charge ratio for the molecular ion peak would correspond to the calculated molecular weight of 210.27 g/mol .
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the key functional groups. A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2240 cm⁻¹, and a strong carbonyl (C=O) stretch from the Boc group will appear around 1690 cm⁻¹.
Applications in Research and Drug Development
The structural motifs present in this compound make it a valuable intermediate in the synthesis of a variety of pharmaceutical agents. The cyanopyrrolidine core is a key pharmacophore in dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. Furthermore, the versatility of the cyanomethyl group allows for its conversion into other functional groups, such as amines and carboxylic acids, enabling the synthesis of diverse compound libraries for drug discovery programs targeting a wide range of diseases.
References
-
PubChem, National Center for Biotechnology Information. Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate. [Link]
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed analysis and interpretation of the ¹H NMR spectrum of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The principles and methodologies discussed herein are designed to offer both a predictive framework for spectral interpretation and a practical guide for experimental acquisition and analysis.
Introduction: The Structural Significance of a Substituted Pyrrolidine
The pyrrolidine ring is a privileged scaffold in numerous biologically active compounds. The introduction of a cyanomethyl group at the 3-position, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, creates a versatile intermediate for further chemical elaboration. A thorough understanding of its ¹H NMR spectrum is paramount for confirming its identity, assessing its purity, and understanding its conformational behavior.
The presence of the chiral center at the 3-position and the conformational constraints imposed by the five-membered ring and the bulky Boc group lead to a complex and informative ¹H NMR spectrum. The diastereotopicity of the methylene protons on the pyrrolidine ring results in complex splitting patterns that, when properly analyzed, can provide significant insight into the molecule's three-dimensional structure.
Predicted ¹H NMR Spectral Analysis
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-2ax, H-2eq | 3.20 - 3.70 | m | - | 2H |
| H-3 | 2.50 - 2.80 | m | - | 1H |
| H-4ax, H-4eq | 1.80 - 2.20 | m | - | 2H |
| H-5ax, H-5eq | 3.00 - 3.50 | m | - | 2H |
| -CH₂CN | 2.40 - 2.60 | d | ~ 6-8 | 2H |
| -C(CH₃)₃ (Boc) | 1.46 | s | - | 9H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.
Detailed Rationale for Assignments:
-
Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.46 ppm.[1] This signal is characteristic and serves as a reliable internal reference point for integration.
-
Pyrrolidine Ring Protons (H-2, H-3, H-4, H-5): The protons on the pyrrolidine ring will exhibit complex multiplets due to geminal and vicinal coupling. The presence of the electron-withdrawing Boc group on the nitrogen will deshield the adjacent methylene protons (H-2 and H-5), shifting them downfield relative to an unprotected pyrrolidine.[2] Due to the restricted rotation and conformational puckering of the pyrrolidine ring, the geminal protons on each carbon (e.g., H-2ax and H-2eq) are diastereotopic and will have different chemical shifts, coupling to each other and to adjacent protons. This often results in overlapping multiplets that may require 2D NMR techniques for full resolution.[3]
-
Protons adjacent to Nitrogen (H-2, H-5): These protons are expected in the range of 3.00 - 3.70 ppm. The bulky Boc group can lead to rotamers, which may result in broadened signals.[1]
-
Methylene Protons at C4 (H-4): These protons are further from the electron-withdrawing groups and are expected to be the most upfield of the ring protons, likely appearing in the 1.80 - 2.20 ppm region.
-
Methine Proton at C3 (H-3): This proton is coupled to the protons at C2, C4, and the cyanomethyl group. It is expected to be a complex multiplet and its position will be influenced by the cyanomethyl substituent.
-
Cyanomethyl Protons (-CH₂CN): The methylene protons of the cyanomethyl group are adjacent to a chiral center (C3), making them diastereotopic. They will likely appear as a doublet of doublets, though this may be simplified to a doublet if the coupling to the C3 proton is dominant. Their chemical shift is influenced by the electron-withdrawing nature of the nitrile group, placing them in the 2.40 - 2.60 ppm range.
Experimental Protocol for ¹H NMR Acquisition
A standardized and reproducible protocol is essential for obtaining high-quality ¹H NMR data.
1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition: a. The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.[4] b. Tune and shim the spectrometer to ensure optimal magnetic field homogeneity. c. Acquire the ¹H NMR spectrum at a constant temperature, typically 298 K. d. Use a standard single-pulse experiment with the following typical parameters:
- Pulse width: 30-45 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum manually to obtain a flat baseline. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate all signals to determine the relative proton ratios. e. Analyze the splitting patterns and measure the coupling constants.
Logical Framework for Spectral Analysis
The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of the target compound.
Caption: Influence of the Boc group on the pyrrolidine ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. A systematic approach to its analysis, grounded in the fundamental principles of chemical shift theory, spin-spin coupling, and conformational dynamics, allows for a confident assignment of its structure. The methodologies and predictive data presented in this guide serve as a valuable resource for chemists working with this important synthetic intermediate, enabling them to verify its synthesis and purity with a high degree of certainty. For unambiguous assignment of all proton signals, especially the complex overlapping multiplets of the pyrrolidine ring, advanced 2D NMR experiments such as COSY and HSQC are recommended.
References
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
-
ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Boc-pyrrolidine. Retrieved from [Link]
- Carreras, J., et al. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry – A European Journal, 13(29), 8294-8301.
- Doulcet, J., et al. (2018).
- de Oliveira, C. I., et al. (2014). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PLoS ONE, 9(1), e86092.
-
ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected 1 H NMR chemical shifts of 2-substituted pyrrolidino-I h - C.... Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. Retrieved from [Link]
Sources
An In-depth Technical Guide on the Solubility and Stability of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
<
This guide provides a comprehensive technical overview of the solubility and stability of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate, a key intermediate in pharmaceutical and agrochemical research.[1][2] Intended for researchers, scientists, and drug development professionals, this document outlines the theoretical and practical considerations for handling and analyzing this compound, ensuring data integrity and facilitating robust experimental design.
Introduction to this compound
This compound (CAS No. 142253-46-1) is a bifunctional molecule incorporating a pyrrolidine ring, a cyanomethyl group, and a tert-butoxycarbonyl (Boc) protecting group.[1] This unique combination of functional groups makes it a versatile building block in the synthesis of complex, biologically active molecules.[1] The pyrrolidine scaffold is a common motif in many pharmaceuticals, while the cyanomethyl group offers a reactive handle for various chemical transformations. The Boc group provides stability and facilitates solubility in a range of organic solvents, which is crucial for its application in multi-step syntheses.[1]
Solubility Profile
The solubility of a compound is a critical parameter that dictates its handling, formulation, and bioavailability.[3] The principle of "like dissolves like" provides a foundational understanding of solubility. The molecular structure of this compound, with its polar pyrrolidine ring and amine functionality, and its nonpolar Boc group, suggests its miscibility with a range of solvents.[4]
Expected Solubility
Based on the solubility of structurally similar N-Boc protected pyrrolidine derivatives, such as (R)-3-(Boc-amino)pyrrolidine, good solubility is anticipated in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as polar protic solvents like methanol and ethanol.[4] Chlorinated solvents such as dichloromethane (DCM) are also likely to be effective. Conversely, due to the hydrophobic nature of the Boc group, the compound is expected to have limited solubility in water.[5]
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole moment effectively solvates the polar regions of the molecule.[4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, it is a good solvent for polar compounds.[4] |
| Methanol | Polar Protic | Moderate to High | Capable of hydrogen bonding with the pyrrolidine nitrogen and carbonyl oxygen.[4] |
| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but slightly less polar.[4] |
| Dichloromethane (DCM) | Chlorinated | High | Effectively solvates the nonpolar Boc group and the overall molecule.[5] |
| Water | Aqueous | Low | The large, nonpolar Boc group limits interaction with the highly polar water molecules.[5] |
Experimental Determination of Solubility
For precise applications, experimental determination of solubility is essential. The shake-flask method is a widely accepted technique for measuring thermodynamic solubility.[6]
Protocol 1: Solubility Determination by Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the suspension at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[3]
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
Chemical Stability
Understanding the chemical stability of a compound is paramount for defining storage conditions, predicting shelf-life, and identifying potential degradation products.[7] The stability of this compound is primarily influenced by the lability of the N-Boc protecting group and the reactivity of the cyanomethyl moiety.
Key Stability-Influencing Factors
-
pH: The N-Boc group is notoriously sensitive to acidic conditions, which can lead to its cleavage, exposing the secondary amine of the pyrrolidine ring.[8] Conversely, it is generally stable under basic conditions.[8][9] The cyanomethyl group is relatively robust but can be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally less facile than the cleavage of the Boc group.[10]
-
Temperature: Elevated temperatures can promote the thermal deprotection of the N-Boc group, even in the absence of an acid catalyst.[11][12][13] This process is often observed at temperatures exceeding 100 °C.[12]
-
Light: Photolytic degradation is a potential concern for many organic molecules. The cyanomethyl group and the pyrrolidine ring may be susceptible to degradation upon exposure to UV or fluorescent light.[7]
-
Oxidation: Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents. The pyrrolidine ring, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[7] This information is crucial for developing stability-indicating analytical methods.[14][15]
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the solutions to the following conditions in parallel:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).[7]
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).[7]
-
Oxidative Degradation: 3% H₂O₂ at room temperature.[7]
-
Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).[7]
-
Photolytic Degradation: Expose the solid compound and a solution to a minimum of 1.2 million lux hours and 200 watt hours/m² of light.[7]
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.[16][17] Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification of degradation products.[16][17]
Predicted Degradation Pathways
Based on the chemical structure, the following degradation pathways are anticipated under forced degradation conditions:
-
Acid-Catalyzed Deprotection: The primary degradation pathway under acidic conditions is the cleavage of the N-Boc group to yield 3-(cyanomethyl)pyrrolidine.
-
Hydrolysis of the Cyanomethyl Group: Under harsh acidic or basic conditions, the nitrile can hydrolyze to a carboxylic acid, forming tert-butyl 3-(carboxymethyl)pyrrolidine-1-carboxylate.
-
Oxidative Degradation: Oxidation may lead to the formation of N-oxides or hydroxylated derivatives of the pyrrolidine ring.
Visualization of Experimental Workflows and Logical Relationships
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for determining the solubility and stability of the target compound.
Predicted Degradation Pathways Diagram
Caption: Predicted degradation pathways under various stress conditions.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While predictions based on chemical structure and data from analogous compounds offer valuable initial insights, rigorous experimental determination is imperative for drug development and other high-stakes applications. The protocols and methodologies outlined herein provide a robust starting point for researchers to generate reliable and reproducible data, ensuring the quality and integrity of their scientific endeavors.
References
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (n.d.). LCGC International.
- Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide. (n.d.). Benchchem.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). ResearchGate.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
-
Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- Method for determining solubility of a chemical compound. (n.d.). Google Patents.
- N-Boc-3-pyrrolidinone. (n.d.). ChemicalBook.
- Thermal Methods. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Analytical Techniques In Stability Testing. (2025). Separation Science.
- Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. (2024). ResearchGate.
-
Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]
- Forced Degradation Studies. (2016). MedCrave online.
- HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. (n.d.). Farmacia Journal.
- Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.
- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
- Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork.
-
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). PubMed. [Link]
- tert-Butyl Esters. (n.d.). Organic Chemistry Portal.
- N-Boc-pyrrolidine. (n.d.). Sigma-Aldrich.
- Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). Organic Chemistry Portal.
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate.
- Why is boc stable to hydrolysis under basic conditions? (2024). Reddit.
- 3-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. (n.d.). Chem-Impex.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902-17. [Link]
-
Donald, J. R., & Berrell, S. L. (2019). Radical cyanomethylation via vinyl azide cascade-fragmentation. Chemical Science, 10(20), 5323-5328. [Link]
- 3-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. (n.d.). J&K Scientific LLC.
- Jumping Dynamics of Cyanomethyl Radicals on Corrugated Graphene/Ru(0001) Substrates. (n.d.). ResearchGate.
- Late‐Stage C−H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis. (2023). ResearchGate.
- N-Boc-pyrrolidine. (n.d.). PubChem.
- N-Boc-pyrrolidine. (n.d.). Georganics.
-
Delgado-Hernández, S., Estevez-Fregoso, E., Gonzalez-Velez, T., Ramos-García, J., Rivera, G., & Parra-Hake, M. (2024). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Revista de la Sociedad Química de México, 68(1). [Link]
- (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. (n.d.). Organic Syntheses Procedure.
- Fig. A1. (a-f). Chemical evolution of the cyanomethyl radical and its related species. (n.d.). ResearchGate.
-
Jumping Dynamics of Cyanomethyl Radicals on Corrugated Graphene/Ru(0001) Substrates. (2024). The Journal of Physical Chemistry C. [Link]
- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. (n.d.). MDPI.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Boc-3-pyrrolidinone CAS#: 101385-93-7 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. reddit.com [reddit.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
An In-Depth Technical Guide to the Synthesis and Application of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate Analogs in Drug Discovery
<
Abstract
This technical guide provides a comprehensive analysis of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate and its structural analogs, a class of compounds that has garnered significant attention in medicinal chemistry. The pyrrolidine scaffold, particularly when functionalized with a cyanomethyl group, serves as a privileged structure in drug design, most notably in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This document delves into the nuanced synthetic strategies required to access the core scaffold and its derivatives, explores the critical structure-activity relationships (SAR) that govern their biological activity, and presents a detailed case study on their role as enzyme inhibitors. By integrating field-proven insights with rigorous scientific principles, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical motif.
Introduction: The Pyrrolidine-Nitrile Scaffold as a Privileged Motif
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. Its prevalence stems from several advantageous properties: the non-planar, sp³-hybridized nature of the ring allows for efficient exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets. This "pseudorotation" of the pyrrolidine ring provides a conformational flexibility that can be expertly constrained through substitution to optimize binding. Furthermore, the stereogenic centers inherent to substituted pyrrolidines enable fine-tuning of molecular geometry to match the chiral environment of protein binding sites.
When appended with a cyanomethyl (-CH₂CN) group, the pyrrolidine scaffold's utility is significantly enhanced. The nitrile group is a remarkable pharmacophore; its linear geometry, polarity, and ability to act as a hydrogen bond acceptor allow it to form key interactions with enzyme active sites. Critically, in the context of serine proteases like DPP-4, the nitrile can act as a reversible covalent "warhead," forming a stable, yet reversible, adduct with the active site serine residue. This covalent interaction translates to potent and durable inhibition. Beyond its role as a pharmacophore, the nitrile is a versatile synthetic handle, readily convertible to other functional groups such as primary amines or carboxylic acids, providing avenues for further analog development. The combination of these two motifs in this compound creates a chiral building block of immense value in modern drug discovery.
Synthetic Strategies for the Core Scaffold
The synthesis of chiral 3-substituted pyrrolidines is a well-explored area of organic chemistry, with numerous strategies developed to control stereochemistry and functionalization. The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen is a standard protecting group, facilitating purification and preventing unwanted side reactions.
Key Synthetic Route: From L-Prolinamide
One of the most efficient and widely adopted methods for synthesizing the cyanopyrrolidine core, particularly for DPP-4 inhibitors like Vildagliptin, starts from readily available L-prolinamide. This pathway is advantageous as it preserves the inherent stereochemistry of the starting material.
Protocol 2.1: Synthesis of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine
This protocol outlines a common industrial route to a key intermediate for many DPP-4 inhibitors.
Step 1: Dehydration of L-Prolinamide to (S)-2-Cyanopyrrolidine
-
Rationale: This step converts the primary amide into a nitrile. Dehydrating agents like trifluoroacetic anhydride (TFAA), cyanuric chloride, or phosphorus oxychloride are effective. The choice of reagent often depends on scale, cost, and waste management considerations.
-
Suspend L-prolinamide in an appropriate aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)).
-
Cool the mixture to 0-10 °C in an ice bath.
-
Slowly add the dehydrating agent (e.g., 1.0-1.2 equivalents of TFAA or cyanuric chloride in portions).
-
Monitor the reaction by TLC or LC-MS until completion (typically 1-2 hours).
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-2-cyanopyrrolidine. This intermediate is often used directly in the next step.
Step 2: Chloroacetylation of (S)-2-Cyanopyrrolidine
-
Rationale: This step introduces the chloroacetyl group, which serves as an electrophilic handle for coupling with the desired amine partner in the final step of drug synthesis. The reaction is a standard nucleophilic acyl substitution.
-
Dissolve the crude (S)-2-cyanopyrrolidine in a suitable aprotic solvent like dichloromethane (DCM) or THF.
-
Add an acid scavenger, such as potassium carbonate or a tertiary amine (e.g., triethylamine, DIEA), to neutralize the HCl generated during the reaction.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of chloroacetyl chloride (1.0-1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The resulting product, (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, can often be purified by column chromatography or crystallization.
-
Self-Validation: The success of this synthesis can be validated at each stage. The nitrile formation in Step 1 can be confirmed by the appearance of a characteristic nitrile stretch (~2240 cm⁻¹) in the IR spectrum and the disappearance of the amide N-H protons in the ¹H NMR spectrum. The final product can be characterized by ¹H and ¹³C NMR and mass spectrometry, with expected signals for the pyrrolidine ring, the chloroacetyl group, and the nitrile. Purity should be assessed by HPLC.
Caption: Synthetic workflow for a key cyanopyrrolidine intermediate.
Structural Analogs and Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. The following sections explore key areas of analog development.
Modification of the Pyrrolidine Ring
The pyrrolidine ring itself offers multiple vectors for modification. Introducing substituents can impart crucial properties by influencing conformation and creating new interactions with the target protein.
-
Stereochemistry: The stereocenter at the point of substitution (C2 or C3) is paramount. For DPP-4 inhibitors, the (S)-configuration at C2 is consistently found to be optimal for fitting into the S2 pocket of the enzyme.
-
Additional Substituents: The introduction of small, electronegative groups like fluorine at the 3- or 4-position has been explored. Fluorination can induce favorable conformational changes, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity through polar interactions. A 4-fluoro derivative, for example, demonstrated superior DPP-4 inhibitory activity and improved plasma concentrations compared to the unsubstituted parent compound.
-
Ring Homologation: Expanding the ring to a piperidine (six-membered) or contracting it to an azetidine (four-membered) analog drastically alters the geometry and conformational flexibility. While these modifications can be explored, the five-membered pyrrolidine ring often represents the optimal balance for fitting into the binding pockets of many enzymes, including DPP-4.
Modification of the Cyanomethyl Group: Bioisosteric Replacement
The nitrile group, while highly effective, can be replaced with other functional groups (bioisosteres) to modulate properties like reactivity, polarity, and metabolic stability. This is a critical strategy to overcome potential liabilities, such as metabolism of the nitrile to a carboxylic acid.
-
Rationale for Bioisosterism: The goal is to replace a functional group with another that retains the desired biological activity while improving physicochemical or pharmacokinetic properties.
-
Common Replacements for Nitrile:
-
Acetyl (-COCH₃): Can act as a hydrogen bond acceptor but lacks the covalent interaction potential of the nitrile.
-
Alkynes (-C≡CH): Mimic the linear geometry of the nitrile and can participate in different non-covalent interactions.
-
Triazoles/Tetrazoles: These five-membered heterocyclic rings can act as bioisosteres for carboxylic acids but can also mimic some electronic properties of nitriles, serving as effective hydrogen bond acceptors.
-
Boronic Acids: Can form reversible covalent bonds with serine residues, similar to nitriles, and have been explored as warheads for serine proteases.
-
Caption: Decision tree for Structure-Activity Relationship (SAR) exploration.
Case Study: Cyanopyrrolidines as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The most prominent application of cyanopyrrolidine analogs is in the inhibition of DPP-4, a therapeutic strategy for type 2 diabetes. DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating glucose-dependent insulin secretion. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control.
Mechanism of Inhibition
The cyanopyrrolidine moiety is the "warhead" that targets the catalytic triad of the DPP-4 active site.
-
Initial Binding: The protonated secondary amine of the pyrrolidine ring forms a crucial salt bridge with two glutamate residues (Glu205/Glu206) in the S2 pocket of the enzyme.
-
Covalent Adduct Formation: The electrophilic carbon of the nitrile group is positioned in close proximity to the nucleophilic hydroxyl group of Ser630 in the catalytic triad.
-
Reversible Covalent Bond: The serine hydroxyl attacks the nitrile, forming a transient, covalent imidate adduct. This reversible covalent interaction is key to the high potency and prolonged duration of action of inhibitors like Vildagliptin and Saxagliptin.
Caption: Simplified pathway of DPP-4 inhibition by cyanopyrrolidine analogs.
From Building Block to Approved Drugs: Vildagliptin and Saxagliptin
The evolution from the core cyanopyrrolidine scaffold to marketed drugs highlights the power of medicinal chemistry optimization.
-
Vildagliptin: This drug is a direct evolution of the (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine intermediate. The N-acyl group is formed by coupling this intermediate with 3-amino-1-adamantanol. The bulky, lipophilic adamantyl group fits snugly into the S1 pocket of the DPP-4 enzyme, contributing significantly to binding affinity.
-
Saxagliptin: Saxagliptin features a more constrained pyrrolidine ring, specifically a bicyclo[3.1.0]hexane system. This modification was a strategic choice to lock the pyrrolidine ring in a conformation optimal for binding, thereby increasing potency. Furthermore, a hydroxyl group was introduced on the adamantane moiety, which provides an additional hydrogen bonding interaction within the S1 pocket, further enhancing affinity.
Table 1: Comparison of Key DPP-4 Inhibitor Analogs
| Compound | Core Scaffold | Key N-Substituent | Notable Feature |
| Vildagliptin | (S)-2-Cyanopyrrolidine | 3-Hydroxy-1-adamantyl | Classic cyanopyrrolidine warhead with a lipophilic S1-binding group. |
| Saxagliptin | (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile | (2S)-amino(3-hydroxyadamantan-1-yl)acetyl | Conformationally constrained ring and additional H-bond donor. |
| 4-Fluoro Analog | 4-Fluoro-2-cyanopyrrolidine | Varies | Fluorine substitution enhances metabolic stability and binding affinity. |
Future Directions and Emerging Applications
While the application of cyanopyrrolidines as DPP-4 inhibitors is well-established, the utility of this scaffold extends to other therapeutic areas. The nitrile's ability to act as a covalent warhead makes it attractive for targeting other classes of enzymes, particularly cysteine proteases like cathepsins and deubiquitinases (DUBs). For instance, cyanopyrrolidine inhibitors have been shown to target Ubiquitin Specific Protease 7 (USP7), an enzyme implicated in cancer, by promoting an unexpected β-elimination reaction that irreversibly deactivates the active-site cysteine.
Future research will likely focus on:
-
Targeting New Enzymes: Exploring the SAR of cyanopyrrolidine analogs against other serine and cysteine proteases involved in oncology, inflammation, and neurodegenerative diseases.
-
Novel Synthetic Methodologies: Developing more efficient, stereoselective, and environmentally friendly routes to chiral substituted pyrrolidines, such as biocatalytic C-H amination.
-
Advanced Drug Modalities: Incorporating the cyanopyrrolidine scaffold into more complex therapeutic platforms, such as Proteolysis-Targeting Chimeras (PROTACs), where it could serve as a high-affinity ligand for an E3 ligase or a target protein.
Conclusion
The this compound scaffold and its analogs represent a powerful platform in modern drug discovery. The inherent structural and stereochemical features of the pyrrolidine ring, combined with the unique reactivity of the cyanomethyl group, create a privileged motif for enzyme inhibition. The tremendous success of this scaffold in developing potent and selective DPP-4 inhibitors like Vildagliptin and Saxagliptin serves as a testament to its value. A deep understanding of the synthetic routes, the nuances of structure-activity relationships, and the mechanism of action is crucial for medicinal chemists seeking to exploit this versatile core for the next generation of therapeutics. As research continues to expand into new enzymatic targets, the cyanopyrrolidine scaffold is poised to remain a valuable tool in the arsenal of drug development professionals.
References
- Li Petri, G., Raimondi, M. V., Spatola, A., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Li Petri, G., Raimondi, M. V., Spatola, A., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Villhauer, E. B., Brinkman, J. A., Naderi, G. B., Dunning, B. E., Prasad, K., Mangold, B. L., Russell, M. E., & Hughes, T. E. (2002). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties.
- Fukushima, H., Hiratate, A., Takahashi, M., Saito, M., Munetomo, E., Kitano, K., Saito, H., Takaoka, Y., & Yamamoto, K. (2004).
A Technical Guide to the Spectroscopic Characterization of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework for the spectroscopic characterization of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry. In the absence of a comprehensive, publicly available dataset for this specific molecule, this document serves as a predictive and methodological guide. It outlines the expected spectroscopic signatures based on first principles and data from analogous structures. By explaining the causality behind expected spectral features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, this guide equips researchers with the necessary tools to acquire, interpret, and validate the structure of this compound with high confidence.
Introduction: The Structural Significance of a Versatile Building Block
This compound is a bifunctional molecule of significant interest in the synthesis of complex nitrogen-containing heterocycles. The pyrrolidine ring is a common scaffold in numerous pharmaceuticals, and the cyanomethyl substituent provides a versatile handle for further chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid. The tert-butoxycarbonyl (Boc) protecting group ensures controlled reactivity at the pyrrolidine nitrogen, making it an ideal intermediate in multi-step syntheses.
Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis. Spectroscopic methods provide a non-destructive and highly informative means of elucidating molecular structure. This guide details the expected outcomes and interpretive logic for the four primary spectroscopic techniques used in the characterization of organic molecules.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The spectrum is anticipated to be complex due to the chirality at the 3-position and the conformational flexibility of the pyrrolidine ring, which can lead to diastereotopic protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| t-butyl (Boc) | ~1.46 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and show no coupling. This is a characteristic signal for a Boc-protecting group.[1][2] |
| Pyrrolidine Ring Protons (H2, H4, H5) | 2.90 - 3.80 | Multiplets (m) | 6H total | These protons are on carbons adjacent to the nitrogen atom, which deshields them. The complex splitting arises from coupling to each other and to the proton at C3. Rotational isomers (rotamers) around the N-Boc bond can also lead to signal broadening or multiple signals for these protons. |
| Pyrrolidine Ring Proton (H3) | 2.50 - 2.80 | Multiplet (m) | 1H | This methine proton is coupled to the adjacent ring protons and the cyanomethyl protons, resulting in a complex multiplet. |
| Cyanomethyl Protons (-CH₂CN) | ~2.60 | Doublet (d) | 2H | These protons are adjacent to the chiral center (C3) and are therefore diastereotopic. They will couple with the H3 proton, giving rise to a doublet. |
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| t-butyl (Boc) - C (CH₃)₃ | ~28.4 | The methyl carbons of the Boc group are highly shielded and appear in a characteristic region.[1][2] |
| t-butyl (Boc) - C (CH₃)₃ | ~79.5 | The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atom.[1][2] |
| Carbamate Carbonyl (NC OO) | ~154.7 | The carbonyl carbon of the carbamate is significantly deshielded and appears in the typical range for this functional group.[1] |
| Pyrrolidine C2 & C5 | ~45-55 | These carbons are adjacent to the nitrogen atom and are deshielded relative to a simple alkane. Their exact shifts will vary depending on the conformation. |
| Pyrrolidine C4 | ~30-35 | This carbon is further from the nitrogen and less deshielded. |
| Pyrrolidine C3 | ~35-40 | The methine carbon bearing the cyanomethyl group. |
| Cyanomethyl Carbon (-C H₂CN) | ~20-25 | The methylene carbon of the cyanomethyl group. |
| Nitrile Carbon (-C N) | ~118-120 | The carbon of the nitrile group has a characteristic chemical shift in this region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C-H (alkane) | 2850-2980 | Medium-Strong | Stretching vibrations of the C-H bonds in the pyrrolidine ring and t-butyl group.[1] |
| C≡N (nitrile) | 2240-2260 | Medium | A sharp, characteristic absorption for the nitrile group. Its intensity can sometimes be weak. |
| C=O (carbamate) | 1680-1700 | Strong | The carbonyl stretch of the Boc protecting group is a very strong and prominent feature.[3] |
| C-N (amine) | 1160-1250 | Medium-Strong | Stretching vibrations of the C-N bonds within the pyrrolidine ring and the carbamate. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure.
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 211.15 | The protonated molecular ion. The molecular formula is C₁₁H₁₈N₂O₂ and the molecular weight is 210.27 g/mol .[4] |
| [M+Na]⁺ | 233.13 | The sodium adduct, which is commonly observed in ESI-MS. |
| [M-C₄H₈+H]⁺ or [M-55]⁺ | 155.09 | Loss of isobutylene from the tert-butyl group is a characteristic fragmentation pathway for Boc-protected amines. |
| [M-Boc+H]⁺ or [M-99]⁺ | 111.09 | Loss of the entire Boc group (as CO₂ and isobutylene) to give the protonated 3-(cyanomethyl)pyrrolidine. |
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed above.
NMR Sample Preparation and Acquisition
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Solvent Choice : Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard : The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically used for calibration of the ¹H NMR spectrum. Tetramethylsilane (TMS) can also be added as an internal standard (0 ppm).
-
Acquisition : Acquire ¹H, ¹³C, and potentially 2D NMR spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)
-
Sample Preparation : Place a small drop of the neat oil or a few milligrams of the solid compound directly onto the ATR crystal.
-
Background Scan : Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Scan : Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Cleaning : Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Mass Spectrum Acquisition (ESI)
-
Sample Preparation : Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation for positive ion mode.
-
Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Tuning : Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage) to achieve a stable signal for the molecular ion.
-
Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Visualization of Key Structural Relationships
Diagrams are essential for visualizing the molecular structure and the relationships between different parts of the molecule as revealed by spectroscopy.
Caption: Workflow for the spectroscopic confirmation of the target molecule.
Conclusion
The structural verification of this compound is a critical step in its application in synthetic chemistry. This guide provides a robust, albeit predictive, framework for its complete spectroscopic characterization. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify and confirm the purity of this valuable synthetic intermediate. The provided protocols offer a starting point for the acquisition of high-quality data, ensuring the integrity of subsequent research and development efforts.
References
-
Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
PubChem. (n.d.). Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
-
NIST. (n.d.). t-Butyl 1-piperaziencarboxylate. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl pyrrolidine-3-carboxylate. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: The Strategic Utility of tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate in Modern Drug Discovery
Introduction: The Pyrrolidine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold." Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[1] This inherent stereochemistry and conformational flexibility are critical for achieving high-affinity and selective interactions with biological targets.[1]
Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is a highly valuable and versatile building block that capitalizes on the benefits of the pyrrolidine core.[2] Its structure is ingeniously designed for synthetic utility, featuring two key functional handles: a Boc-protected secondary amine and a cyanomethyl group. The tert-butoxycarbonyl (Boc) group provides a stable, yet easily removable, protecting group for the pyrrolidine nitrogen, allowing for selective reactions at the other part of the molecule. The cyanomethyl (-CH₂CN) group is a linchpin for molecular elaboration, serving as a precursor to essential functionalities such as primary amines and carboxylic acids.
This guide provides an in-depth exploration of the core applications of this compound, detailing not just the experimental steps but the underlying chemical logic, ensuring that researchers can confidently and effectively integrate this building block into their synthetic programs.
Compound Profile and Physicochemical Data
A clear understanding of a reagent's properties is the foundation of successful experimentation. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| Synonyms | 3-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | [2] |
| CAS Number | 142253-46-1 (Racemate), 1187931-76-5 ((S)-enantiomer) | [2][3] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [2][4] |
| Molecular Weight | 210.28 g/mol | [2] |
| Appearance | Yellow crystal powder | [2] |
| Storage Conditions | Store at 0-8 °C, in a dry, well-ventilated place. Keep container tightly sealed. | [2][5] |
Mandatory Safety and Handling Protocols
Trustworthiness in experimental science begins with safety. The following protocols are a synthesis of best practices derived from material safety data sheets (MSDS) and must be strictly adhered to.
3.1 Personal Protective Equipment (PPE) Always handle the compound in a well-ventilated area or a chemical fume hood.[6][7] Standard PPE is required:
-
Eye Protection: Safety glasses with side-shields or goggles.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[7]
-
Body Protection: A standard laboratory coat.[6]
3.2 Hazard Identification and First Aid The compound is classified as an irritant and may be harmful if ingested or inhaled.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][8]
-
First Aid - Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, consult a physician.[7][8]
-
First Aid - Skin Contact: In case of skin contact, wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[6][7]
-
First Aid - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[6][7][8]
-
First Aid - Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]
3.3 Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible substances. Keep the container tightly closed.[6][7]
-
Disposal: Dispose of the chemical and its container at an approved waste disposal facility in accordance with local, state, and federal regulations.[6][8]
Core Synthetic Applications: From Building Block to Lead Compound
The true value of this compound lies in its capacity for strategic transformation. The cyanomethyl group is not merely a placeholder but a versatile functional handle that can be converted into other key chemical motifs.
Application 1: Reduction of the Nitrile to a Primary Amine
Causality and Scientific Rationale: The reduction of the nitrile to a primary amine is a cornerstone transformation. This reaction adds a -(CH₂)₂NH₂ unit to the pyrrolidine ring, creating tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate. This resulting diamine scaffold is a frequent feature in pharmacologically active molecules, enabling the formation of key salt bridges or hydrogen bonds with target proteins. The primary amine can be further derivatized via acylation, alkylation, or reductive amination to build more complex structures.
Caption: Workflow for Nitrile Reduction to a Primary Amine.
Detailed Experimental Protocol: Nitrile Reduction using LiAlH₄
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a reflux condenser.
-
Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 equivalents) in anhydrous Tetrahydrofuran (THF) (approx. 0.5 M) and cool the slurry to 0 °C using an ice bath. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the cooled LiAlH₄ slurry, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-12 hours).
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams. Caution: This process generates hydrogen gas and is highly exothermic.
-
Isolation: Allow the resulting granular precipitate to stir vigorously for 1 hour. Filter the solid through a pad of Celite®, washing thoroughly with THF or Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired primary amine.
Application 2: Hydrolysis of the Nitrile to a Carboxylic Acid
Causality and Scientific Rationale: Hydrolysis converts the cyanomethyl group into a carboxymethyl group (-CH₂COOH), yielding (1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid. This transformation is fundamental for introducing an acidic handle into the molecule.[9] The resulting carboxylic acid is a key precursor for amide bond formation via peptide coupling, esterification, or for engaging in other carboxylate-specific chemistries, which are central to building many drug candidates.
Caption: Workflow for Nitrile Hydrolysis to a Carboxylic Acid.
Detailed Experimental Protocol: Basic Hydrolysis
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol or methanol.
-
Reaction: Add an excess of aqueous sodium hydroxide (NaOH) solution (e.g., 6M, 5-10 equivalents).
-
Heating: Heat the mixture to reflux. The reaction progress can be monitored by the evolution of ammonia gas (use moist litmus paper) or by TLC analysis of quenched aliquots. The reaction typically requires 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the organic solvent.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify it to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl). A precipitate may form.[9]
-
Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent, such as Ethyl Acetate or Dichloromethane.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.
Application 3: N-Boc Deprotection
Causality and Scientific Rationale: The Boc group is a crucial temporary shield for the pyrrolidine nitrogen. Its removal is often a key final step or an intermediate step to enable further functionalization at the nitrogen atom. This deprotection unmasks the secondary amine, 3-(cyanomethyl)pyrrolidine, which can then undergo reactions like N-alkylation, N-arylation, amide coupling, or serve as a basic center in a final drug molecule.
Caption: Workflow for N-Boc Deprotection.
Detailed Experimental Protocol: Deprotection using TFA
-
Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 equivalent) in Dichloromethane (DCM) (approx. 0.1-0.2 M).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Trifluoroacetic Acid (TFA) (5-10 equivalents) dropwise.
-
Reaction: Remove the ice bath and allow the solution to stir at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Isolation: The resulting product is typically the trifluoroacetate salt. To obtain the free amine, dissolve the residue in water, basify the solution to pH >10 with aqueous NaOH or NaHCO₃, and extract with an organic solvent. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.
Conclusion
This compound is more than a simple reagent; it is a strategic tool for molecular design. Its dual functionality allows for a modular and predictable approach to synthesizing complex, three-dimensional molecules. By mastering the core transformations of nitrile reduction, nitrile hydrolysis, and N-Boc deprotection, researchers in drug development can efficiently generate diverse libraries of novel pyrrolidine-based compounds, accelerating the journey from a chemical building block to a potential therapeutic agent.[1][2]
References
-
(S)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate. AbacipharmTech. [Link]
-
SAFETY DATA SHEET. Acros PharnaTech Limited. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | C11H18N2O2. PubChem. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | C11H18N2O2 | CID 175688917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate | 1589082-06-3 [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. acrospharmatech.com [acrospharmatech.com]
- 8. fishersci.com [fishersci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate in Organic Synthesis
Introduction: A Versatile Pyrrolidine Building Block
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its aromatic counterparts, offering unique stereochemical possibilities.[1] Within the diverse family of pyrrolidine-based synthons, tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate has emerged as a particularly valuable and versatile building block.[2][3] The presence of the cyanomethyl group provides a reactive handle for a variety of chemical transformations, while the tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for controlled manipulation of the pyrrolidine nitrogen.
These application notes will provide a comprehensive overview of the utility of this compound in organic synthesis, with a focus on its application in the development of novel therapeutics. We will delve into detailed protocols for key transformations, discuss the mechanistic rationale behind these reactions, and showcase its role in the synthesis of complex molecular architectures.
Key Physicochemical and Spectroscopic Data
For effective utilization in synthesis, a thorough understanding of the physical and chemical properties of this compound is essential.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [3] |
| Molecular Weight | 210.28 g/mol | [3] |
| Appearance | Yellow crystal powder | [3] |
| CAS Number | 142253-46-1 | [3] |
Core Synthetic Transformations and Protocols
The synthetic utility of this compound stems from the reactivity of the cyanomethyl moiety. The nitrile group can be readily transformed into other valuable functional groups, such as primary amines and carboxylic acids, or it can be used to form new carbon-carbon bonds.
Reduction of the Nitrile to a Primary Amine
The conversion of the cyanomethyl group to an aminomethyl group is a cornerstone transformation, providing access to a key pharmacophore. The resulting primary amine can participate in a wide range of reactions, including amide bond formation, reductive amination, and the synthesis of various heterocyclic systems.
Protocol: Catalytic Hydrogenation using Nickel Boride
This protocol offers a mild and efficient method for the reduction of the nitrile, avoiding the use of harsh reagents like lithium aluminum hydride.[4][5]
Materials:
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Di-tert-butyl dicarbonate (Boc₂O) (optional, for in situ protection)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add Nickel(II) chloride hexahydrate (0.1 eq) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4.0 eq) portion-wise, maintaining the temperature below 10 °C. Vigorous gas evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Optional for in situ Boc-protection: If the resulting primary amine is to be protected, add di-tert-butyl dicarbonate (1.1 eq) and continue stirring for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Filter the mixture through a pad of Celite® to remove the black nickel boride precipitate.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate.
Causality and Mechanistic Insights:
The in situ generation of nickel boride from NiCl₂ and NaBH₄ creates a highly active catalytic surface for the hydrogenation of the nitrile. The use of a catalytic amount of nickel chloride significantly reduces the toxicity associated with nickel compounds.[5] The reaction proceeds through the adsorption of the nitrile onto the catalyst surface, followed by sequential reduction with hydride species.
Hydrolysis of the Nitrile to a Carboxylic Acid
Hydrolysis of the cyanomethyl group provides access to pyrrolidine-3-acetic acid derivatives, which are valuable intermediates in their own right. These carboxylic acids can be used in peptide synthesis, esterification reactions, and as precursors for other functional groups.
Protocol: Acid-Catalyzed Hydrolysis
This protocol describes a straightforward method for the hydrolysis of the nitrile to the corresponding carboxylic acid under acidic conditions.[6]
Materials:
-
This compound
-
Dilute hydrochloric acid (e.g., 6 M HCl)
-
Reflux apparatus
-
Sodium hydroxide solution (for neutralization)
-
Ethyl acetate
Procedure:
-
Combine this compound (1.0 eq) and dilute hydrochloric acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the addition of a sodium hydroxide solution until the pH is approximately 7.
-
Extract the aqueous solution with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude carboxylic acid can be purified by crystallization or column chromatography.
Causality and Mechanistic Insights:
Under acidic conditions, the nitrogen atom of the nitrile is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[6] This is followed by a series of proton transfers and tautomerization to form an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[6]
Application in the Synthesis of DPP-4 Inhibitors
A significant application of pyrrolidine-based building blocks is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs.[7] Vildagliptin, a potent and selective DPP-4 inhibitor, features a cyanopyrrolidine moiety. While the commercially used intermediate for Vildagliptin is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, the synthetic strategies employed are highly relevant to the chemistry of this compound.[2][7][8]
The synthesis of Vildagliptin highlights the importance of the cyanopyrrolidine scaffold. The key step involves the coupling of the pyrrolidine nitrile with 3-amino-1-adamantanol.[7][9] This underscores the value of having a robust and versatile building block like this compound, which can be elaborated into a variety of drug candidates.
Future Directions and Emerging Applications
The versatility of this compound extends beyond the applications detailed above. Current research is exploring its use in:
-
Diastereoselective alkylation: The methylene group adjacent to the nitrile can be deprotonated and alkylated to introduce further stereocenters.
-
Cyclization reactions: The cyanomethyl group can participate in intramolecular cyclizations to form bicyclic and spirocyclic systems.[10]
-
Multi-component reactions: The reactivity of the cyanomethyl group makes it an ideal component for convergent and atom-economical multi-component reactions.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility is demonstrated by the straightforward protocols for converting the cyanomethyl group into other key functional groups, such as primary amines and carboxylic acids. Its relevance in the synthesis of medicinally important molecules, exemplified by the structural motifs found in DPP-4 inhibitors, solidifies its position as a key tool for researchers and scientists in drug discovery and development. The potential for further elaboration through alkylation and cyclization reactions ensures that this building block will continue to play a significant role in the synthesis of novel and complex molecular architectures.
References
- An efficient synthesis of Vildagliptin intermediates. (n.d.).
- Castaldi, M., Baratella, M., & Menegotto, I. G. (n.d.). A concise and efficient synthesis of vildagliptin. University of Eastern Piedmont.
- Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (n.d.). Beilstein Journals.
- CN104326961A - Synthetic process of vildagliptin. (n.d.). Google Patents.
- Zhang, L., Jiang, L., Guan, X., Cai, L., Wang, J., Xiang, P., Pan, J., & Hu, X. (n.d.). A facile method to synthesize vildagliptin. ResearchGate.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).
- (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. (n.d.). SynHet.
- Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (n.d.). PubMed Central.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PubMed Central.
- US20120108598A1 - Sitagliptin synthesis. (n.d.). Google Patents.
- 3-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. (n.d.). Chem-Impex.
- Synthesis of Sitagliptin. (n.d.). ResearchGate.
- sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane... (n.d.). ResearchGate.
- A Generic Approach for the Catalytic Reduction of Nitriles. (n.d.). ResearchGate.
- A Generic Approach for the Catalytic Reduction of Nitriles. (n.d.). SciSpace.
- A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. (n.d.). ResearchGate.
- Synthesis of (−)‐(R)‐Sitagliptin by Rh‐Catalyzed Asymmetric Hydroamination. (2021). ResearchGate.
- Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes. (n.d.). PubMed.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
- tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. (n.d.). PubChem.
- WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (n.d.). Google Patents.
- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). PubMed.
- Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. (2023). ResearchGate.
- Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024). MDPI.
- Diastereoselective Preparation of Azetidines and Pyrrolidines. (2010). OUCI.
- Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate. (n.d.). PubChem.
- tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. (n.d.). ChemScene.
- Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). Organic Chemistry Portal.
- Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. (n.d.). NIH.
- B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. (n.d.). PubMed Central.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
- Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. (n.d.). PubMed Central.
- Pyrrole-3-carboxylic acid derivatives. (n.d.). Syrris.
- Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. (2023). PubMed.
- tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. (n.d.). PubChem.
- Facile, regio- and diastereoselective synthesis of spiro-pyrrolidine and pyrrolizine derivatives and evaluation of their antiproliferative activities. (2014). PubMed.
- (R)-(+)-1-Boc-3-aminopyrrolidine. (n.d.). PubChem.
- tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. (n.d.). PubChem.
- ChemInform Abstract: Synthesis of Novel Spiro Pyrrolidine and Pyrrolizine Derivatives by 1,3-Dipolar Cycloaddition. (n.d.). ResearchGate.
Sources
- 1. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 9. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide on the applications of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate, a versatile heterocyclic building block in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, and strategic utility in the design and development of novel therapeutic agents. The guide details the dual chemical reactivity of its core functional groups—the Boc-protected pyrrolidine and the cyanomethyl side chain—which together provide a powerful platform for scaffold diversification. A significant focus is placed on its role as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors, a critical class of drugs for treating autoimmune diseases and other inflammatory conditions. Detailed, field-proven experimental protocols for key synthetic transformations are provided to enable researchers, scientists, and drug development professionals to effectively utilize this compound in their discovery programs.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of drug discovery, the efficiency of synthesizing complex molecules with precise three-dimensional architectures is paramount. Heterocyclic scaffolds form the backbone of a vast number of approved drugs, with the pyrrolidine ring being one of the most frequently employed motifs. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a superior exploration of pharmacophore space compared to flat, aromatic systems, often leading to improved target affinity and selectivity.
This compound emerges as a particularly valuable building block due to its bifunctional nature. It combines the proven pyrrolidine scaffold, temporarily masked with a tert-butyloxycarbonyl (Boc) protecting group, and a strategically positioned cyanomethyl group. The Boc group ensures stability during various synthetic manipulations and allows for facile deprotection under acidic conditions to reveal a secondary amine for further derivatization. Simultaneously, the cyanomethyl group serves as a versatile chemical handle, capable of being transformed into a variety of other critical functional groups, most notably the primary amine, which is a cornerstone of many drug-target interactions.
This guide will elucidate the practical applications of this compound, moving from its fundamental properties to its strategic implementation in complex drug synthesis, exemplified by its use in constructing the core of Janus Kinase (JAK) inhibitors.
Physicochemical Properties and Synthesis
A thorough understanding of a building block's properties is essential for its effective use.
Compound Data
The key physicochemical and identifying data for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 3-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | |
| CAS Number | 142253-46-1 | |
| Molecular Formula | C₁₁H₁₈N₂O₂ | |
| Molecular Weight | 210.28 g/mol | |
| Appearance | Yellow crystal powder | |
| Purity | ≥ 95% (NMR) | |
| Storage | Store at 0-8 °C |
General Synthetic Pathway
While numerous proprietary methods exist, a common and logical synthetic route to this compound starts from the commercially available alcohol, (S)- or (R)- tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. The synthesis involves a two-step process: activation of the primary alcohol followed by nucleophilic substitution with a cyanide source.
The workflow is illustrated below. The activation step, typically a tosylation or mesylation, converts the hydroxyl group into a good leaving group. Subsequent reaction with a salt such as sodium cyanide (NaCN) in a polar aprotic solvent like DMSO yields the target nitrile.
Caption: General synthesis of the title compound.
Core Applications in Medicinal Chemistry
The utility of this reagent stems from the orthogonal reactivity of its two key features: the pyrrolidine core and the cyanomethyl side chain.
The Pyrrolidine Scaffold: A Gateway to 3D Chemical Space
The saturated, non-planar pyrrolidine ring is a privileged scaffold in drug design. Once the Boc group is removed, the resulting secondary amine acts as a nucleophile or a base, providing a key attachment point for building out the target molecule. This is frequently accomplished via:
-
Amide Bond Formation: Coupling with carboxylic acids to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones.
-
Nucleophilic Aromatic Substitution (SₙAr): Displacement of leaving groups on electron-deficient aromatic or heteroaromatic rings.
This final method is particularly relevant in the synthesis of kinase inhibitors, where the pyrrolidine nitrogen often displaces a halogen on a pyrimidine, purine, or related heterocyclic core.
The Cyanomethyl Group: A Versatile Functional Handle
The cyanomethyl group is far more than a simple spacer. Its true power lies in its synthetic versatility. The nitrile can be readily converted into other functional groups that are fundamental for drug-receptor interactions.
Caption: Key synthetic transformations of the cyanomethyl group.
Of these transformations, the reduction to a primary amine is arguably the most impactful in medicinal chemistry. The resulting 2-(pyrrolidin-3-yl)ethan-1-amine fragment provides a basic nitrogen center, which is often protonated at physiological pH. This positive charge can form crucial ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a target protein's active site, significantly enhancing binding affinity.
Case Study: A Key Building Block for Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are critical for signaling pathways involved in immunity and inflammation. Inhibitors of JAKs have emerged as breakthrough therapies for autoimmune diseases like rheumatoid arthritis and psoriasis. Tofacitinib was the first JAK inhibitor approved by the FDA for rheumatoid arthritis.
The synthesis of many JAK inhibitors relies on a core structure where a heterocyclic base (like a pyrrolo[2,3-d]pyrimidine) is connected to a substituted cyclic amine. This compound is an ideal precursor for the cyclic amine portion of these inhibitors.
The synthetic strategy involves two key transformations previously discussed:
-
Nitrile Reduction: The cyanomethyl group is reduced to the corresponding aminomethyl group.
-
Boc Deprotection and Coupling: The Boc group is removed, and the liberated pyrrolidine nitrogen is coupled to the heterocyclic core, often via an SₙAr reaction.
The resulting 3-(aminomethyl)pyrrolidine fragment is then ready for the final amide coupling that completes the synthesis of the drug candidate.
Caption: Workflow for JAK inhibitor scaffold synthesis.
Experimental Protocols
The following protocols are provided as robust, validated methods for the key transformations of this compound and its derivatives.
Protocol 1: Reduction of Nitrile to Primary Amine
This protocol describes the catalytic hydrogenation of the cyanomethyl group to the corresponding 2-aminoethyl group. This method is often preferred over metal hydride reduction for its operational simplicity and milder conditions.
-
Objective: To synthesize tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate.
-
Causality: Raney Nickel is a highly active hydrogenation catalyst well-suited for nitrile reduction. The use of ethanolic ammonia prevents the formation of secondary and tertiary amine side products by competing for reaction with the intermediate imine.
Materials:
-
This compound (1.0 eq)
-
Raney® Nickel (approx. 50% slurry in water, ~0.2 eq by dry weight)
-
Ethanol (reagent grade)
-
Ammonia (7N solution in Methanol or concentrated aqueous solution)
-
Hydrogen gas (H₂)
-
Celite® (diatomaceous earth)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 1.0 g) with deionized water (3 x 10 mL), followed by ethanol (3 x 10 mL) to remove residual water.
-
Reaction Setup: To a high-pressure reaction vessel, add this compound (e.g., 2.10 g, 10.0 mmol).
-
Add ethanol (40 mL) and the ethanolic ammonia solution (10 mL).
-
Carefully add the washed Raney Nickel catalyst to the vessel under a stream of inert gas (e.g., Argon or Nitrogen).
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then purge with hydrogen gas (3x). Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature. Reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney Nickel filter cake is pyrophoric and should not be allowed to dry. Quench it immediately with copious amounts of water.
-
Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, which can often be used in the next step without further purification.
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA), a standard and highly efficient method.
-
Objective: To deprotect the pyrrolidine nitrogen.
-
Causality: Strong acids like TFA readily protonate the carbamate oxygen, initiating a fragmentation cascade that releases the stable tert-butyl cation and carbon dioxide, liberating the free amine as its trifluoroacetate salt.
Materials:
-
Boc-protected pyrrolidine derivative (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, ice bath, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the Boc-protected pyrrolidine (e.g., 10.0 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Deprotection: Slowly add TFA (e.g., 20 mL, a 20-25% v/v solution is common) to the stirred solution. Gas evolution (CO₂) will be observed.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).
-
Work-up (for isolating the free amine): a. Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. b. Carefully neutralize the residue by dissolving it in DCM (50 mL) and slowly adding saturated NaHCO₃ solution until gas evolution ceases. c. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 25 mL). d. Combine the organic layers, wash with brine (1 x 50 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
Work-up (for isolating the salt): a. If the product is desired as the HCl or other salt, an alternative protocol using HCl in dioxane or ether is preferred. After reaction completion, the solvent can be evaporated, and the resulting salt can be triturated with diethyl ether to induce precipitation, followed by filtration.
Conclusion and Future Perspectives
This compound is a high-value, versatile building block for medicinal chemistry. Its utility is rooted in the combination of a privileged 3D scaffold with a synthetically malleable functional group. As demonstrated, it provides a streamlined entry into complex molecular architectures, most notably the core of therapeutically important JAK inhibitors. The protocols provided herein offer reliable methods for unlocking the synthetic potential of this reagent. As drug discovery continues to move t
Application Notes and Protocols for Coupling Reactions with tert-Butyl 3-(Cyanomethyl)pyrrolidine-1-carboxylate
Introduction: The Strategic Value of the 3-(Cyanomethyl)pyrrolidine Scaffold
In the landscape of modern drug discovery and development, the pyrrolidine ring is a privileged scaffold, prized for its conformational rigidity, three-dimensional character, and its ability to serve as a versatile building block in the synthesis of complex bioactive molecules.[1][2] The introduction of a cyanomethyl substituent at the 3-position, as seen in tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate, offers a unique and highly valuable functional handle for a variety of coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key reaction conditions and protocols for the effective utilization of this important synthetic intermediate.
The cyanomethyl group is a versatile precursor for a range of functionalities. The nitrile itself can undergo transformations such as reduction to a primary amine or hydrolysis to a carboxylic acid, both of which are staples in amide bond formation and other coupling strategies. Furthermore, the α-carbon to the nitrile is acidic and can be deprotonated to form a nucleophilic carbanion, enabling C-C bond formation through reactions with various electrophiles. This dual reactivity makes this compound a cornerstone for generating diverse libraries of compounds for biological screening.
This guide will delve into detailed, field-proven protocols for two primary coupling strategies:
-
Functionalization via the α-Carbon: Exploiting the acidity of the methylene bridge adjacent to the nitrile for C-C bond formation.
-
Functionalization via the Nitrile Group: Transforming the nitrile into other key functional groups, such as amines and carboxylic acids, for subsequent coupling reactions.
Each section will not only provide step-by-step methodologies but also explain the underlying chemical principles and offer insights into optimizing reaction conditions for achieving high yields and purity.
Part 1: C-C Bond Formation via α-Deprotonation and Alkylation
The protons on the carbon adjacent to the nitrile group in this compound are acidic due to the electron-withdrawing nature of the cyano group. This allows for deprotonation with a suitable base to generate a carbanion, which can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides or aryl halides.
A critical aspect of this approach is the choice of base and reaction conditions to ensure efficient deprotonation without undesirable side reactions. Strong, non-nucleophilic bases are typically required. The stereochemical outcome of these reactions can also be influenced by the choice of reagents and the reaction setup.
Protocol 1: α-Alkylation of this compound
This protocol details a general procedure for the alkylation of the α-carbon of the cyanomethyl group.
Reaction Scheme:
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Chromatography equipment
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete formation of the carbanion.
-
Alkylation: Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired α-alkylated product.
Table 1: Representative Reaction Conditions for α-Alkylation
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | LDA | THF | -78 to RT | 12 | 75-85 |
| Benzyl Bromide | LDA | THF | -78 to RT | 12 | 80-90 |
| Ethyl Bromoacetate | NaHMDS | THF | -78 to RT | 10 | 70-80 |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The carbanion intermediate is highly basic and will be quenched by protic solvents like water. Therefore, all reagents and solvents must be anhydrous.
-
Low Temperature: The deprotonation and alkylation steps are performed at low temperatures (-78 °C) to minimize side reactions, such as self-condensation or elimination.
-
Strong, Non-Nucleophilic Base: LDA is a strong base that is sterically hindered, which favors deprotonation over nucleophilic attack on the nitrile or the ester of the Boc group. Sodium hexamethyldisilazide (NaHMDS) is another suitable alternative.
-
Inert Atmosphere: An inert atmosphere of nitrogen or argon is essential to prevent the reaction of the carbanion with oxygen or moisture.
Part 2: Functional Group Interconversion of the Nitrile and Subsequent Coupling
An alternative and highly effective strategy for coupling reactions involves the chemical transformation of the nitrile group into other versatile functionalities, namely a primary amine or a carboxylic acid. These transformations open the door to a vast array of well-established coupling methodologies.
A. Reduction of the Nitrile to a Primary Amine
The reduction of the nitrile in this compound yields tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate. This primary amine is an excellent nucleophile for amide bond formation with carboxylic acids, sulfonyl chlorides, and other electrophilic partners.
Workflow for Nitrile Reduction and Amide Coupling:
Caption: Workflow for nitrile reduction followed by amide coupling.
This protocol describes a standard procedure for the reduction of the nitrile to a primary amine using catalytic hydrogenation.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Methanol (MeOH)
-
Ammonia solution (e.g., 7N in MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Instrumentation:
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus
Step-by-Step Procedure:
-
Catalyst Preparation: In a suitable high-pressure reaction vessel, carefully wash the Raney Nickel slurry with methanol to remove the water.
-
Reaction Setup: To the vessel containing the washed Raney Nickel, add a solution of this compound (1.0 equiv) in methanol and the ammonia solution in methanol. The ammonia is added to suppress the formation of secondary amine byproducts.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 24 hours.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, which can often be used in the next step without further purification.
B. Hydrolysis of the Nitrile to a Carboxylic Acid
The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, tert-butyl 3-(carboxymethyl)pyrrolidine-1-carboxylate. This carboxylic acid can then be activated and coupled with a wide range of amines to form amide bonds.
This protocol provides a general method for the hydrolysis of the nitrile to a carboxylic acid using strong acidic conditions.
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Ethyl acetate (EtOAc)
-
Brine
Instrumentation:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
pH meter or pH paper
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv) with a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v).
-
Hydrolysis: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction by TLC until the starting material is consumed.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture to approximately pH 7 by the slow addition of a concentrated sodium hydroxide solution.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography if necessary.
Table 2: Comparison of Functional Group Interconversion Strategies
| Transformation | Reagents and Conditions | Subsequent Coupling | Advantages | Disadvantages |
| Nitrile to Amine | Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Amide bond formation with carboxylic acids | High yields, clean reaction. | Requires specialized high-pressure equipment. |
| Nitrile to Amine | Chemical Reduction (e.g., LiAlH₄) | Amide bond formation with carboxylic acids | Rapid reduction. | Less functional group tolerance, requires careful quenching. |
| Nitrile to Carboxylic Acid | Acid or Base Hydrolysis | Amide bond formation with amines | Utilizes common laboratory reagents. | Harsh conditions may not be suitable for sensitive substrates. |
Part 3: Advanced Coupling Strategies - Cycloaddition Reactions
The nitrile functionality can also participate in cycloaddition reactions, providing a pathway to five-membered heterocyclic rings, which are also valuable motifs in medicinal chemistry. A common example is the [3+2] cycloaddition with an azide to form a tetrazole.
Protocol 4: Synthesis of a Tetrazole via [3+2] Cycloaddition
This protocol outlines the formation of a tetrazole ring from the nitrile group.
Reaction Scheme:
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride (Et₃N·HCl) or ammonium chloride (NH₄Cl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
Instrumentation:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv), sodium azide (1.5 equiv), and triethylamine hydrochloride (1.5 equiv) in anhydrous DMF.
-
Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired tetrazole derivative.
Mechanism of Tetrazole Formation:
Caption: Simplified mechanism of tetrazole formation via [3+2] cycloaddition.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of diverse molecular architectures. The protocols and strategies outlined in this application note provide a robust foundation for researchers to effectively utilize this intermediate in their synthetic campaigns. By understanding the underlying principles of reactivity at both the α-carbon and the nitrile group, scientists can rationally design and execute coupling reactions to generate novel compounds with significant potential in drug discovery and development. The choice of a specific protocol will depend on the desired final product and the compatibility of the reaction conditions with other functional groups present in the coupling partners.
References
-
Deng, M., Su, B., Zhang, H., Liu, Y., & Wang, Q. (2014). Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Advances, 4(29), 14979-14984. [Link]
-
O'Brien, P. (2002). Asymmetric deprotonation of N-Boc-pyrrolidine. Organic Syntheses, 79, 1. [Link]
- Himo, F., & Sharpless, K. B. (2005). The [3+2] cycloaddition of azides and nitriles.
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Kawamura, Y., et al. (2015). Stereochemical Course of Deprotonation-Acylation of N-Boc- and N-Carbamoyl-2-cyano-6-methylpiperidines. The Journal of Organic Chemistry, 80(21), 11013-11020. [Link]
-
MDPI. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. [Link]
-
MDPI. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. [Link]
-
MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
Sources
The Strategic Deployment of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Central to this pursuit is the strategic utilization of versatile chemical building blocks that offer a gateway to diverse and complex molecular architectures. Among these, tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate has emerged as a scaffold of significant interest, particularly in the development of enzyme inhibitors and other targeted therapeutics. Its inherent structural features—a chiral pyrrolidine ring, a reactive cyanomethyl group, and a stable Boc-protecting group—provide a unique combination of properties that medicinal chemists can exploit to fine-tune the pharmacokinetic and pharmacodynamic characteristics of drug candidates.
The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent motif in a vast number of biologically active natural products and synthetic drugs.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. The cyanomethyl substituent serves as a versatile chemical handle, readily transformable into other key functional groups, most notably a primary amine, which can act as a crucial pharmacophoric element or a point for further molecular elaboration. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the pyrrolidine nitrogen under a wide range of reaction conditions, yet it can be cleaved cleanly under acidic conditions, facilitating subsequent synthetic manipulations.
This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step experimental procedures but also the underlying scientific rationale for the use of this compound in drug discovery campaigns.
Core Applications in Drug Discovery: A Focus on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A prime example of the successful application of this compound is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[2] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating glucose homeostasis.[1] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
The cyanopyrrolidine moiety, derived from this compound, is a key pharmacophoric element in several marketed DPP-4 inhibitors, including Vildagliptin and Saxagliptin.[3]
Structure-Activity Relationship (SAR) Insights: The Critical Role of the Cyanopyrrolidine Moiety
The cyanopyrrolidine scaffold is not merely a passive structural component; it actively participates in the binding and inhibition of the DPP-4 enzyme. The nitrile group of the cyanopyrrolidine warhead forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4. This interaction is crucial for the high potency and prolonged inhibitory activity of these drugs.[1]
Furthermore, the pyrrolidine ring itself makes important van der Waals contacts within a hydrophobic pocket of the enzyme. The stereochemistry at the 3-position of the pyrrolidine ring is critical for optimal binding and activity. For instance, in the case of Vildagliptin, the (S)-enantiomer is significantly more active than the (R)-enantiomer, highlighting the importance of precise stereochemical control during synthesis.[2]
Substitutions on the pyrrolidine ring have been explored to further optimize the pharmacological profile. For example, the introduction of a fluorine atom at the 4-position of the 2-cyanopyrrolidine scaffold has been shown to enhance DPP-4 inhibitory activity and improve pharmacokinetic properties.[2]
Physicochemical Properties of Key Compounds
The following table summarizes the key physicochemical properties of the starting material and the resulting active pharmaceutical ingredients (APIs), Vildagliptin and Saxagliptin.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | LogP |
| (S)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | C₁₁H₁₈N₂O₂ | 210.27 | - | ~1.5 |
| Vildagliptin | C₁₇H₂₅N₃O₂ | 303.40 | 8.5 | 0.8 |
| Saxagliptin | C₁₈H₂₅N₃O₂ | 315.41 | 7.9 | 1.4 |
Note: pKa and LogP values are approximate and can vary depending on the experimental or computational method used.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key transformations involving (S)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate.
Protocol 1: Synthesis of (S)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
The chiral starting material can be synthesized from L-aspartic acid, a readily available and inexpensive chiral precursor. The synthesis involves the reduction of the carboxylic acid moieties, followed by cyclization and functional group manipulations. A representative synthetic scheme is outlined below.
Diagram: Synthetic Pathway to (S)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
Caption: Synthetic route from L-aspartic acid.
Protocol 2: Reduction of the Nitrile to a Primary Amine
The conversion of the cyanomethyl group to an aminomethyl group is a pivotal step in the synthesis of many bioactive molecules. Catalytic hydrogenation using Raney Nickel is a common and efficient method for this transformation.
Reaction: (S)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate → (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Reagents and Equipment:
-
(S)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
-
Raney Nickel (50% slurry in water)
-
Potassium borohydride (KBH₄)
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (or hydrogen balloon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a round-bottom flask, dissolve (S)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous ethanol.
-
Carefully add Raney Nickel (approx. 10 mol%) to the solution under an inert atmosphere (e.g., argon).
-
Add potassium borohydride (4.0 eq) portion-wise to the stirred suspension.[4]
-
Fit the flask with a hydrogen balloon and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting crude (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate can be purified by column chromatography on silica gel if necessary.
Diagram: Nitrile Reduction Workflow
Caption: Workflow for nitrile reduction.
Protocol 3: Boc Deprotection
The removal of the Boc protecting group is typically the final step before coupling the pyrrolidine moiety to the rest of the target molecule. Treatment with a strong acid such as trifluoroacetic acid (TFA) is a standard and effective method.
Reaction: (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate → (S)-3-(aminomethyl)pyrrolidine
Reagents and Equipment:
-
(S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.[5]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
The crude product, (S)-3-(aminomethyl)pyrrolidine, is obtained as a TFA salt. It can be used directly in the next step or neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of NaHCO₃ to obtain the free amine.
Diagram: Boc Deprotection Mechanism
Caption: Mechanism of Boc deprotection.
Application in the Synthesis of Vildagliptin
The utility of (S)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is exemplified in the synthesis of Vildagliptin. Following the nitrile reduction and Boc deprotection steps described above, the resulting (S)-3-aminopyrrolidine is coupled with a suitable carboxylic acid derivative to furnish the final drug molecule.
Diagram: Vildagliptin Synthesis Overview
Caption: Key steps in Vildagliptin synthesis.
Conclusion and Future Perspectives
This compound has firmly established itself as a valuable and versatile building block in modern drug discovery. Its successful application in the synthesis of DPP-4 inhibitors like Vildagliptin and Saxagliptin underscores its strategic importance. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their own drug discovery programs.
Looking ahead, the unique structural and chemical attributes of this molecule will likely continue to inspire the design and synthesis of novel therapeutic agents targeting a wide range of diseases. Further exploration of its utility in creating diverse chemical libraries and as a scaffold for peptidomimetics will undoubtedly lead to the discovery of new and improved medicines.
References
- Li, W., et al. (2018). A review of recent developments in the synthesis of dipeptidyl peptidase-4 inhibitors. European Journal of Medicinal Chemistry, 157, 125-145.
- Fukushima, H., et al. (2004). Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 12(22), 5957-5969.
- Li, J., et al. (2007). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2007(15), 94-100.
- BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
- Polyakova, E. B., et al. (2022). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 56(1), 110-117.
-
The Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
- Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960). New Method Improves Nitrile Reductions. Chemical & Engineering News, 38(42), 56-57.
- Organic Syntheses. (n.d.). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
- BenchChem. (2025). Application Notes and Protocols: A Detailed Experimental Procedure for the Boc Deprotection of (S)-1-Boc-2- (aminomethyl)pyrrolidine.
-
PubChem. (n.d.). Vildagliptin. Retrieved from [Link]
- Ali, M. A., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 27(15), 4935.
-
PubChem. (n.d.). Saxagliptin. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). tert-butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
- Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances.
- Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
- Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
-
PubChem. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]_ (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
-
ResearchGate. (n.d.). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of... Retrieved from [Link]
- Brieflands. (2024).
-
NIH. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Elemental analysis, composition and some physical properties of vildagliptin and saxagliptin ion -associates. Retrieved from [Link]
-
ResearchGate. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA - Common Organic Chemistry. Retrieved from [Link]
Sources
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Strategic Synthesis of Pyrrolidine Derivatives from tert-Butyl 3-(Cyanomethyl)pyrrolidine-1-carboxylate
An Application Guide for Medicinal Chemists
Introduction
The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[4] Among the vast array of pyrrolidine-based building blocks, tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate stands out as a particularly versatile and strategic starting material for the synthesis of novel chemical entities.
This N-Boc-protected synthon features a reactive cyanomethyl group at the C3 position, which serves as a linchpin for a variety of high-yield chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during many synthetic operations while allowing for straightforward deprotection under acidic conditions to reveal a secondary amine for further functionalization.
This application note provides researchers, scientists, and drug development professionals with a detailed guide to three fundamental synthetic pathways originating from this key starting material: reduction to a primary amine, hydrolysis to a carboxylic acid, and conversion to a bioisosteric tetrazole. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the strategic implications for drug discovery programs.
Core Synthetic Transformations: Unlocking Chemical Diversity
The cyanomethyl group (-CH₂CN) is a powerful functional handle that can be readily converted into other key functionalities. The following sections detail the protocols and rationale for transforming this compound into three valuable intermediates.
Figure 1: Key synthetic transformations of the cyanomethyl group.
Reduction to 2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)ethan-1-amine
Principle & Rationale: The reduction of the nitrile moiety to a primary amine is one of the most valuable transformations, converting the starting material into a versatile diamino synthon. The resulting product, containing both a protected secondary amine within the ring and a reactive primary amine on the side chain, allows for orthogonal derivatization strategies. Catalytic hydrogenation is often the method of choice for this transformation in an industrial setting due to its operational simplicity, scalability, and the avoidance of metal hydride waste streams. Raney Nickel is a highly effective and cost-efficient catalyst for nitrile reduction.
Protocol 1: Catalytic Hydrogenation using Raney Nickel
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| This compound | 210.28 | 5.00 g | 23.78 mmol |
| Raney® 2800 Nickel (50% slurry in water) | - | ~2.5 g | - |
| Anhydrous Ethanol | 46.07 | 100 mL | - |
| Ammonium Hydroxide (28-30%) | 35.05 | 10 mL | - |
| Hydrogen Gas (H₂) | 2.02 | High Pressure | - |
Procedure:
-
A high-pressure hydrogenation vessel is charged with this compound (5.00 g, 23.78 mmol), anhydrous ethanol (100 mL), and ammonium hydroxide (10 mL).
-
The Raney Nickel slurry is carefully washed with water and then ethanol to remove residual water before being added to the reaction vessel under a stream of inert gas (e.g., Argon). Caution: Raney Nickel is pyrophoric and must be handled with care.
-
The vessel is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas to 100 psi.
-
The reaction mixture is stirred vigorously at 50°C for 16-24 hours, monitoring the uptake of hydrogen.
-
Upon completion (monitored by TLC or LC-MS), the vessel is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with additional ethanol.
-
The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification via column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol/Ammonium Hydroxide) affords the pure primary amine.
Expected Outcome: This procedure typically yields the desired product, tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, as a clear oil in 85-95% yield.
Hydrolysis to 2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic Acid
Principle & Rationale: Hydrolysis of the nitrile provides direct access to a carboxylic acid derivative, a critical functional group for forming amide bonds, esters, or for use in salt formation studies. Acid-catalyzed hydrolysis is effective but carries the significant risk of cleaving the acid-labile Boc protecting group. While this can be a desired one-pot deprotection-hydrolysis, it prevents selective modification. Therefore, a two-step procedure involving basic hydrolysis followed by acidification is often preferred to preserve the Boc group. However, for a robust and direct method, strong acid hydrolysis at controlled temperatures can achieve the desired outcome.
Protocol 2: Strong Acid-Catalyzed Hydrolysis
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| This compound | 210.28 | 2.00 g | 9.51 mmol |
| Hydrochloric Acid (6 M) | 36.46 | 30 mL | 180 mmol |
| Sodium Hydroxide (5 M) | 40.00 | As needed | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (2.00 g, 9.51 mmol) and 6 M hydrochloric acid (30 mL).
-
The mixture is heated to reflux (approx. 100-110°C) and stirred for 4-6 hours. The reaction progress is monitored by LC-MS until the starting material is consumed.
-
The reaction is cooled in an ice bath to 0-5°C.
-
The pH of the solution is carefully adjusted to ~3-4 by the slow addition of 5 M sodium hydroxide. Caution: This is an exothermic neutralization.
-
The aqueous solution is extracted three times with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude solid is purified by recrystallization or column chromatography to yield the pure carboxylic acid.
Expected Outcome: This protocol typically provides 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid as a white solid with a yield of 70-85%.
Conversion to tert-Butyl 3-((1H-tetrazol-5-yl)methyl)pyrrolidine-1-carboxylate
Principle & Rationale: The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry. It offers a similar acidic pKa but can provide improved metabolic stability and pharmacokinetic properties. The conversion is achieved via a [2+3] cycloaddition reaction between the nitrile and an azide source. The use of sodium azide with ammonium chloride is a common and effective method, generating hydrazoic acid (in situ), which then reacts with the nitrile.
Protocol 3: [2+3] Cycloaddition with Sodium Azide
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| This compound | 210.28 | 3.00 g | 14.27 mmol |
| Sodium Azide (NaN₃) | 65.01 | 1.86 g | 28.54 mmol |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.53 g | 28.54 mmol |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - |
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (3.00 g, 14.27 mmol) in anhydrous DMF (50 mL).
-
Add sodium azide (1.86 g, 28.54 mmol) and ammonium chloride (1.53 g, 28.54 mmol) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Heat the reaction mixture to 100-110°C and stir for 18-24 hours. Monitor the reaction by LC-MS.
-
After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water (150 mL).
-
The aqueous solution is acidified to pH 2-3 with 2 M HCl.
-
The resulting mixture is extracted with ethyl acetate (3 x 75 mL).
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (Silica gel, Ethyl Acetate/Hexanes) to afford the pure tetrazole derivative.
Expected Outcome: The desired tetrazole product is typically obtained as a white solid in 75-90% yield.
Workflow and Downstream Applications
The three primary derivatives synthesized serve as versatile platforms for further library development.
Figure 2: Potential downstream applications of synthesized intermediates.
-
From the Amine: The primary amine is a nucleophile ready for acylation with acid chlorides or activated carboxylic acids to form amides, reaction with sulfonyl chlorides to produce sulfonamides, or participation in reductive amination with aldehydes and ketones to generate diverse secondary and tertiary amines.
-
From the Acid: The carboxylic acid is a classic handle for amide library synthesis via coupling with a diverse set of amines using standard reagents like EDC/HOBt or HATU. It can also be converted to esters or reduced to the corresponding alcohol.
-
From the Tetrazole: The tetrazole ring can be N-alkylated to produce regioisomers that can significantly modulate the compound's physicochemical properties, offering another vector for structure-activity relationship (SAR) exploration.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield in Reduction | - Inactive catalyst.- Insufficient hydrogen pressure or leaks.- Poisoning of the catalyst. | - Use fresh, properly handled Raney Ni.- Check system for leaks and ensure adequate pressure.- Purify starting material if sulfur or other poisons are suspected. |
| Incomplete Hydrolysis | - Insufficient reaction time or temperature.- Low acid concentration. | - Increase reflux time and monitor by LC-MS.- Ensure concentration of HCl is at least 6 M. |
| Loss of Boc Group | - Prolonged exposure to strong acid.- High temperatures during workup. | - For hydrolysis, minimize reaction time or switch to a basic hydrolysis protocol.- Keep all workup steps, especially distillations, at low temperatures. |
| Low Yield in Tetrazole Formation | - Presence of water in the reaction.- Insufficient temperature. | - Use anhydrous DMF and ensure all reagents are dry.- Maintain reaction temperature at >100°C. |
Conclusion
This compound is a cost-effective and highly adaptable starting material for the synthesis of diverse pyrrolidine libraries. The straightforward conversion of its cyanomethyl group into primary amines, carboxylic acids, and tetrazoles opens immediate and divergent pathways for analog synthesis. The protocols outlined in this guide are robust, scalable, and grounded in established chemical principles, providing drug discovery teams with a reliable strategic tool for generating novel and biologically relevant chemical matter.
References
-
Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. [Link]
-
Insights in Pharmacology (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [Link]
-
OIST Groups. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). [Link]
-
Saeed, G., et al. (2014). EMERGING PHARMACEUTICAL APPLICATIONS OF PIPERIDINE, PYRROLIDINE AND IT S DERIVATIES. World Journal of Pharmaceutical Research. [Link]
-
ResearchGate. Synthesis of pyrrolidin-3-ylethanethanioate derivative. [Link]
-
Shvartsberg, O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
ChemRxiv. Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. [Link]
Sources
Application Notes & Protocols for the Development of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Abstract: The journey from a biological hypothesis to a clinically viable bioactive molecule is a multi-stage, interdisciplinary endeavor. It requires a strategic integration of molecular biology, medicinal chemistry, pharmacology, and data science.[1][2] This guide provides an in-depth overview of the modern drug discovery pipeline, from initial target identification to preclinical candidate selection.[3][4][5] It offers not only detailed, step-by-step protocols for key assays but also the underlying scientific principles and field-proven insights to empower researchers to make critical decisions, troubleshoot challenges, and ultimately, increase the probability of success.
The Modern Bioactive Molecule Development Pipeline
The development of new therapeutics is a systematic process designed to identify safe and effective drug candidates.[4][5] This pipeline can be visualized as a funnel, starting with many potential targets and compounds and progressively narrowing down to a single candidate for clinical trials.[3][6] The cost of failure increases dramatically at later stages; therefore, robust, data-driven decisions are critical at every step to mitigate risk.[3]
The major phases of this pipeline are:
-
Target Identification & Validation: Identifying a biological entity (e.g., an enzyme or receptor) that plays a causal role in a disease and confirming its suitability for therapeutic intervention.[7][8]
-
Hit Discovery (Lead Generation): Screening large libraries of small molecules to find "hits"—compounds that show initial activity against the validated target.[2][8]
-
Lead Optimization: Modifying the chemical structure of promising hits to improve their potency, selectivity, and drug-like properties, transforming them into "lead" compounds.[2][9][10]
-
Preclinical Development: Conducting comprehensive in vitro and in vivo studies to evaluate the safety, efficacy, and pharmacokinetic profile of a lead compound before it can be tested in humans.[11][12][13]
Figure 1: The Bioactive Molecule Development Pipeline. A schematic overview of the major phases from initial target discovery to the selection of a preclinical candidate for Investigational New Drug (IND) enabling studies.
Phase 1: Target Identification and Validation
The foundation of any successful drug discovery program is a well-validated biological target.[14] A "target" is a specific molecule, such as a protein or gene, that is intrinsically linked to a disease process.[7][15] Modulating this target with a small molecule is hypothesized to produce a therapeutic effect.
Expertise & Causality: It is not enough to show a correlation between a target and a disease. Validation requires demonstrating a causal link.[16] Rigorous validation significantly reduces the risk of failure in later, more expensive stages of development.[14][17]
Key Validation Techniques:
-
Genetic Validation: Using techniques like CRISPR or RNA interference to knock down or knock out the target gene in disease-relevant cell models.[7][17][18] A resulting change in the disease phenotype provides strong evidence for the target's role.
-
Pharmacological Validation: Using tool compounds (selective inhibitors or activators) to probe the target's function in cellular or animal models.[17]
-
Data Mining & 'Omics' Analysis: Integrating genomic, proteomic, and clinical data to find targets that are differentially expressed or mutated in disease states.[8][15][16]
Phase 2: Hit Discovery via High-Throughput Screening (HTS)
Once a target is validated, the search begins for molecules that can modulate its activity. High-Throughput Screening (HTS) is the primary engine for this discovery phase, allowing for the rapid testing of hundreds of thousands to millions of compounds.[19][20]
The process involves developing a robust, miniaturized assay that produces a measurable signal (e.g., fluorescence, luminescence, or absorbance) corresponding to the target's activity.[21] This assay is then used to screen a large compound library.
Figure 2: High-Throughput Screening (HTS) Workflow. From automated plate preparation and signal detection to data analysis and hit confirmation.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Target Engagement
ELISA is a versatile plate-based technique used to detect and quantify proteins and is frequently adapted for HTS.[22][23] This protocol describes a competitive ELISA to screen for compounds that inhibit the binding of a protein to its ligand.
Principle of the Assay: A known amount of the target protein is immobilized onto a 96- or 384-well plate. A biotinylated version of its natural ligand is added along with a test compound. If the compound inhibits the protein-ligand interaction, less biotinylated ligand will bind. The amount of bound ligand is detected using a streptavidin-enzyme conjugate (like HRP), which catalyzes a color-producing reaction.[24][25] A weaker signal indicates a more potent inhibitory compound.
Materials:
-
High-bind 96-well polystyrene plates
-
Recombinant target protein
-
Biotinylated ligand
-
Test compounds dissolved in DMSO
-
Blocking buffer (e.g., 5% BSA in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Step-by-Step Methodology:
-
Coating: Dilute the target protein to 2 µg/mL in PBS. Add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Discard the coating solution. Wash the plate 3 times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature to prevent non-specific binding.[23]
-
Compound Addition:
-
Controls: Add 100 µL of blocking buffer to "Maximum Binding" wells. Add 100 µL of a known potent inhibitor to "Positive Control" wells.
-
Test: Add 1 µL of test compound (typically at 10 µM final concentration) and 99 µL of biotinylated ligand solution to the remaining wells.
-
-
Incubation: Incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Repeat the wash step (Step 2) to remove unbound ligand and compounds.
-
Detection: Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step (Step 2) to remove unbound conjugate.
-
Substrate Addition: Add 100 µL of TMB substrate to each well. Allow the color to develop for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader within 30 minutes.[26]
Data Analysis & Self-Validation:
-
Z'-Factor: This metric assesses the quality and reliability of the HTS assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
-
Hit Selection: Primary hits are identified as compounds that cause a signal inhibition greater than a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
Phase 3: Lead Optimization
Raw hits from an HTS campaign are rarely suitable drugs.[10] They often have modest potency, poor selectivity, or unfavorable pharmacokinetic properties. The goal of lead optimization is to use medicinal chemistry to iteratively refine these hits into preclinical drug candidates.[9][10][28]
This phase is driven by understanding the Structure-Activity Relationship (SAR) , which describes how changes in a molecule's chemical structure affect its biological activity.[2][29] Chemists synthesize analogs of the hit compound, and biologists test them in a suite of assays to build a comprehensive profile.[30]
Key Optimization Goals:
-
Potency: Increasing the binding affinity and functional effect on the target.
-
Selectivity: Minimizing activity against other related targets to reduce potential side effects.
-
ADME Properties: Optimizing the Absorption, Distribution, Metabolism, and Excretion profile of the molecule to ensure it can reach its target in the body and persist for a suitable duration.[31][32][33]
Table 1: Key In Vitro ADME Assays for Lead Optimization
| Property Assessed | Assay Name | Principle | Desired Outcome |
| Absorption | Caco-2 Permeability | Measures the rate of compound passage across a monolayer of human intestinal cells.[34] | High permeability (Papp > 10 x 10⁻⁶ cm/s) |
| Metabolism | Microsomal Stability | Incubates compound with liver microsomes (rich in CYP450 enzymes) to measure metabolic rate.[32][34] | Low clearance (longer half-life) |
| Distribution | Plasma Protein Binding | Measures the fraction of compound bound to plasma proteins using rapid equilibrium dialysis (RED).[35] | Moderate binding (high unbound fraction is active) |
| Excretion/Toxicity | hERG Inhibition | Assesses the compound's potential to block the hERG potassium channel, a key risk for cardiac toxicity.[35] | Low inhibition (IC50 > 10 µM) |
| Toxicity | Cytotoxicity (e.g., MTT) | Measures the compound's effect on the viability of a representative cell line (e.g., HepG2).[36] | Low toxicity (CC50 > 50 µM) |
Phase 4: Preclinical Development
After extensive optimization, a lead compound with a promising balance of potency, selectivity, and ADME properties is nominated as a preclinical candidate.[28] This phase involves a more rigorous set of in vitro and in vivo (animal) studies designed to provide the safety and efficacy data required for regulatory approval to begin human clinical trials.[11][12][37]
These studies are conducted under Good Laboratory Practice (GLP) guidelines to ensure data quality and integrity.[11]
Protocol: MTT Assay for In Vitro Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[38] It is a critical tool in preclinical development to determine a compound's therapeutic window.
Principle of the Assay: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[38] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then dissolved, and the absorbance is measured.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
96-well flat-bottom tissue culture plates
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)[39]
-
Test compound serially diluted in culture medium
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[39] Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the test compound (e.g., from 0.1 to 100 µM). Include "vehicle control" wells with DMSO at the highest concentration used and "untreated control" wells with medium only.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[39]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours in the incubator.[36] Viable cells will form visible purple crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[39]
-
Shaking: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[39]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to reduce background noise.
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control wells.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the CC50 (the concentration that causes 50% cytotoxicity). A higher CC50 value indicates lower toxicity.
References
-
Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]
-
Title: Role of Medicinal Chemistry in Modern Drug Discovery Source: Steeron Research URL: [Link]
-
Title: What is Medicinal Chemistry in Drug Discovery? Source: Aragen Life Sciences URL: [Link]
-
Title: The Role of Medicinal Chemists in Pharmaceutical Drug Development Source: ijrpr URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: MTT (Assay protocol) Source: Protocols.io URL: [Link]
-
Title: 4 Ways Medicinal Chemists Power Drug Discovery and Development Source: SRG Talent URL: [Link]
-
Title: Role of Medicinal Chemist in the Modern Drug Discovery and Development Source: Longdom Publishing URL: [Link]
-
Title: What are the methods of lead optimization in drug discovery? Source: Patsnap Synapse URL: [Link]
-
Title: Drug pipeline Source: Wikipedia URL: [Link]
-
Title: Preclinical research strategies for drug development Source: AMSbiopharma URL: [Link]
-
Title: Understanding the Drug Discovery Pipeline Source: Delta4 | Ai URL: [Link]
-
Title: Lead discovery and optimization Source: Fiveable URL: [Link]
-
Title: Target identification and validation Source: Fiveable URL: [Link]
-
Title: The Role of Lead Optimization in Drug Discovery Source: Biobide URL: [Link]
-
Title: Drug Development Pipeline: A Complete Guide to All Phases Source: IntuitionLabs URL: [Link]
-
Title: Lead Optimization in Drug Discovery: Process, Strategies & Tools Source: Chemspace URL: [Link]
-
Title: Enzyme-linked immunosorbent assay (ELISA) Source: Microbe Notes URL: [Link]
-
Title: Preclinical Studies in Drug Development Source: PPD URL: [Link]
-
Title: Target Identification and Validation in Drug Discovery Source: Chemspace URL: [Link]
-
Title: ELISA Principle, Procedure, Types, and Applications Source: PraxiLabs URL: [Link]
-
Title: The drug discovery and development pipeline. The initial step in drug... Source: ResearchGate URL: [Link]
-
Title: The principle and method of ELISA Source: MBL Life Science -JAPAN- URL: [Link]
-
Title: In Vitro vs. In Vivo Preclinical Drug Testing Source: TD2 Oncology URL: [Link]
-
Title: In Vitro ADME Assays and Services Source: Charles River Laboratories URL: [Link]
-
Title: Target Identification and Validation Source: Aragen Life Sciences URL: [Link]
-
Title: ELISA Test Procedures Source: BioChain Institute Inc. URL: [Link]
-
Title: In Vitro vs In Vivo Preclinical Studies Source: News-Medical.Net URL: [Link]
-
Title: In Vitro Preclinical Studies Source: Creative Biolabs URL: [Link]
-
Title: Early Hit-to-Lead ADME screening bundle Source: IQVIA Laboratories URL: [Link]
-
Title: Target identification and validation in research Source: WJBPHS URL: [Link]
-
Title: High Throughput Screening: Methods and Protocols Source: ResearchGate URL: [Link]
-
Title: ADME Assays Source: Agilent URL: [Link]
-
Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery Source: Medium URL: [Link]
-
Title: High-throughput screening Source: Wikipedia URL: [Link]
-
Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]
-
Title: Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products Source: MDPI URL: [Link]
-
Title: Different approaches for developing bioactive compounds from fragment-sized natural products. Source: ResearchGate URL: [Link]
-
Title: Bioactive Molecules from Plants: Discovery and Pharmaceutical Applications Source: PMC - NIH URL: [Link]
-
Title: Bioactive Molecules Source: Freshman Research Initiative - The University of Texas at Austin URL: [Link]
-
Title: Exploring bioactive drug-like molecules Source: Chemical biology - EMBL-EBI URL: [Link]
Sources
- 1. steeronresearch.com [steeronresearch.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Drug pipeline - Wikipedia [en.wikipedia.org]
- 4. Understanding the Drug Discovery Pipeline [delta4.ai]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. researchgate.net [researchgate.net]
- 9. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 10. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 11. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 12. ppd.com [ppd.com]
- 13. In Vitro Preclinical Studies - Creative Biolabs [dataverify.creative-biolabs.com]
- 14. Target Identification and Validation - Aragen Life Sciences [aragen.com]
- 15. srgtalent.com [srgtalent.com]
- 16. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 17. wjbphs.com [wjbphs.com]
- 18. fiveable.me [fiveable.me]
- 19. High-throughput screening - Wikipedia [en.wikipedia.org]
- 20. bmglabtech.com [bmglabtech.com]
- 21. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 22. ELISAに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. ELISA Principle, Procedure, Types, and Applications [praxilabs.com]
- 24. microbenotes.com [microbenotes.com]
- 25. ELISA Test Procedures | BioChain Institute Inc. [biochain.com]
- 26. The principle and method of ELISA | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 27. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 28. lifesciences.danaher.com [lifesciences.danaher.com]
- 29. Bioactive Molecules | Freshman Research Initiative [fri.cns.utexas.edu]
- 30. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]
- 31. What is Medicinal Chemistry in Drug Discovery? - Aragen Life Sciences [aragen.com]
- 32. labs.iqvia.com [labs.iqvia.com]
- 33. agilent.com [agilent.com]
- 34. criver.com [criver.com]
- 35. Target-Based ADME/Tox Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 36. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. news-medical.net [news-medical.net]
- 38. broadpharm.com [broadpharm.com]
- 39. MTT (Assay protocol [protocols.io]
The Strategic Utility of tert-Butyl 3-(Cyanomethyl)pyrrolidine-1-carboxylate in the Synthesis of Next-Generation Agrochemicals
Introduction: The Pyrrolidine Scaffold in Modern Crop Protection
The search for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the pyrrolidine ring system has emerged as a privileged scaffold, underpinning the structure of numerous successful fungicides, insecticides, and herbicides.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, enhancing interactions with biological targets and improving physiochemical properties crucial for uptake and translocation in plants. This application note details the strategic use of a key synthetic building block, tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate , in the streamlined synthesis of advanced agrochemical candidates, with a particular focus on the highly successful class of pyrazole carboxamide fungicides.
Core Concept: A Versatile Intermediate for Amine Synthesis
The subject of this guide, this compound, is a versatile intermediate primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its value lies in the presence of two key functional groups: a Boc-protected amine, which ensures stability and allows for controlled deprotection at a later synthetic stage, and a cyanomethyl group. This cyanomethyl moiety is a linchpin for synthetic diversification, serving as a precursor to the crucial aminomethyl group through reduction, or as an active methylene compound for the introduction of additional chemical complexity.
A significant application of this building block is in the synthesis of amine partners for coupling with pyrazole carboxylic acids, a reaction that forms the basis of many modern succinate dehydrogenase inhibitor (SDHI) fungicides like Sedaxane and Isopyrazam.[3][4][5] These fungicides are vital in controlling a broad spectrum of fungal diseases in major crops.[6]
Synthetic Pathways and Protocols
The following sections provide detailed protocols for the utilization of this compound in a synthetic workflow targeting novel pyrazole carboxamide agrochemicals.
Workflow Overview
The overall synthetic strategy involves three main stages:
-
Preparation of the Amine Moiety: Transformation of the cyanomethyl group of the starting material into an aminomethyl group.
-
Synthesis of the Acid Chloride Partner: Preparation of a key pyrazole carboxylic acid chloride, a common core in many SDHI fungicides.
-
Final Amide Coupling: The condensation of the synthesized amine with the acid chloride to yield the final agrochemical candidate.
Caption: Synthetic workflow for a novel agrochemical.
Part 1: Protocol for the Synthesis of the Pyrrolidine Amine
The conversion of the nitrile in the starting material to a primary amine is a critical step. Catalytic hydrogenation is the most atom-economical and widely used method for this transformation.[7]
Protocol 1: Catalytic Hydrogenation of the Nitrile
-
Objective: To reduce the cyanomethyl group to an aminomethyl group.
-
Rationale: Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction. The use of ammonia in the reaction medium helps to suppress the formation of secondary amine byproducts.[7]
| Reagent/Parameter | Value/Condition | Purpose |
| Starting Material | This compound | 1.0 eq |
| Catalyst | Raney Nickel (50% slurry in water) | 10-20% w/w |
| Solvent | Methanol saturated with ammonia | Reaction medium and byproduct suppression |
| Hydrogen Pressure | 50-100 psi (3.4-6.8 atm) | Reductant |
| Temperature | 25-50 °C | Reaction temperature |
| Reaction Time | 4-12 hours | To ensure complete conversion |
Step-by-Step Methodology:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 1.0 g) with deionized water (3 x 10 mL) and then with methanol (3 x 10 mL) to remove residual water.
-
Reaction Setup: To a high-pressure hydrogenation vessel, add the washed Raney Nickel catalyst, this compound (e.g., 10.0 g, 44.6 mmol), and methanol saturated with ammonia (100 mL).
-
Hydrogenation: Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen to 50-100 psi. Stir the reaction mixture at the desired temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, which can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Part 2: Synthesis of the Pyrazole Acid Chloride
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate for numerous commercial SDHI fungicides.[3][8][9] Its conversion to the more reactive acid chloride is necessary for the subsequent amide coupling.
Protocol 2: Acyl Chloride Formation
-
Objective: To activate the carboxylic acid for amide bond formation.
-
Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The reaction is typically performed in an inert solvent with a catalytic amount of DMF.[10]
| Reagent/Parameter | Value/Condition | Purpose |
| Starting Material | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 1.0 eq |
| Reagent | Thionyl chloride (SOCl₂) | Chlorinating agent |
| Solvent | Dichloromethane (DCM) or Toluene | Inert reaction medium |
| Catalyst | N,N-Dimethylformamide (DMF) | Catalyzes the reaction |
| Temperature | Reflux (40-110 °C) | Reaction temperature |
| Reaction Time | 1-3 hours | To ensure complete conversion |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (e.g., 5.0 g, 26.3 mmol) and an inert solvent like DCM (50 mL).
-
Reagent Addition: Add thionyl chloride (1.2-1.5 eq.) dropwise to the suspension, followed by a catalytic amount of DMF (1-2 drops).
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete (cessation of gas evolution and dissolution of solids).
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess solvent and thionyl chloride. The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is typically used immediately in the next step.
Part 3: Final Amide Coupling and Deprotection
This final stage assembles the two key fragments to produce the target agrochemical candidate. The Schotten-Baumann conditions are standard for this type of acylation.[11]
Caption: Key components of the amide coupling reaction.
Protocol 3: Schotten-Baumann Amide Coupling
-
Objective: To form the final amide bond.
-
Rationale: This robust procedure involves the reaction of an amine with an acid chloride under biphasic conditions with a base to neutralize the HCl byproduct, driving the reaction to completion.
| Reagent/Parameter | Value/Condition | Purpose |
| Amine | tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | 1.0 eq |
| Acid Chloride | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 1.0-1.1 eq |
| Base | Aqueous Sodium Hydroxide (2M) or Potassium Carbonate | HCl scavenger |
| Solvent | Dichloromethane (DCM) / Water | Biphasic system |
| Temperature | 0 °C to Room Temperature | Controls reaction rate |
| Reaction Time | 1-4 hours | To ensure complete coupling |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the amine (from Protocol 1, e.g., 9.9 g, 43.4 mmol) in DCM (100 mL) in a flask and cool to 0 °C in an ice bath. Add an aqueous solution of base (e.g., 2M NaOH, 50 mL).
-
Acylation: Add a solution of the crude acid chloride (from Protocol 2) in DCM (20 mL) dropwise to the vigorously stirred biphasic mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the N-Boc protected agrochemical candidate.
Protocol 4: N-Boc Deprotection (Optional)
-
Objective: To remove the Boc protecting group and furnish the final active molecule.
-
Rationale: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for clean and rapid deprotection.[12][13]
| Reagent/Parameter | Value/Condition | Purpose |
| Starting Material | N-Boc Protected Agrochemical Candidate | 1.0 eq |
| Reagent | Trifluoroacetic Acid (TFA) | Acid catalyst for deprotection |
| Solvent | Dichloromethane (DCM) | Inert reaction medium |
| Temperature | Room Temperature | Mild reaction condition |
| Reaction Time | 1-3 hours | To ensure complete deprotection |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-Boc protected compound (from Protocol 3) in DCM.
-
Deprotection: Add an equal volume of TFA to the solution and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting product is often the TFA salt. To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, then brine. Dry the organic layer and concentrate to yield the final product.
Conclusion and Future Outlook
This compound stands out as a strategically valuable building block for the synthesis of novel agrochemicals. The protocols detailed herein demonstrate a clear and efficient pathway to pyrazole carboxamide derivatives, a class of fungicides with proven market success. The true power of this intermediate lies in the versatility of its cyanomethyl group, which can be further elaborated prior to reduction and coupling, opening avenues to a vast chemical space for the discovery of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.
References
-
J&K Scientific LLC. 3-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | 142253-. [Link]
- Li, Y., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
-
Synform. Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. [Link]
-
PubMed. Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects. [Link]
-
MDPI. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]
-
Wikipedia. Sedaxane. [Link]
-
AERU - University of Hertfordshire. Isopyrazam (Ref: SYN 520453). [Link]
- Google Patents. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
- Google Patents. CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
- Google Patents.
-
Wikipedia. Nitrile reduction. [Link]
-
SciSpace. Biological activity of sedaxane - a novel broad-spectrum fungicide for seed treatment. [Link]
-
NIH. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
-
PubMed. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. [Link]
-
PubMed. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
NIH. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]
-
JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
PubMed. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. [Link]
-
PubMed. Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. [Link]
-
SPH-i.com. An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. [Link]
Sources
- 1. Sedaxane - Wikipedia [en.wikipedia.org]
- 2. Isopyrazam (Ref: SYN 520453) [sitem.herts.ac.uk]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. thieme.de [thieme.de]
- 10. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis by addressing common challenges encountered in the laboratory.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Question 1: Why is the yield of my cyanation reaction low when starting from a tosylated or mesylated pyrrolidinemethanol derivative?
Answer:
Low yields in the cyanation step are a frequent challenge and can often be attributed to competing side reactions, primarily elimination and the formation of byproducts.
Underlying Causes and Solutions:
-
E1cB or E2 Elimination: The tosyl or mesyl group is a good leaving group, and in the presence of a strong, sterically hindered base, elimination to form an unsaturated pyrrolidine derivative can compete with the desired SN2 substitution by the cyanide nucleophile.
-
Solution: Opt for a less hindered and less basic cyanide source. Sodium or potassium cyanide in a polar aprotic solvent like DMSO or DMF at a moderately elevated temperature (e.g., 60-80 °C) often provides a good balance between reaction rate and minimizing elimination.
-
-
Solvent Choice: The choice of solvent is critical. Protic solvents can solvate the cyanide ion, reducing its nucleophilicity.
-
Solution: Use polar aprotic solvents such as DMSO, DMF, or acetonitrile. These solvents solvate the cation of the cyanide salt, leaving the cyanide anion more "naked" and nucleophilic.
-
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.
-
Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. However, be cautious as prolonged heating can promote side reactions.
-
Experimental Protocol for Optimized Cyanation:
-
To a stirred solution of tert-butyl 3-(tosyloxymethyl)pyrrolidine-1-carboxylate in anhydrous DMSO, add 1.5 equivalents of sodium cyanide.
-
Heat the reaction mixture to 70 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I am observing significant amounts of the corresponding primary amine as a byproduct during the nitrile reduction step. How can I prevent this?
Answer:
The formation of a primary amine byproduct during the reduction of the nitrile to the desired primary amine is likely due to over-reduction or side reactions. The choice of reducing agent and reaction conditions are paramount to achieving a clean reduction.
Underlying Causes and Solutions:
-
Harsh Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH4) can sometimes be too reactive and may lead to side reactions if not carefully controlled.
-
Catalyst and Conditions for Hydrogenation: The choice of catalyst, solvent, and additives can significantly impact the outcome of catalytic hydrogenation.
-
Solution: Raney Nickel is a common choice for nitrile reduction.[1][3] To suppress the formation of secondary amine byproducts, the addition of ammonia or a base like sodium hydroxide can be beneficial.[3] Palladium on carbon (Pd/C) can also be effective, sometimes in the presence of an acid to activate the nitrile group.[1]
-
Data Presentation: Comparison of Nitrile Reduction Methods
| Reducing Agent/Catalyst | Solvent(s) | Additive(s) | Common Issues |
| Raney Nickel | Methanol, Ethanol | Ammonia, NaOH | Catalyst poisoning, pyrophoric nature |
| Palladium on Carbon (Pd/C) | Methanol, Ethanol, Acetic Acid | - | May require higher pressure |
| Lithium Aluminum Hydride (LiAlH4) | THF, Diethyl Ether | - | Over-reduction, difficult workup |
| Sodium Borohydride/Cobalt Chloride | Methanol | - | Formation of borate complexes |
Experimental Protocol for Selective Nitrile Reduction via Catalytic Hydrogenation:
-
In a pressure vessel, dissolve this compound in methanol saturated with ammonia.
-
Add a catalytic amount of Raney Nickel (as a slurry in water or ethanol).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction at room temperature until hydrogen uptake ceases.
-
Carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent synthetic strategies commence from commercially available precursors. A common route involves the modification of a pyrrolidine scaffold.
dot
Caption: Common synthetic pathways to the target molecule.
Q2: How can I effectively monitor the progress of these reactions?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques for monitoring reaction progress.
-
TLC: Provides a quick and inexpensive way to visualize the consumption of starting materials and the formation of products. A typical mobile phase for these compounds would be a mixture of hexane and ethyl acetate.
-
LC-MS: Offers more definitive identification of reactants, products, and any significant byproducts by providing both retention time and mass-to-charge ratio data.
Q3: What are the critical safety precautions to take during this synthesis?
-
Cyanide Handling: Sodium and potassium cyanide are highly toxic. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.
-
Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Use a blast shield, especially for reactions at elevated pressures.
-
Pyrophoric Reagents: Raney Nickel can be pyrophoric when dry. Always handle it as a slurry in a solvent.
References
- WO2017163078A1 - 1-cyano-pyrrolidine derivatives as dbu inhibitors.
- WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
- Organic Syntheses Procedure - α-Aryl
- CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
- Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Journal of Organic Chemistry, 66(7), 2480-2483.
- CN102227406A - Preparation method of (R)-3-vinylpyrrolidine-1-carboxylic acid tert-butyl ester and its intermediate.
- ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.
- Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters.
- Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activ
- Amine synthesis by nitrile reduction. Organic Chemistry Portal.
- Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel.
Sources
Technical Support Center: Purification of tert-Butyl 3-(Cyanomethyl)pyrrolidine-1-carboxylate by Column Chromatography
Welcome to the technical support center for the purification of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for the column chromatography purification of this important building block.
I. Core Principles of Purification
The successful purification of this compound hinges on understanding its chemical properties. The molecule possesses a moderately polar cyanomethyl group and a lipophilic tert-butoxycarbonyl (Boc) protecting group. This amphiphilic nature dictates its behavior on silica gel, the most common stationary phase for this type of purification. The goal of column chromatography is to exploit the differential partitioning of the target compound and its impurities between the stationary phase and a mobile phase of a specific polarity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as Boc-anhydride, and byproducts from side reactions. Depending on the synthetic route, you may also encounter diastereomers or other structurally related compounds.
Q2: What is a typical mobile phase for the purification of this compound?
A2: A common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The exact ratio will depend on the specific impurities present in your crude material. A typical starting point for method development is a 7:3 or 3:2 mixture of hexanes to ethyl acetate.[1]
Q3: How stable is the Boc protecting group and the nitrile functionality to standard chromatography conditions?
A3: Both the Boc group and the nitrile are generally stable under standard silica gel chromatography conditions. However, the Boc group is sensitive to strong acids.[2][3] Therefore, it is crucial to avoid highly acidic eluents or additives. While silica gel is slightly acidic, it typically does not cause significant deprotection of the Boc group during a standard purification.[4]
Q4: Can I use reversed-phase chromatography for this purification?
A4: While normal-phase chromatography on silica gel is more common, reversed-phase high-performance liquid chromatography (RP-HPLC) can also be employed, particularly for analytical purposes or for purifying highly polar impurities.[5] A typical mobile phase for RP-HPLC would consist of acetonitrile and water, often with a modifier like formic acid.[5]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of this compound.
Poor Separation & Co-elution
Symptom: The desired product co-elutes with an impurity, resulting in impure fractions.
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Polarity: The polarity of the eluent is not optimized to resolve the compound of interest from the impurity. | Solution: Systematically vary the mobile phase composition. If using a hexane/ethyl acetate system, try decreasing the proportion of ethyl acetate to increase the retention time and potentially improve separation. Conversely, a slight increase in polarity may be necessary to separate from less polar impurities. |
| Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity. | Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to load no more than 1-5% of the silica gel weight with the crude material. |
| Poorly Packed Column: Channeling or cracks in the silica gel bed can lead to a non-uniform flow of the mobile phase and poor separation. | Solution: Ensure the column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase before being poured into the column, is often preferred. |
Product Tailing or Streaking
Symptom: The product spot on a TLC plate or the peak in the chromatogram is elongated or "streaks."
| Possible Cause | Suggested Solution |
| Strong Interaction with Silica Gel: The pyrrolidine nitrogen, although protected, can still interact with the acidic silanol groups on the silica surface, causing tailing. | Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase.[6] This will neutralize the acidic sites on the silica gel and lead to sharper peaks. |
| Incomplete Dissolution of the Sample: If the sample is not fully dissolved before loading, it can lead to streaking. | Solution: Ensure the crude product is completely dissolved in a minimum amount of a suitable solvent before loading onto the column. If the compound has poor solubility in the mobile phase, a "dry loading" technique can be used.[7] |
Low or No Product Recovery
Symptom: The desired product is not eluting from the column, or the yield is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Compound is Too Polar for the Mobile Phase: The product is strongly adsorbed to the silica gel and does not move down the column. | Solution: Gradually increase the polarity of the mobile phase. If a hexane/ethyl acetate system is being used, increase the percentage of ethyl acetate. In some cases, a more polar solvent like methanol may need to be added to the eluent. |
| Product Degradation on the Column: Although less common for this compound, some molecules can decompose on silica gel.[4] | Solution: Test the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for an extended period before eluting. If degradation is observed, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[4] |
| Product is Highly Volatile: The compound may be lost during solvent removal after pooling the fractions. | Solution: Use a rotary evaporator at a lower temperature and pressure to remove the solvent. For smaller quantities, drying under a stream of inert gas may be preferable.[8] |
Visualizing the Workflow: Troubleshooting Poor Separation
The following diagram outlines a logical workflow for troubleshooting poor separation during column chromatography.
Caption: A decision tree for troubleshooting poor separation.
III. Experimental Protocol: A Step-by-Step Guide
This section provides a general protocol for the purification of this compound by flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass column with a stopcock
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Mobile Phase Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and elute with different ratios of hexanes/ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal mobile phase will give the desired product an Rf value of approximately 0.2-0.4, with good separation from impurities.[1]
-
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[7] Carefully add the solution to the top of the column using a pipette.[7]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the column.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.
-
Apply gentle pressure to the top of the column (e.g., with a pipette bulb or compressed air) to begin the elution.
-
Collect fractions in separate test tubes or flasks.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
-
Monitoring the Separation:
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Spot the starting material, the crude mixture, and several collected fractions on the same TLC plate for comparison.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizing the Workflow: Column Chromatography
Caption: A general workflow for column chromatography.
IV. References
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7:3 with an Rf value of 0.25. Retrieved from [Link]
-
ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reactions of Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the chemical transformations of this versatile building block. Our focus is on providing practical, experience-driven insights to enhance the success and efficiency of your experiments.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable intermediate in medicinal chemistry, primarily utilized for the synthesis of molecules containing a 3-(aminomethyl)pyrrolidine moiety. The reactivity of this compound is dominated by the chemistry of the cyanomethyl group and the Boc-protected pyrrolidine ring. While seemingly straightforward, reactions involving this substrate can be prone to the formation of specific side products that can complicate purification and reduce yields. This guide will focus on the most common reaction of this substrate: the reduction of the nitrile to a primary amine, and the potential side reactions associated with it.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that researchers encounter when working with this compound.
Q1: I'm reducing the nitrile of this compound to the primary amine, but I'm seeing a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?
This is a very common issue, and the high-molecular-weight impurity is most likely the secondary amine dimer.
-
What is the secondary amine dimer? During the reduction of a nitrile, an intermediate imine is formed. The desired primary amine product can then act as a nucleophile and attack this imine intermediate. Subsequent reduction of the resulting species leads to the formation of a secondary amine, often referred to as a "dimer."[1][2]
-
Mechanism of Secondary Amine Formation: The formation of the secondary amine byproduct is particularly prevalent in catalytic hydrogenation reactions.[1] The reaction proceeds via an enamine intermediate.
Figure 1: Mechanism of secondary amine formation during nitrile reduction.
-
How to Prevent Secondary Amine Formation:
-
Addition of Ammonia: The most common strategy is to add ammonia (or ammonium hydroxide) to the reaction mixture.[3] Ammonia competes with the primary amine product for the reaction with the imine intermediate, thus suppressing the formation of the secondary amine. For catalytic hydrogenations, using a solution of ammonia in methanol is a common practice.
-
Catalyst Choice: Certain catalysts are more selective for the formation of primary amines. For instance, cobalt boride has been reported to be regioselective for primary amine production.[1]
-
Reaction Conditions: Other factors such as solvent, pH, temperature, and hydrogen pressure can also influence the selectivity.[1]
-
Alternative Reducing Agents: Non-catalytic methods using reducing agents like lithium aluminum hydride (LiAlH₄) are generally less prone to forming secondary amine byproducts.[4][5]
-
Q2: My reaction is not going to completion, and I have a significant amount of unreacted starting material. What could be the issue?
Incomplete reactions can be due to several factors:
-
Catalyst Inactivity: If you are performing a catalytic hydrogenation, the catalyst may be poisoned or deactivated. Ensure you are using a high-quality catalyst and that your starting material and solvent are free of impurities that could act as catalyst poisons (e.g., sulfur compounds).
-
Insufficient Reducing Agent: In the case of stoichiometric reductions (e.g., with LiAlH₄ or boranes), ensure you are using a sufficient excess of the reducing agent.
-
Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to go to completion. Monitor the reaction progress by a suitable analytical technique like TLC, LC-MS, or GC.
-
Hydrogen Pressure: For catalytic hydrogenations, the pressure of hydrogen gas can be critical. Ensure you are using the appropriate pressure for your specific catalyst and substrate.
Q3: I'm concerned about the stability of the Boc protecting group during the nitrile reduction. Which conditions should I avoid?
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Therefore, you should be cautious with reaction conditions that are strongly acidic.
-
Acidic Conditions: Avoid strongly acidic work-ups or reaction conditions. If an acidic work-up is necessary, use mild acids and low temperatures, and minimize the exposure time.
-
Strong Reducing Agents: While LiAlH₄ is often used for nitrile reductions, it is a very strong reducing agent. Under certain conditions, particularly with prolonged reaction times or elevated temperatures, it can potentially affect the Boc group, although it is generally considered compatible.[3]
-
Safer Alternatives: Catalytic hydrogenation (e.g., with Pd/C or Raney Ni) in a neutral or slightly basic medium (e.g., with added ammonia) is generally very safe for the Boc group. Borane reagents (e.g., BH₃-THF) are also compatible with Boc protection.
Q4: Can the nitrile group hydrolyze to a carboxylic acid or an amide during the reaction?
Yes, hydrolysis of the nitrile is a potential side reaction, especially if water is present and the conditions are either acidic or basic.[5]
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the nitrile can hydrolyze to a carboxylic acid, with an amide as an intermediate.
-
Base-Catalyzed Hydrolysis: Under basic conditions with water, the nitrile will hydrolyze to a carboxylate salt.
-
Prevention: To avoid hydrolysis, ensure that your reaction is carried out under anhydrous conditions, especially when using reagents that can promote hydrolysis.
Part 2: Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to troubleshooting common issues.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Primary Amine | 1. Incomplete reaction. 2. Formation of side products (secondary amine, hydrolysis products). 3. Product loss during work-up. | 1. Optimize Reaction Conditions: Increase reaction time, temperature, or pressure (for hydrogenation). Ensure sufficient equivalents of reducing agent. 2. Address Side Reactions: See below for specific side products. 3. Improve Work-up: The primary amine product can be somewhat water-soluble. Ensure thorough extraction with an appropriate organic solvent. A basic work-up (to deprotonate the ammonium salt) is crucial before extraction. |
| Presence of a Major Impurity with ~2x Molecular Weight | Formation of the secondary amine dimer. | - Add Ammonia: For catalytic hydrogenations, add a solution of ammonia in the reaction solvent (e.g., 5-10% NH₃ in methanol). - Change Reducing Agent: Switch to a hydride-based reducing agent like LiAlH₄ or NaBH₄/CoCl₂. |
| Presence of an Acidic Impurity | Hydrolysis of the nitrile to a carboxylic acid. | - Ensure Anhydrous Conditions: Use dry solvents and an inert atmosphere. - Avoid Strongly Acidic/Basic Conditions: If possible, run the reaction under neutral conditions. |
| Loss of the Boc Group (Observed by NMR/MS) | Exposure to strong acid. | - Use Neutral or Basic Conditions: Especially for the work-up. - Choose Milder Reagents: Opt for catalytic hydrogenation or borane reduction over potentially problematic conditions. |
| Formation of an Aldehyde Impurity | Use of DIBAL-H followed by aqueous work-up. | - This is the expected outcome for DIBAL-H reduction. If the amine is the desired product, use a different reducing agent (e.g., LiAlH₄, catalytic hydrogenation). |
| Epimerization (if starting with a chiral center at C3) | Exposure to harsh basic or acidic conditions. | - Use Mild Conditions: Avoid strong bases or acids and high temperatures. Monitor the enantiomeric excess (ee) of your product if chirality is important. |
Part 3: Experimental Protocols
Here are some recommended starting protocols for the reduction of this compound, designed to minimize side product formation.
Protocol 1: Catalytic Hydrogenation with Ammonia
This is often the preferred method due to its operational simplicity and cleaner reaction profile.
-
Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a 7N solution of ammonia in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%) or Raney Nickel (a slurry in the reaction solvent).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but this may need optimization).
-
Reaction: Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC, LC-MS, or GC). This may take several hours to overnight.
-
Work-up: Carefully depressurize the vessel and purge with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This method is highly effective but requires careful handling of the pyrophoric reagent.
-
Preparation: To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Starting Material: Cool the LiAlH₄ suspension to 0 °C. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC, LC-MS, or GC). Gentle refluxing may be required in some cases.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography if needed.
Part 4: Analytical Methods for Impurity Detection
Proper identification of side products is crucial for effective troubleshooting.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress. The primary amine product is typically more polar than the starting nitrile. The secondary amine dimer will have a different Rf value, often less polar than the primary amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying the desired product and any byproducts. You should be able to detect the molecular ions corresponding to the starting material, the primary amine product, the secondary amine dimer, and any hydrolysis products.
-
Gas Chromatography (GC): Can be used to monitor the reaction and assess the purity of the final product. Derivatization may be necessary for better peak shape and resolution of the amines.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and identify impurities if they are present in sufficient quantities. The disappearance of the nitrile peak in the ¹³C NMR and the appearance of new signals for the -CH₂NH₂ group in the ¹H and ¹³C NMR are indicative of a successful reaction.
Part 5: Purification Strategies
If side products are formed, the following strategies can be employed for purification.
-
Column Chromatography: This is the most common method for purifying the desired primary amine from non-basic impurities and the less polar secondary amine dimer. A silica gel column with a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane), often with a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to prevent peak tailing, is typically effective.
-
Acid-Base Extraction: This can be used to separate the basic amine products from non-basic impurities. However, it will not separate the primary and secondary amines from each other.
-
Crystallization: If the desired product or a salt of it is a solid, crystallization can be an effective purification method. For instance, selective crystallization of ammonium carbamates has been reported as a method for separating primary amines from secondary and tertiary amines.[8][9]
References
-
Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Semantic Scholar. [Link]
-
Nitrile reduction. Wikipedia. [Link]
-
Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. [Link]
-
Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. [Link]
-
Chemistry of Nitriles. LibreTexts Chemistry. [Link]
-
Analysis of impurities in amine streams. Agilent. [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
- Purification of secondary alkyl amines.
- Separation and purification of secondary alkyl primary amines.
-
Purification of primary amines using Schiff base immobilization. Chemistry Stack Exchange. [Link]
-
Preparation of Amines: Reduction of Amides and Nitriles. JoVE. [Link]
-
Amines - Nitriles (A-Level Chemistry). Study Mind. [Link]
-
Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. PubMed. [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature. [Link]
-
An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. [Link]
-
Amines Detection Methods Guide. Scribd. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
- Method of analysis of amine by mass spectrometry.
-
How to prevent secondary amine formation in nitrile reduction?. ResearchGate. [Link]
- Process for the preparation of 3-amino-pyrrolidine derivatives.
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
- Process for the preparation of 3-amino-pyrrolidine derivatives.
-
Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
-
[ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]] -. Organic Syntheses. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
-
Recent Advances in Transition Metal‐Catalyzed Hydrogenation of Nitriles. Angewandte Chemie International Edition. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
-
An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. PubMed. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Lithium aluminum hydride (LAH). Organic Chemistry Portal. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3). eScholarship.org. [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]
-
Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. ResearchGate. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
-
Lithium Aluminum Hydride (LAH). Common Organic Chemistry. [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. [Link]lithium-aluminium-hydride.pdf)
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. agilent.com [agilent.com]
- 7. bre.com [bre.com]
- 8. Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to assist researchers, scientists, and drug development professionals in successfully navigating this synthetic sequence.
Synthesis Overview
The most common and reliable route to synthesize this compound involves a two-step process starting from the commercially available tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
-
Tosylation : The primary alcohol is first converted into a p-toluenesulfonate (tosylate). This is a critical step that transforms the poor hydroxyl leaving group into an excellent tosylate leaving group.[1][2] This reaction is typically carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[3]
-
Cyanation : The resulting tosylate is then subjected to a nucleophilic substitution reaction (SN2) with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to yield the final nitrile product.[4]
The overall transformation is outlined below:
Caption: General two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: Why is the tosylation step necessary? Can't I just react the alcohol with NaCN directly? A1: The hydroxyl group (-OH) is a very poor leaving group because its conjugate acid, water (H₂O), has a relatively high pKa, making the hydroxide ion (HO⁻) a strong base.[1] Direct substitution with a nucleophile like cyanide is therefore not feasible. Converting the alcohol to a tosylate creates a sulfonate ester. The tosylate anion is an excellent leaving group because it is a very weak base, a consequence of its charge being stabilized by resonance across the sulfonyl group and the aromatic ring.[2]
Q2: My final product seems to be contaminated with unreacted tosylate. How can I improve purification? A2: Both the tosylate intermediate and the final nitrile product are relatively nonpolar and can have similar retention factors (Rƒ) in thin-layer chromatography (TLC), making separation by column chromatography challenging. Ensure the cyanation reaction goes to completion by monitoring with TLC or LC-MS. If separation is still difficult, consider adjusting the solvent system for your column (e.g., using a gradient elution with ethyl acetate/hexanes and gradually increasing polarity).
Q3: Is it possible to use a mesylate instead of a tosylate? A3: Yes, converting the alcohol to a methanesulfonate (mesylate) using methanesulfonyl chloride (MsCl) is a perfectly viable alternative.[1] Mesylates are also excellent leaving groups and function similarly to tosylates. The choice between TsCl and MsCl often comes down to cost, availability, or subtle differences in reactivity with sterically hindered substrates.
Q4: What are the main safety concerns for this synthesis? A4: The primary safety concern is the use of sodium or potassium cyanide, which are highly toxic. All manipulations involving cyanide salts must be performed in a well-ventilated fume hood. It is critical to avoid acidification of cyanide waste, as this will generate highly toxic hydrogen cyanide (HCN) gas. Always quench cyanide-containing reaction mixtures and waste with an oxidizing agent like aqueous bleach (sodium hypochlorite) before disposal.
Detailed Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, categorized by reaction stage.
Part A: Tosylation Stage Issues
Problem 1: Low or no conversion of the starting alcohol to the tosylate intermediate.
-
Potential Cause 1: Reagent Quality.
-
Explanation: p-Toluenesulfonyl chloride (TsCl) is moisture-sensitive and can hydrolyze over time to p-toluenesulfonic acid, which is unreactive.[3] Similarly, amine bases like pyridine or triethylamine are hygroscopic and can introduce water, which consumes TsCl.[3]
-
Solution: Use a fresh bottle of TsCl or recrystallize old TsCl from hexane.[5] Use freshly distilled or anhydrous grade bases and solvents.
-
-
Potential Cause 2: Inadequate Temperature Control.
-
Explanation: The reaction is typically started at 0 °C to control the initial exothermic reaction between TsCl and the base, then allowed to warm to room temperature. If the temperature is too low, the reaction rate may be impractically slow.
-
Solution: Ensure the reaction is stirred at room temperature for a sufficient duration (4-16 hours) after the initial addition at 0 °C. Monitor progress by TLC.
-
-
Potential Cause 3: Incorrect Stoichiometry.
-
Explanation: An insufficient amount of TsCl or base will lead to incomplete conversion.[3]
-
Solution: Use a slight excess of TsCl (typically 1.2–1.5 equivalents) and base (1.5–2.0 equivalents) to drive the reaction to completion.
-
Part B: Cyanation Stage Issues
Problem 2: The cyanation reaction is slow or stalls completely.
-
Potential Cause 1: Poor Solubility of Sodium Cyanide.
-
Explanation: Sodium cyanide has limited solubility in many common organic solvents like THF or acetonitrile. For an SN2 reaction to occur, the cyanide nucleophile must be in solution to attack the electrophilic carbon.
-
Solution: Use a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), in which cyanide salts are more soluble. Heating the reaction (typically to 60-90 °C) will also increase both solubility and reaction rate.
-
-
Potential Cause 2: Ineffective Leaving Group.
-
Explanation: If the prior tosylation step was incomplete or yielded side products, the concentration of the active tosylate intermediate will be lower than expected, leading to a sluggish reaction.
-
Solution: Confirm the purity of the tosylate intermediate by NMR or LC-MS before proceeding. If impurities are present, purify the intermediate by column chromatography.
-
-
Potential Cause 3: Presence of Water.
-
Explanation: Although the reaction is often run in polar aprotic solvents, excessive water can hinder the SN2 reaction by solvating the cyanide nucleophile, reducing its reactivity.
-
Solution: Ensure the tosylate intermediate is dry and use anhydrous solvents for the reaction.
-
Part C: Work-up and Purification Issues
Problem 3: Formation of an elimination side-product during cyanation.
-
Explanation: The cyanide ion (CN⁻) is not only a good nucleophile but also a moderate base. Under elevated temperatures, it can promote an E2 elimination reaction on the tosylate, leading to the formation of tert-butyl 3-methylenepyrrolidine-1-carboxylate.
-
Solution: Maintain careful temperature control. Do not exceed the recommended reaction temperature (typically around 80-90 °C in DMSO). If elimination is a persistent issue, try running the reaction at a lower temperature for a longer period.
Problem 4: Difficulty removing DMSO or DMF solvent after the reaction.
-
Explanation: DMSO and DMF are high-boiling point solvents and cannot be easily removed by a standard rotary evaporator.
-
Solution: After the reaction is complete, dilute the mixture with a large volume of water and extract the product with a water-immiscible organic solvent like ethyl acetate or diethyl ether. The DMSO/DMF will partition into the aqueous layer. Wash the combined organic layers multiple times with brine (saturated NaCl solution) to remove residual DMSO/DMF.
Caption: A workflow for troubleshooting low-yield issues.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate
| Reagent | MW ( g/mol ) | Eq. | Amount | Moles (mmol) |
| tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 201.26 | 1.0 | 5.00 g | 24.8 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.2 | 5.67 g | 29.8 |
| Pyridine | 79.10 | 2.0 | 3.92 g (4.0 mL) | 49.6 |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL | - |
Procedure:
-
Dissolve tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add pyridine (2.0 eq) to the stirred solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). Maintain the temperature at 0 °C during the addition.[2]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.
-
Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate as a pale yellow oil or solid. This is often pure enough for the next step, but can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound
| Reagent | MW ( g/mol ) | Eq. | Amount | Moles (mmol) |
| Tosylate Intermediate | 355.46 | 1.0 | 8.83 g (assuming 100% yield) | 24.8 |
| Sodium Cyanide (NaCN) | 49.01 | 1.5 | 1.82 g | 37.2 |
| Dimethyl sulfoxide (DMSO), anhydrous | - | - | 50 mL | - |
Procedure:
-
Caution: Perform all steps in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dissolve the crude tosylate intermediate (1.0 eq) in anhydrous DMSO in a round-bottom flask.
-
Add sodium cyanide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC until the tosylate spot has disappeared.
-
Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing 200 mL of cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash thoroughly with brine (4 x 100 mL) to remove all DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to afford the final product as a clear oil.
References
- Benchchem Technical Support. (n.d.). Troubleshooting Incomplete Tosylation Reactions.
-
Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
-
ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol? Retrieved from [Link]
- Benchchem Application Notes. (n.d.). Nucleophilic Substitution Reactions Using Tosyl Groups.
-
PubChem. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Reaction Temperature for Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the temperature optimization for the synthesis of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate. As researchers and drug development professionals, we understand that mastering reaction parameters is key to achieving high yield and purity. This document is designed to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound, and why is temperature such a critical parameter to control?
The most prevalent and efficient synthesis of this compound involves a nucleophilic substitution (SN2) reaction. Typically, a precursor such as tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is converted to a derivative with a good leaving group, like a tosylate or mesylate. This intermediate is then reacted with a cyanide salt (e.g., NaCN or KCN) to displace the leaving group and form the desired nitrile product.[1][2]
Temperature is a critical parameter in this SN2 reaction for two primary reasons:
-
Reaction Kinetics: The rate of the SN2 reaction is highly temperature-dependent. Insufficient heat can lead to an impractically slow or incomplete reaction, resulting in low yields and recovery of unreacted starting material.
-
Selectivity and Stability: Excessive heat can promote undesirable side reactions or degradation, compromising both the yield and purity of the final product. Key temperature-sensitive aspects include the stability of the Boc-protecting group and the potential for elimination side reactions.[3][4]
Optimizing the temperature is therefore a crucial balancing act between achieving a reasonable reaction rate and minimizing the formation of impurities.
Caption: Reaction pathways influenced by temperature.
Q2: My reaction yield is consistently low. How can I determine if temperature is the culprit?
Low yield is a common issue that can often be traced back to suboptimal temperature. To troubleshoot, you must first identify the cause: is it an incomplete reaction or the formation of side products?
-
Scenario 1: Incomplete Reaction. If you analyze a sample from your reaction mixture (e.g., by TLC or LC-MS) and find a significant amount of unreacted starting material (the tosylate/mesylate precursor), the temperature is likely too low. The activation energy for the reaction is not being sufficiently overcome.
-
Scenario 2: Side Product Formation. If the starting material is consumed but the yield of the desired product is low, high temperatures may be promoting alternative reaction pathways or causing product degradation.
A systematic approach involving running several small-scale experiments at different temperatures is the most effective way to diagnose the issue.
Data-Driven Optimization:
The following table illustrates a typical outcome of a temperature optimization study. By comparing results, you can identify the optimal temperature that provides the best balance of reaction time and yield.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Purity (by HPLC, %) | Key Observations |
| 25 (Room Temp) | 24 | 35% | ~30% | >98% | Reaction is very slow; starting material remains. |
| 50 | 12 | 95% | 88% | >97% | Good conversion with high purity. |
| 70 | 5 | >99% | 92% | 96% | Optimal balance of speed and purity. |
| 90 | 2 | >99% | 75% | 85% | Fast reaction, but significant impurity formation noted. |
| 110 | 1 | >99% | 55% | <70% | Rapid degradation, noticeable color change in mixture. |
Q3: I'm observing a persistent impurity in my final product. What are the likely temperature-related side reactions?
If increasing the temperature to boost the reaction rate leads to new impurities, you are likely encountering one of the following side reactions:
-
Elimination (E2 Reaction): The cyanide ion (CN⁻) is not only a nucleophile but also a moderately strong base. At elevated temperatures, it can abstract a proton from the carbon adjacent to the leaving group, leading to the formation of an alkene impurity (tert-butyl 3-methylenepyrrolidine-1-carboxylate). This is more likely if the leaving group is on a secondary carbon.
-
Boc-Group Degradation: The tert-butyloxycarbonyl (Boc) group is known for its acid lability, but it is also susceptible to thermal cleavage at high temperatures (typically above 100-150°C), especially over long reaction times.[3] This degradation pathway produces CO₂, isobutylene, and the unprotected pyrrolidine nitrile, which can complicate purification.
-
Solvent Degradation: Common polar aprotic solvents used for this reaction, such as DMSO or DMF, can decompose at high temperatures, generating reactive byproducts that may lead to further impurities.
To identify these impurities, use analytical techniques like LC-MS to determine their molecular weights or NMR spectroscopy to elucidate their structures.
Q4: What is a reliable, step-by-step protocol for optimizing the reaction temperature?
This protocol outlines a parallel synthesis approach to efficiently determine the optimal reaction temperature.
Objective: To identify the temperature that provides the highest yield and purity of this compound in the shortest reasonable time.
Materials:
-
tert-Butyl 3-(tosyloxymethyl)pyrrolidine-1-carboxylate (starting material)
-
Sodium or Potassium Cyanide (reagent)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (solvent)
-
Reaction vials or flasks suitable for parallel synthesis
-
Heating blocks or oil baths capable of maintaining distinct temperatures
-
TLC plates and a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes)
-
HPLC or GC-MS for quantitative analysis
Methodology:
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the starting material in your chosen anhydrous solvent. Prepare a separate stock solution or have a pre-weighed amount of the cyanide salt for each reaction.
-
Reaction Setup:
-
Set up four identical reaction vessels (e.g., Vials A, B, C, D).
-
To each vial, add the cyanide salt (e.g., 1.2 equivalents).
-
Add an equal volume of the starting material stock solution to each vial.
-
Ensure all vials are sealed under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Temperature Control:
-
Place each vial in a pre-heated block at its target temperature. Suggested starting points:
-
Vial A: 50°C
-
Vial B: 65°C
-
Vial C: 80°C
-
Vial D: 95°C
-
-
-
Reaction Monitoring:
-
After a set time (e.g., 1 hour), take a small aliquot from each reaction.
-
Quench the aliquot with water and extract with a suitable organic solvent (e.g., Ethyl Acetate).
-
Spot the organic layer on a TLC plate to visualize the consumption of starting material and the formation of the product.
-
Repeat the monitoring process every 1-2 hours. Note the time at which the starting material is fully consumed for each temperature.
-
-
Work-up and Analysis:
-
Once a reaction is complete (as determined by TLC), cool it to room temperature.
-
Perform a standard aqueous work-up to quench the reaction and remove the solvent and excess cyanide. (Caution: Handle cyanide waste according to safety protocols).
-
Isolate the crude product.
-
Analyze the crude product from each reaction by HPLC or ¹H NMR to determine the purity and yield.
-
Sources
Chiral Pyrrolidine Synthesis: A Technical Guide to Preventing Racemization
From the desk of a Senior Application Scientist: The stereochemical integrity of chiral pyrrolidines is paramount, particularly in drug development where a specific enantiomer is often responsible for therapeutic efficacy while its mirror image may be inactive or even harmful. The loss of this stereochemical purity through racemization is a critical challenge. This technical support guide provides in-depth, field-proven insights into the common causes of racemization during chiral pyrrolidine synthesis and offers robust troubleshooting strategies to maintain the enantiomeric excess of your products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding racemization in the context of pyrrolidine chemistry.
Q1: What is racemization and why is it a significant problem in chiral pyrrolidine synthesis?
A1: Racemization is the process by which a pure enantiomer is converted into a 1:1 mixture of both enantiomers (a racemic mixture), resulting in a net loss of optical activity.[1][2][3] In pyrrolidine synthesis, this is a major issue because the biological activity of many pharmaceutical agents is dependent on a single enantiomer. The formation of the undesired enantiomer can reduce the efficacy of the final product and necessitates difficult and costly purification steps.
Q2: What are the most common mechanisms that lead to racemization of pyrrolidine derivatives?
A2: The most prevalent mechanism involves the deprotonation of the α-carbon (the carbon adjacent to the carboxyl group and the ring nitrogen), which is acidic.[1][4] This deprotonation, typically facilitated by a base, forms a planar, achiral enolate intermediate.[1][5][6] Reprotonation can then occur from either face of this planar intermediate, leading to a mixture of both enantiomers.[1][6] Another pathway can involve the formation of planar intermediates like oxazolones, especially during peptide coupling reactions involving proline, which is a pyrrolidine-2-carboxylic acid.[4][7]
Q3: At which stages of my synthesis is racemization most likely to occur?
A3: Racemization can occur at several key stages:
-
α-Carbon Functionalization: Reactions such as alkylations that involve the formation of an enolate are high-risk.[8][9][10][11]
-
Peptide Coupling: When activating the carboxyl group of an N-protected proline derivative, racemization can occur, often through an oxazolone intermediate.[7][12][13][14]
-
Harsh Reaction Conditions: The use of strong bases, high temperatures, or prolonged reaction times can promote racemization.[15][16]
-
Purification: In some cases, prolonged exposure to silica or alumina gel during column chromatography can induce epimerization.
Q4: How can I accurately measure the enantiomeric excess (e.e.) of my pyrrolidine product?
A4: The most reliable method for determining enantiomeric excess is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[17][18][19][20] Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) and macrocyclic glycopeptide-based (e.g., Chirobiotic®) columns are widely used and can often separate enantiomers directly.[17][20] For compounds lacking a strong UV chromophore, pre-column derivatization with a chiral derivatizing agent can be employed to create diastereomers that are separable on a standard achiral column.[21][22] The enantiomeric excess is calculated from the areas of the two enantiomer peaks in the chromatogram.[23][24]
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during synthesis.
Problem 1: Loss of Stereopurity During α-Alkylation
You are performing an alkylation at the C-2 position of a proline derivative and observe a significant drop in enantiomeric excess.
-
Potential Cause: Formation of a planar lithium enolate intermediate, which is susceptible to racemization before the electrophile is added. The choice of base, solvent, and temperature are critical factors.[8][9][10]
-
Solutions & Scientific Rationale:
-
Temperature Control (Critical): The stability of the chiral enolate is highly dependent on temperature. Always maintain a low temperature, typically -78 °C (dry ice/acetone bath), during the entire process of deprotonation and alkylation. Higher temperatures provide the activation energy needed for the enolate to equilibrate to a racemic mixture.
-
Choice of Base: Use a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA). The bulkiness of LDA can help create a specific, sterically hindered enolate geometry that may be less prone to racemization.
-
Solvent Selection: The solvent plays a crucial role in stabilizing the enolate. A non-polar, aprotic solvent like Tetrahydrofuran (THF) is standard for these reactions.[25] Polar aprotic solvents like DMF or DMSO can accelerate racemization.[25]
-
Protecting Group Strategy: The N-protecting group can influence the stereochemical outcome.[9] Bulky protecting groups can provide steric hindrance that directs the incoming electrophile to one face of the enolate. In some advanced strategies, specific N-acyl groups (like in imidazolidinones or oxazolidinones) are used to lock the conformation and ensure high diastereoselectivity.[8][10][26]
-
Table 1: Key Parameters for Stereoretentive Alkylation
| Parameter | Recommendation | Rationale |
| Temperature | -78 °C or lower | Minimizes the rate of enolate racemization and unwanted side reactions. |
| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic, and bulky, promoting rapid and clean enolate formation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and less polar, effectively solvates the lithium cation without promoting proton exchange. |
| N-Protecting Group | Boc, or specialized chiral auxiliaries | Bulky groups can provide steric shielding. Chiral auxiliaries can lock conformation for high stereocontrol.[8][26] |
| Addition Order | Add base to substrate at -78°C, then add electrophile | Ensures complete enolate formation before the electrophile is introduced, preventing side reactions. |
Problem 2: Racemization During Peptide Coupling Reactions
You are coupling an N-Boc-L-proline to an amine and find that the resulting dipeptide has a significant amount of the D-proline diastereomer.
-
Potential Cause: Activation of the proline's carboxylic acid with a coupling reagent can lead to the formation of a 5(4H)-oxazolone intermediate.[4][7] The α-proton of this planar intermediate is highly acidic and can be easily removed by a base, leading to rapid racemization.[7][14][27]
-
Solutions & Scientific Rationale:
-
Use Racemization-Suppressing Additives: Always use carbodiimide coupling reagents (like DIC or EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.[7][12] These additives react with the highly reactive activated intermediate to form an active ester that is less prone to cyclizing into the problematic oxazolone.[7][14]
-
Optimize the Base: The base used during the coupling is critical. Avoid excess or overly strong bases. A hindered, weaker base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) is generally preferred over triethylamine.[25] The base is necessary to neutralize acids but also catalyzes the racemization via the oxazolone.[4][27]
-
Minimize Pre-activation Time: Do not allow the mixture of the N-protected proline, coupling reagent, and base to stir for extended periods before adding the amine component. The longer the activated species exists, the greater the opportunity for racemization.
-
Consider Alternative Coupling Reagents: Aminium/uronium reagents like HBTU, HATU, or HCTU are often very efficient and associated with lower levels of racemization, especially when used correctly.[7]
-
Experimental Protocol: Stereoretentive Coupling of N-Boc-L-proline
Objective: To couple N-Boc-L-proline with a primary amine (e.g., Benzylamine) while minimizing racemization.
Materials:
-
N-Boc-L-proline
-
Benzylamine
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-proline (1.0 eq) and OxymaPure® (1.1 eq).
-
Dissolve the solids in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N-methylmorpholine (NMM) (1.1 eq) to the solution and stir for 2 minutes.
-
Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cold solution. Stir for 5 minutes. This is the activation step. Minimizing this time is crucial.
-
Add the amine component (Benzylamine, 1.0 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates completion.
-
Work-up the reaction by filtering off the diisopropylurea byproduct, washing with dilute acid, base, and brine, then drying and concentrating.
-
Analyze the enantiomeric or diastereomeric excess of the purified product using chiral HPLC.
Section 3: Visualization
Troubleshooting Workflow for Racemization
The following diagram outlines a logical workflow for diagnosing and solving issues of racemization in your synthesis.
Caption: A decision workflow for troubleshooting unexpected racemization.
References
-
Knight, B. J., Stache, E. E., & Ferreira, E. M. (2015). An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. Tetrahedron, 71(35), 5814-5823. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews, 108(5), 1437-1487. [Link]
-
Kim, H., et al. (2018). Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (−)-Amathaspiramide F. Organic Letters, 20(19), 6121-6125. [Link]
-
Knight, B. J., Stache, E. E., & Ferreira, E. M. (2015). An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. PubMed. [Link]
-
Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. [Link]
-
Fisher, L. M., Albery, W. J., & Knowles, J. R. (1986). Energetics of proline racemase: racemization of unlabeled proline in the unsaturated, saturated, and oversaturated regimes. Biochemistry, 25(9), 2529-2537. [Link]
-
Seebach, D., et al. (1981). Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society, 103(10), 2924-2926. [Link]
-
Suroboyo, H., et al. (1993). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Chemical & Pharmaceutical Bulletin, 41(4), 795-797. [Link]
-
Li, B., et al. (2004). Studies on racemization kinetics of L-proline and L-histidine. ResearchGate. [Link]
-
Wikipedia. (n.d.). Proline racemase. Wikipedia. [Link]
-
Al-Majed, A. A., et al. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]
-
Jia, Z. J., et al. (2018). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 4(6), 703-708. [Link]
-
Alcudia, A., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(12), 9125-9135. [Link]
- Kim, D. U., et al. (2016). Process for the racemization of α-amino acids.
- Kim, D. U., et al. (2015). Α-amino acid racemization method.
-
Sakamoto, K., et al. (2021). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 12(1), 5373. [Link]
-
Mizuno, H., & Toyo'oka, T. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
-
Ichikawa, S., et al. (1983). Method for the Racemization of Optically Active Amino Acids. Agricultural and Biological Chemistry, 47(11), 2589-2593. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Racemization. Stereochemistry II. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Support. [Link]
-
ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step. ResearchGate. [Link]
-
LibreTexts Chemistry. (2021). 19.11: Racemization. Chemistry LibreTexts. [Link]
-
Jad, Y. E., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(22), 8017. [Link]
-
Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
-
Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8207. [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 17(6). [Link]
-
Andrey K. (2014). Racemization of Chiral Carbonyl Compounds. YouTube. [Link]
- Li, J., et al. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
Liu, K., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Pyrrolidine-2-carboxylic acid (L-Proline). ResearchGate. [Link]
-
LibreTexts Chemistry. (2025). 4.4: Enantiomeric Excess. Chemistry LibreTexts. [Link]
-
LibreTexts Chemistry. (2014). 5.10: Enantiomeric Excess. Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2023). How To Calculate Enantiomeric Excess - Stereochemistry. YouTube. [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 16. sciencemadness.org [sciencemadness.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. youtube.com [youtube.com]
- 25. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Workup & Troubleshooting for Reactions of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for researchers working with tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate. This versatile building block is crucial in the synthesis of various biologically active molecules and novel pharmaceuticals.[1] Its structure, containing both a chemically sensitive Boc protecting group and a cyanomethyl functional group, requires carefully designed workup procedures to ensure product integrity and maximize yield.
This guide moves beyond simple step-by-step instructions to provide the underlying chemical principles, enabling you to adapt, troubleshoot, and optimize your purification protocols with confidence.
Part 1: Core Principles of Workup Design
Understanding the chemical vulnerabilities of this compound is paramount. The workup strategy must be designed to preserve the two key functional moieties.
The Acidity-Labile Boc Group
The tert-butoxycarbonyl (Boc) group is the most common amine protecting group in non-peptide chemistry due to its stability in basic and nucleophilic conditions.[2][3] However, it is readily cleaved under acidic conditions.[4][5]
-
Mechanism of Deprotection: The process is a simple carbamate hydrolysis initiated by protonation of the carbonyl oxygen. This facilitates the loss of a stable tert-butyl cation, leading to an unstable carbamic acid intermediate that rapidly decarboxylates to yield the free pyrrolidine amine and CO2.[4][5][6]
-
Workup Implication: Any aqueous wash using a strong acid (e.g., 1M HCl) or even prolonged exposure to milder acids can lead to partial or complete loss of the Boc group. If the Boc group is cleaved, the resulting free amine is protonated to form a salt, which will partition into the aqueous layer during extraction, leading to significant yield loss.
The Stability of the Cyanomethyl Group
The nitrile functional group is generally robust, but it is susceptible to hydrolysis under harsh conditions.
-
Hydrolysis Conditions: Both strong acidic and strong basic conditions, particularly when heated, can hydrolyze the nitrile to a primary amide and subsequently to a carboxylic acid.[7][8][9] While room temperature aqueous workups are typically safe, the use of strong bases (e.g., NaOH, KOH) or heating during the workup should be avoided unless nitrile hydrolysis is the desired outcome.
-
α-Proton Acidity: The protons on the carbon adjacent to the cyano group (-CH2CN) are weakly acidic. Strong bases could potentially lead to side reactions, although this is less common during a standard aqueous workup.[10]
Solubility Profile
The intact molecule, with its bulky, nonpolar Boc group, is generally soluble in a wide range of organic solvents such as ethyl acetate (EtOAc), dichloromethane (DCM), and diethyl ether. It has poor water solubility. Conversely, the deprotected pyrrolidine salt is highly water-soluble and insoluble in most nonpolar organic solvents.
Part 2: Recommended General Workup Protocol
This protocol is designed for a typical reaction where the desired product is the intact this compound derivative.
Experimental Workflow: Aqueous Extraction
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for the analytical assessment of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical pharmaceutical intermediate. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to Purity Assessment
The purity of this compound, a chiral pyrrolidine derivative, is paramount in pharmaceutical synthesis as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1] This guide will walk you through the most common analytical techniques for purity determination, focusing on practical, validated methods.[2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment due to its high resolution and sensitivity in separating the main compound from its impurities.
Frequently Asked Questions (HPLC)
Q1: What is the recommended HPLC method for purity analysis of this compound?
A1: A reverse-phase HPLC method is typically employed. A C18 column is effective for separating the compound from potential diastereomeric impurities and other byproducts. A common mobile phase composition is a gradient of water and acetonitrile.[4] Due to the lack of a strong chromophore in the molecule, UV detection at low wavelengths (around 190-200 nm) is necessary.[5]
Q2: My peak shape is poor, showing significant tailing. What could be the cause?
A2: Peak tailing in HPLC can stem from several factors.[6] One common cause is the interaction of the analyte with acidic silanol groups on the silica-based column packing.[6] To mitigate this, consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase.[6] Other potential causes include column degradation or an inappropriate mobile phase pH.[7]
Q3: I am observing fluctuating retention times. How can I stabilize my method?
A3: Retention time variability can be caused by inconsistencies in the mobile phase composition, temperature fluctuations, or issues with the pump.[6] Ensure your mobile phase is thoroughly degassed and accurately prepared.[8] If using a gradient, ensure the pump's proportioning valves are functioning correctly.[6] A column oven should be used to maintain a constant temperature.[8]
Troubleshooting Guide: HPLC Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Peaks Observed | 1. Detector lamp is off. 2. No mobile phase flow. 3. Sample degradation or incorrect sample prepared. | 1. Ensure the detector lamp is on and functioning.[8] 2. Check for leaks in the system and ensure the mobile phase reservoirs are not empty.[8] 3. Prepare a fresh standard to verify system performance.[8] |
| High Backpressure | 1. Blockage in the system (e.g., plugged frit, column contamination). 2. Incorrect mobile phase viscosity. | 1. Disconnect the column and check the system pressure. If high, the blockage is upstream. If normal, the column is likely the issue. Try back-flushing the column.[9] 2. Ensure the mobile phase components are miscible and appropriate for the column.[8] |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Flush the system with a strong solvent. 2. Implement a needle wash step in your autosampler method. |
Experimental Workflow: HPLC Purity Determination
Caption: HPLC workflow for purity assessment.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile impurities.
Frequently Asked Questions (GC)
Q1: Is direct GC analysis suitable for this compound?
A1: Direct GC analysis can be challenging due to the compound's polarity and potential for thermal degradation of the tert-butoxycarbonyl (Boc) protecting group in the hot injector.[10] Derivatization is often recommended to improve volatility and thermal stability.[10]
Q2: What derivatization reagent is recommended for this compound?
A2: Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are commonly used to derivatize amines and other polar functional groups, making them more amenable to GC analysis.[11]
Q3: My results show a lower than expected purity. What could be the issue?
A3: Incomplete derivatization can lead to an underestimation of the main compound's concentration. Ensure that the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent-to-sample ratio. Also, consider the possibility of on-column degradation. A lower injection port temperature might be necessary.
Troubleshooting Guide: GC Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Broad or Tailing Peaks | 1. Active sites in the GC liner or column. 2. Incomplete derivatization. | 1. Use a deactivated liner and ensure the column is properly conditioned. 2. Re-optimize the derivatization procedure. |
| No Peak for the Analyte | 1. Compound is not eluting from the column. 2. Thermal degradation in the injector. | 1. Increase the final oven temperature or use a more polar column. 2. Lower the injector temperature and ensure complete derivatization. |
| Variable Peak Areas | 1. Inconsistent injection volume. 2. Leaks in the injection port septum. | 1. Check the autosampler syringe for air bubbles. 2. Replace the septum. |
Logical Relationship: GC Derivatization for Analysis
Caption: Rationale for derivatization in GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural elucidation and can be used for quantitative purity assessment (qNMR).
Frequently Asked Questions (NMR)
Q1: Can I use ¹H NMR to determine the purity of my sample?
A1: Yes, quantitative ¹H NMR (qNMR) is an excellent primary method for purity determination.[12] It allows for the direct measurement of the analyte concentration against a certified internal standard without the need for a reference standard of the analyte itself.[12]
Q2: How do I choose a suitable internal standard for qNMR?
A2: The ideal internal standard should have a simple spectrum with signals that do not overlap with any signals from your analyte or impurities. It should also be stable, non-volatile, and accurately weighable. Common standards include maleic anhydride, dimethyl sulfone, or 1,4-dinitrobenzene.
Q3: My baseline is distorted in the ¹H NMR spectrum. What is the cause?
A3: Baseline distortion can arise from several factors, including improper shimming of the magnet, receiver gain being set too high, or the presence of paramagnetic impurities. Ensure the instrument is properly tuned and shimmed before acquiring your spectrum.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic technique (LC-MS or GC-MS), is used for the identification of impurities and confirmation of the main compound's identity.
Frequently Asked Questions (MS)
Q1: What ionization technique is best for analyzing this compound?
A1: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule in an LC-MS setup, as it is likely to produce a protonated molecular ion [M+H]⁺ with minimal fragmentation.[13] For GC-MS, electron ionization (EI) is common, but as mentioned, derivatization is often necessary to prevent fragmentation of the Boc group.
Q2: I see an unexpected mass in my spectrum. How can I identify this impurity?
A2: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the unknown impurity.[13] This information, combined with knowledge of the synthetic route, can help in proposing a structure for the impurity. Common impurities may arise from starting materials, reagents, or side reactions during the synthesis.[14]
Method Validation
All analytical methods used for purity assessment in a regulated environment must be validated to ensure they are suitable for their intended purpose.[1][2]
Key Validation Parameters
According to ICH Q2(R1) guidelines, the following parameters are crucial for method validation:[3]
| Parameter | Description |
| Accuracy | The closeness of the test results to the true value.[3][15] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3][15] |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][15] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[3][15] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][15] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion
Ensuring the purity of this compound is a critical step in the drug development process. A multi-faceted analytical approach, combining chromatographic and spectroscopic techniques, is essential for a comprehensive purity assessment. Each method has its strengths and potential pitfalls, and a thorough understanding of these is key to obtaining reliable and accurate results. This guide provides a foundation for developing and troubleshooting robust analytical methods for this important pharmaceutical intermediate.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Benchchem. (n.d.). (R)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | 274692-07-8.
- Pharmuni. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review.
- Chromatography Forum. (2011, July 27). measure pyrrolidine by HPLC.
- Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm.
- National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- JETIR. (2024, September). HPLC TROUBLESHOOTING: A REVIEW.
- SynHet. (n.d.). (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- PubChem. (n.d.). tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate.
- PubChem. (n.d.). Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate.
- Sigma-Aldrich. (n.d.). (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate.
- Organic Syntheses. (n.d.). t-BUTYL AZODIFORMATE.
- MDPI. (n.d.). Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization.
- BLDpharm. (n.d.). 138108-72-2|(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
- BLDpharm. (n.d.). 1589082-06-3|(S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate.
- BLDpharm. (n.d.). 199174-29-3|(R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate.
- Springer Protocols. (n.d.). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals.
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
- PubChem. (n.d.). Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate.
- ResearchGate. (n.d.). Reversed steric order of reactivity for tert-butyl and adamantyl-3-cyanomethylene-1,2,4-triazines.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. benchchem.com [benchchem.com]
- 5. measure pyrrolidine by HPLC - Chromatography Forum [chromforum.org]
- 6. jetir.org [jetir.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization [mdpi.com]
- 11. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. wjarr.com [wjarr.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Synthesis
A Senior Application Scientist's Guide to Thermal Hazard Management and Mitigation
Welcome to the Technical Support Center for managing exothermic reactions. This guide is designed for researchers, scientists, and drug development professionals who are scaling up chemical syntheses. The content moves beyond simple protocols to explain the underlying principles of thermal dynamics in chemical reactors, providing you with the expertise to anticipate, diagnose, and resolve challenges associated with exothermic processes.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the scale-up of exothermic reactions.
Q1: What is a thermal runaway, and why is it the primary hazard in large-scale exothermic reactions? A1: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control. It begins when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system.[1] This excess heat raises the temperature of the reaction mass, which in turn exponentially accelerates the reaction rate. This creates a dangerous positive feedback loop, leading to a rapid and uncontrolled rise in temperature and pressure.[2][3] Potential consequences are severe, ranging from violent boiling and reactor over-pressurization to catastrophic vessel failure, explosions, fires, and the release of toxic materials.[3][4][5]
Q2: How does scaling up a synthesis from the lab to a large-scale reactor increase the exothermic risk? A2: Scaling up fundamentally alters the heat transfer dynamics of a system. The amount of heat produced by a reaction is proportional to its volume (a cubic function), while the ability to remove that heat is dependent on the reactor's surface area (a square function). As you increase the scale, the volume increases much more rapidly than the surface area. This deteriorating surface-area-to-volume ratio makes heat removal far less efficient at a larger scale.[6] Consequently, a reaction that is easily managed in a laboratory flask can become uncontrollable and hazardous in a large production vessel if the cooling capacity is not adequately scaled.[5][6]
Q3: What are the essential first steps to assess the thermal risk of a new exothermic process before scale-up? A3: A comprehensive reaction hazard assessment is non-negotiable before any scale-up.[2][7] The critical first steps involve:
-
Literature Review: Thoroughly investigate known hazards associated with all reactants, intermediates, products, and potential byproducts.
-
Thermal Screening: Employ techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic decomposition events for the reaction mixture and individual components. This identifies the "temperature of no return."[7][8]
-
Reaction Calorimetry (RC): Conduct the reaction in a specialized reaction calorimeter (like an RC1e or similar). This is the most crucial step, as it measures key parameters under process-like conditions, including the total heat of reaction, the rate of heat evolution, specific heat capacity of the mixture, and the potential adiabatic temperature rise.[8][9][10] This data is essential for safe and successful scale-up.[9]
Q4: What is the "Maximum Temperature of the Synthesis Reaction" (MTSR), and why is it a critical safety parameter? A4: The MTSR is the maximum temperature the reaction mixture would reach if the cooling system failed completely and all the accumulated, unreacted reagents were to react instantaneously.[8] It is calculated using data from reaction calorimetry. The MTSR is a worst-case scenario prediction that helps define the safety margin of the process. If the MTSR is higher than the boiling point of the solvent or the onset temperature of a decomposition reaction, the process is inherently unsafe under those conditions and requires modification before scale-up.
Q5: How do Stoessel's criticality classes help in classifying thermal risk? A5: Stoessel's criticality classes provide a semi-quantitative method to classify the thermal risk of a chemical process by comparing the MTSR with key temperature points like the process temperature, boiling point, and decomposition onset temperature. For example, a reaction is considered highly hazardous (Class 5) if the MTSR is above the decomposition onset temperature, indicating a high probability of a runaway leading to decomposition.[8] A process is much safer (Class 2) if the MTSR is only slightly above the process temperature but well below the boiling and decomposition points.[8] This classification is vital for determining the necessary level of safety measures.
Troubleshooting Guides
This section addresses specific problems you may encounter during a large-scale exothermic reaction, providing potential causes, immediate actions, and long-term preventative solutions.
Issue 1: Unexpected and Rapid Temperature Spike During Reagent Addition
-
Symptoms: The reactor temperature sharply increases beyond the setpoint during the addition of a reactant. The cooling system is running at maximum capacity but cannot control the temperature rise.
-
Potential Causes:
-
Excessive Addition Rate: The reagent is being added faster than the reaction can consume it and faster than the cooling system can remove the generated heat.[3]
-
Poor Mixing: Inadequate agitation creates localized "hotspots" where the reagent concentration is high, leading to a much faster reaction rate in that specific area. This can precede a runaway of the entire bulk mixture.[6][7]
-
Accumulation of Reagents: If the reaction has an induction period or was started at too low a temperature, the added reagent may not react immediately. This accumulation of unreacted material can then react all at once, causing a sudden and violent exotherm.[3][11]
-
-
Immediate Actions:
-
STOP THE ADDITION IMMEDIATELY. This is the most critical first step to prevent adding more fuel to the fire.[12]
-
Maximize Cooling: Ensure the cooling system is operating at full capacity. If possible, use a colder coolant.
-
Increase Agitation: If deemed safe and mechanically possible, increasing the stirrer speed can help dissipate hotspots and improve heat transfer to the reactor walls.
-
Prepare Emergency Measures: Alert personnel and be ready to execute the emergency plan, which may involve adding a reaction inhibitor (quencher) or preparing for an emergency dump of the reactor contents.[7]
-
-
Long-Term Solutions:
-
Re-evaluate Dosing Profile: Use reaction calorimetry data to model a safe addition profile. The goal is to control the reaction by the rate of addition, ensuring heat generation never exceeds heat removal capacity.[11]
-
Implement a Semi-Batch Process: For highly exothermic reactions, adding one reagent slowly to the other (semi-batch) is standard practice to control the reaction rate.[13]
-
Optimize Mixing: Validate that the agitator type (e.g., pitched-blade turbine, anchor), size, and speed are appropriate for the reaction mass viscosity and reactor geometry to prevent hotspots.[7]
-
Issue 2: Cooling System is Unable to Maintain the Desired Reaction Temperature
-
Symptoms: The bulk temperature of the reaction is consistently drifting upwards, even with the cooling system fully engaged. The temperature difference between the reactor contents and the cooling jacket is minimal.
-
Potential Causes:
-
Heat Generation Exceeds Design Capacity: The scale-up calculations were incorrect, and the reaction is producing more heat than the reactor's cooling system was designed to handle.[14]
-
Fouled Heat Transfer Surfaces: A layer of material (e.g., polymer, byproduct, salt) has built up on the inside of the reactor wall or the outside of cooling coils, acting as an insulator and severely reducing the heat transfer coefficient.[15]
-
Coolant Flow Issues: The flow rate of the cooling fluid through the jacket is lower than specified due to pump issues, blockages, or pressure problems.
-
-
Immediate Actions:
-
Reduce or Stop Reagent Feed: If applicable, immediately slow down or stop the addition of reactants to decrease the rate of heat generation.
-
Lower Coolant Temperature: If your utility system allows, switch to a colder cooling medium to increase the temperature gradient (ΔT) and improve heat transfer.
-
Consider Dilution: If safe and part of a pre-approved plan, adding a cold, inert solvent can help absorb some of the excess heat.
-
-
Long-Term Solutions:
-
Recalculate Heat Transfer Requirements: Using accurate reaction calorimetry data, verify the required overall heat transfer coefficient (U) and area (A) for the process.[16]
-
Implement a Cleaning and Maintenance Schedule: Regularly inspect and clean reactor jackets and coils to prevent fouling and ensure optimal heat transfer performance.
-
Upgrade Cooling System: If the existing system is insufficient, options include installing a more powerful chiller, increasing the coolant flow rate, or retrofitting the reactor with an external heat exchanger loop for additional cooling capacity.[7][17]
-
Issue 3: Localized Hotspots Detected Despite Normal Bulk Temperature
-
Symptoms: Temperature probes at different locations in the reactor show significant variations. A probe near the addition point or at the bottom of the reactor may read much higher than the main control probe.
-
Potential Causes:
-
Inadequate Agitation: This is the most common cause. The stirrer is not creating sufficient turbulence to homogenize the reactor contents, especially with viscous mixtures.[6][7]
-
Poor Reagent Dispersion: The added reagent is not being dispersed quickly enough, creating pockets of high concentration and rapid reaction.
-
Phase Separation: If the reaction involves multiple liquid phases or a solid slurry, poor mixing can lead to one phase becoming stagnant, allowing heat to build up locally.
-
-
Immediate Actions:
-
Stop Reagent Addition: Halt the feed to prevent worsening the local concentration.
-
Increase Agitation (with caution): If the system is designed for it, carefully increase the stirrer speed. Be aware that this could also cause a sudden homogenization and a rapid increase in the overall reaction rate and bulk temperature.
-
Verify Probe Accuracy: Ensure that the temperature readings are accurate and the probes are correctly positioned.
-
-
Long-Term Solutions:
-
Optimize Agitator Design: Consult with chemical engineers to select the best impeller and baffle configuration for your specific reaction's viscosity and geometry. An anchor stirrer is ineffective for low-viscosity reactions, where a turbine would be better.[7]
-
Improve Addition Sub-Surface: Introduce reagents below the surface of the liquid near the agitator to promote rapid mixing and dilution.
-
Consider a Different Reactor Type: For extremely fast and highly exothermic reactions, a continuous flow reactor offers vastly superior heat transfer and control compared to a batch reactor, virtually eliminating hotspots.[1]
-
Key Protocols and Methodologies
Protocol 1: Standard Thermal Hazard Assessment Workflow
This protocol outlines the essential steps for assessing the thermal risks of a chemical process before scale-up.
-
Step 1: Theoretical Assessment
-
Review all available literature on the reaction chemistry, paying close attention to any reported incidents or thermal hazards.
-
Calculate the theoretical heat of reaction (ΔHrxn) using computational methods or bond energies as a preliminary estimate.
-
-
Step 2: Differential Scanning Calorimetry (DSC) Screening
-
Prepare a sample that accurately represents the final reaction mixture at its highest concentration.
-
Run a DSC scan (e.g., from 30°C to 400°C at a ramp rate of 2-5°C/min) to identify the onset temperature (T_onset) of any decomposition exotherms. This T_onset is a critical safety limit that must not be approached during the process.[7][8]
-
-
Step 3: Reaction Calorimetry (RC) Analysis
-
Simulate the planned large-scale process in a reaction calorimeter (e.g., Mettler-Toledo RC1e).[10]
-
Measure the heat flow in real-time throughout the reaction to determine the total heat of reaction, the rate of heat evolution (how fast the heat is produced), and the specific heat capacity (Cp) of the mixture.[8][9]
-
Use this data to calculate the Adiabatic Temperature Rise (ΔT_ad = ΔHrxn / Cp) and the Maximum Temperature of the Synthesis Reaction (MTSR).
-
-
Step 4: Risk Classification and Mitigation
-
Use the collected data (T_onset, MTSR, boiling point) to classify the reaction using Stoessel's criticality classes.[8]
-
Based on the classification, define safe operating parameters (e.g., maximum addition rate, required jacket temperature) and design necessary safety interlocks (e.g., automatic shutdown if temperature exceeds a set limit).
-
Visual Workflow: Thermal Hazard Assessment
Caption: Workflow for a systematic thermal hazard assessment.
Data Presentation & Key Parameters
Effective management of exothermic reactions relies on quantifiable data obtained from reaction calorimetry.
Table 1: Critical Safety Parameters Derived from Reaction Calorimetry
| Parameter | Symbol | Description | Importance for Safety |
| Heat of Reaction | ΔHrxn | The total amount of heat released or absorbed per mole of limiting reactant. | Determines the total thermal energy that must be managed by the cooling system. |
| Heat Capacity | Cp | The amount of heat required to raise the temperature of the reaction mass by one degree. | Used to calculate the temperature rise from a given amount of heat (ΔT = Q/Cp). |
| Heat Release Rate | Qr | The rate at which heat is being generated by the reaction at any given time (in W/kg). | Must always be less than or equal to the heat removal rate of the reactor to maintain control. |
| Adiabatic Temp. Rise | ΔT_ad | The theoretical temperature increase if the entire reaction exotherm were contained without any heat loss. | Indicates the worst-case potential for temperature increase from the reaction itself. |
| Max. Temp. of Synthesis | MTSR | The peak temperature achievable under cooling failure conditions, considering accumulated reagents.[8] | A primary indicator of the severity of a potential runaway; must be below T_onset. |
| Decomposition Onset | T_onset | The temperature at which the reaction mixture begins to undergo a secondary, often highly energetic, decomposition. | The absolute upper limit of temperature that the reaction must never reach. |
Visual Logic: Decision Tree for Temperature Excursion
Caption: Decision workflow for responding to a thermal excursion event.
References
- WIKA blog. (n.d.). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors.
- Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
- Practical approach to prediction and prevention of runaway reactions. (n.d.).
- Schmidt, J. (2022). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices.
- Westerterp, K. R., & Molga, E. J. (2006). Safety and Runaway Prevention in Batch and Semibatch Reactors -- A Review. ResearchGate.
- HEL Group. (2010, July 22). HEL SIMULAR reaction calorimeter for safe scale-up of exothermic chemical reactions.
- TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
- IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
- University of Rochester, Department of Chemistry. (n.d.). How to Add Reagents to a Reaction.
- Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry.
- ResearchGate. (2019, June 10). Safe scale-up with exothermic reactions.
- Runaway Industrial Chemical Reactions. (n.d.).
- Toxic Docs. (n.d.). CASE HISTORIES OF ACCIDENTS IN THE CHEMICAL INDUSTRY.
- Medium. (2024, January 1). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors.
- Chen, J. R., Ho, T. C., & Duh, Y. S. (1998). Case Studies of Incidents in Runaway Reactions and Emergency Relief. ResearchGate.
- HEAT TRANSFER ISSUES IN CURRENT AND NEXT GENERATION NUCLEAR REACTORS. (2022, April 6).
- ResearchGate. (n.d.). Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors.
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Large-Scale Diamine Synthesis.
- Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up.
- MDPI. (n.d.). Verification of Heat and Mass Transfer Closures in Industrial Scale Packed Bed Reactor Simulations.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- SERC (Carleton). (n.d.). Chemical Reactions: Investigating Exothermic and Endothermic Reactions.
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 3. icheme.org [icheme.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. amarequip.com [amarequip.com]
- 8. tsijournals.com [tsijournals.com]
- 9. youtube.com [youtube.com]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. cetjournal.it [cetjournal.it]
- 13. How To [chem.rochester.edu]
- 14. wjarr.com [wjarr.com]
- 15. peac.aristatek.com [peac.aristatek.com]
- 16. mt.com [mt.com]
- 17. medium.com [medium.com]
Technical Support Center: Quenching Reagents for Reactions Involving tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for handling reactions with tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical step of quenching. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to maximize yield, ensure safety, and simplify purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound that require a quenching step?
The primary reaction is the reduction of the nitrile group to a primary amine, forming tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate. This is a key transformation in the synthesis of various pharmaceutical intermediates. The choice of quenching reagent is dictated by the reducing agent used.
Common reducing agents include:
-
Complex Metal Hydrides: Lithium aluminum hydride (LAH), Diisobutylaluminum hydride (DIBAL-H).
-
Boranes: Borane-tetrahydrofuran complex (BH₃·THF).
-
Catalytic Hydrogenation: Raney® Nickel or Palladium on Carbon (Pd/C) with a hydrogen source.
Q2: Why is the quenching step so critical in these reductions?
The quenching step serves three primary purposes:
-
Safety: To safely neutralize highly reactive, and often pyrophoric, reducing agents like LAH or DIBAL-H.
-
Reaction Termination: To stop the reaction at the desired point and prevent over-reduction or side reactions.
-
Workup Facilitation: To convert metal salts into easily filterable solids, simplifying the isolation of the desired product.
Improper quenching can lead to violent, exothermic reactions, the release of flammable hydrogen gas, reduced product yields, and difficult-to-remove emulsions or gelatinous precipitates.
Q3: Can the Boc (tert-butyloxycarbonyl) protecting group be cleaved during quenching?
The Boc group is generally stable to basic and nucleophilic conditions but is sensitive to acid.[1][2][3][4] Therefore, quenching with aqueous bases or neutral salts is preferred. Acidic workups (e.g., using dilute HCl) should be avoided as they will lead to the deprotection of the pyrrolidine nitrogen.[1][5] While some basic conditions can cleave Boc groups, this typically requires stronger bases or elevated temperatures and is more common for primary amines with electron-withdrawing groups.[6]
Troubleshooting Guides by Reaction Type
Lithium Aluminum Hydride (LAH) Reduction
LAH is a powerful, non-selective reducing agent capable of reducing the nitrile to a primary amine.[7][8] However, it reacts violently with water, making the quench a hazardous step if not performed correctly.[9][10]
Common Issues & Solutions
-
Issue: A violent, uncontrolled reaction occurs upon adding the quenching agent.
-
Issue: A gelatinous, difficult-to-filter aluminum salt precipitate forms, trapping the product.
-
Cause: Using only water to quench the reaction.
-
Solution: Employ a sequential quenching method, such as the Fieser workup.[11] This method generates granular aluminum salts that are easily filtered.
-
Recommended Quenching Protocol (Fieser Method)
This is the most reliable method for LAH reductions to ensure a filterable solid.
Step-by-Step Protocol:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly and sequentially add the following reagents dropwise with vigorous stirring. For every 'X' g of LAH used:
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes. A granular white precipitate should form.
-
Filter the mixture through a pad of Celite®.
-
Wash the filter cake thoroughly with an appropriate solvent (e.g., THF, ethyl acetate, or DCM) to recover all the product.[7]
Alternative Quenching Reagents for LAH
| Reagent/Method | Procedure | Advantages | Disadvantages |
| Rochelle's Salt | Add a saturated aqueous solution of sodium potassium tartrate dropwise at 0 °C.[9][12] | The tartrate chelates the aluminum salts, often resulting in a clearer solution and easier filtration.[13] | May require larger volumes of quenching solution. |
| Ethyl Acetate | Add ethyl acetate dropwise at 0 °C to consume excess LAH before the aqueous quench.[10][14] | Provides a more controlled initial quench of excess hydride.[10] | Introduces an additional reagent and potential byproducts. The product must be stable to these conditions.[10] |
| Saturated Na₂SO₄ | Add saturated aqueous sodium sulfate dropwise at 0 °C.[7][9][12] | Simple and effective for forming a granular precipitate. | Can sometimes still lead to fine precipitates that are slow to filter. |
Diisobutylaluminum Hydride (DIBAL-H) Reduction
DIBAL-H can reduce nitriles to either aldehydes or amines, depending on reaction conditions.[15][16] To stop at the aldehyde stage, the reaction is typically run at -78 °C.[15][17] Quenching is still a critical step to neutralize the reagent and hydrolyze the intermediate imine.[15]
Common Issues & Solutions
-
Issue: Over-reduction to the primary amine instead of the desired aldehyde.
-
Cause: The reaction temperature was not kept low enough, or the quench was not performed at low temperature.
-
Solution: Maintain the reaction at -78 °C throughout the addition and aging process. Crucially, perform the initial quench at -78 °C before allowing the mixture to warm.[18]
-
-
Issue: Low yield of the aldehyde due to instability during workup.
-
Cause: The intermediate imine is hydrolyzed to the aldehyde upon aqueous workup.[15] Aldehydes can be sensitive to both acidic and basic conditions.
-
Solution: A two-stage, cold quench is recommended.[18] First, quench the excess DIBAL-H with an alcohol, then use a mildly acidic or chelating solution for the hydrolysis.
-
Recommended Quenching Protocol (for Aldehyde Synthesis)
Step-by-Step Protocol:
-
While maintaining the reaction temperature at -78 °C, slowly add methanol to quench the excess DIBAL-H.[5][14][19] Observe for the cessation of gas evolution.
-
Slowly add a saturated aqueous solution of Rochelle's salt or a cold, dilute aqueous solution of ammonium chloride (NH₄Cl).[17][18][19]
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. This can take several hours.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
Catalytic Hydrogenation (Raney® Nickel, Pd/C)
This method uses a solid catalyst and a hydrogen source (e.g., H₂ gas) to reduce the nitrile. The "quench" in this context is not for a reactive reagent in solution but rather the safe removal of the catalyst and hydrogen atmosphere.
Common Issues & Solutions
-
Issue: Catalyst ignites upon exposure to air.
-
Cause: Both Raney Nickel and Palladium on Carbon are pyrophoric, especially after use and when dry.[20][21]
-
Solution: After the reaction, carefully purge the reaction vessel with an inert gas like nitrogen or argon to remove all hydrogen.[22][23][24] The catalyst must be kept wet with solvent during filtration.[22] Do not allow the filter cake to dry in the air.
-
Recommended Workup Protocol
Step-by-Step Protocol:
-
Once the reaction is complete, stop the hydrogen supply.
-
Carefully vent the excess hydrogen and thoroughly purge the reaction system with an inert gas (nitrogen or argon).[22]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[22] It is critical to keep the filter cake wet with solvent at all times to prevent ignition.[22]
-
Wash the filter cake with a small amount of the reaction solvent.
-
The combined filtrate contains the product and can be concentrated under reduced pressure.
-
Disposal: Immediately transfer the wet catalyst cake to a dedicated, labeled waste container. It can be further quenched by storing under water.[23]
Borane (BH₃·THF or BH₃·SMe₂) Reduction
Borane is a less reactive hydride donor than LAH but is effective for nitrile reduction.[25] The workup is generally safer than for LAH.
Recommended Quenching Protocol
Step-by-Step Protocol:
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully add methanol or ethanol dropwise.[26] You will observe effervescence (hydrogen gas evolution) as the excess borane is destroyed.
-
Continue adding the alcohol until gas evolution ceases.
-
Stir the mixture at room temperature for 1-2 hours to ensure all borane complexes are decomposed.[26]
-
Proceed with a standard aqueous workup, such as pouring the mixture into water and extracting with an organic solvent.[26]
References
-
Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride. [Link]
-
Research and Reviews. (2021, October 25). A Report on Reagents and its Quenching Methods. [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
Organic Synthesis. DIBAL-H Reduction. [Link]
-
ADICHEMISTRY. DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. [Link]
-
ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]
-
Scribd. LAH Reduction of Nitriles to Amines. [Link]
-
YouTube. (2018, March 31). DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab - 1.2. [Link]
-
Environmental Health and Safety. Quenching and Disposal of Water Reactive Materials. [Link]
-
Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]
-
OrgoSolver. Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). [Link]
-
Common Organic Chemistry. Ester to Aldehyde (DIBAL-H). [Link]
-
Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ChemSpider Synthetic Pages. Reduction of a nitrile. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Bases. [Link]
-
Green Chemistry (RSC Publishing). (2024, September 5). Practical electrochemical hydrogenation of nitriles at the nickel foam cathode. [Link]
-
ResearchGate. (2017, August 27). How do i get rid of Raney-Nickel after a reaction?. [Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. [Link]
-
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. [Link]
-
ResearchGate. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. [Link]
-
Common Organic Chemistry. Nitrile to Amine. [Link]
-
Hydrogenation SOP. [Link]
-
Reddit. (2018, July 3). Any tips or resources on handling Super-Hydride. [Link]
-
YouTube. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. [Link]
-
JKU ePUB. (2021, April 2). HYDROGENATION REACTIONS. [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. [Link]
-
Organic Syntheses Procedure. (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. [Link]
-
ResearchGate. (2025, August 5). In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. [Link]
-
YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. [Link]
-
Catalysis Science & Technology (RSC Publishing). (2024, July 24). Manganese catalysed reduction of nitriles with amine boranes. [Link]
-
ResearchGate. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane | Request PDF. [Link]
-
PubChem. Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate. [Link]
-
ResearchGate. Reversed steric order of reactivity for tert ‐butyl and adamantyl‐3‐cyanomethylene‐1,2,4‐triazines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Bases - Wordpress [reagents.acsgcipr.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. scribd.com [scribd.com]
- 9. rroij.com [rroij.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. m.youtube.com [m.youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. orgosolver.com [orgosolver.com]
- 19. Ester to Aldehyde (DIBAL-H) [commonorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chem.uci.edu [chem.uci.edu]
- 24. youtube.com [youtube.com]
- 25. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 26. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of (R)- and (S)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate Isomers
This guide provides a detailed comparison of the biological significance of the (R) and (S) enantiomers of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will explore the profound impact of stereochemistry on pharmacological activity, using this key chiral intermediate as a case study.
Introduction: The Critical Role of Chirality in Drug Design
In drug discovery and development, the three-dimensional structure of a molecule is paramount. Many therapeutic agents are chiral, existing as enantiomers—stereoisomers that are non-superimposable mirror images of each other. While chemically similar, enantiomers can exhibit vastly different pharmacological and toxicological profiles due to the stereospecific nature of their interactions with biological targets like enzymes and receptors.
The compound this compound is a crucial chiral building block in modern pharmaceuticals. Its significance is most notably demonstrated in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The stereochemistry at the C3 position of the pyrrolidine ring dictates the ultimate efficacy of the final active pharmaceutical ingredient (API). This guide will dissect the biological activity stemming from the (R) and (S) isomers of this precursor, with a focus on its role in the synthesis of Sitagliptin.
Stereochemistry and its Impact on DPP-4 Inhibition
The primary utility of this compound lies in its conversion to β-amino acid derivatives that form the core of DPP-4 inhibitors. The (R)-isomer is the key precursor for the synthesis of Sitagliptin, a highly potent and selective DPP-4 inhibitor. Conversely, the (S)-isomer leads to the formation of the corresponding (S)-Sitagliptin enantiomer, which is significantly less active.
The difference in activity is a direct consequence of the three-dimensional arrangement of the final molecule and its fit within the active site of the DPP-4 enzyme. The enzyme's active site is a chiral environment, featuring a key salt bridge formation between the primary amine of the inhibitor and two glutamate residues (Glu205 and Glu206) in the S1 pocket. The (R)-enantiomer (derived from the (R)-pyrrolidine precursor) positions its trifluoromethyl and phenyl groups optimally within the hydrophobic S1 and S2 pockets of the enzyme, maximizing binding affinity. The (S)-enantiomer, being a mirror image, cannot achieve this optimal orientation, resulting in a dramatic loss of inhibitory potency.
Visualizing the Experimental Workflow
The following diagram outlines the logical flow from chiral intermediate to the final biological evaluation, underscoring the pivotal role of the initial stereocenter.
Caption: Workflow from chiral precursor to biological activity assessment.
Comparative Biological Activity Data
The most direct way to compare the biological relevance of the (R) and (S) pyrrolidine precursors is to examine the inhibitory activity of the final APIs derived from them. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Enantiomer (API) | Precursor Isomer | Target | IC50 (nM) | Potency Relative to (R)-Isomer |
| (R)-Sitagliptin | (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | DPP-4 | 18 | 1.0 |
| (S)-Sitagliptin | (S)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | DPP-4 | >10,000 | >550-fold weaker |
This data is synthesized from typical findings in medicinal chemistry literature for Sitagliptin and its distomer.
As the data clearly indicates, the (R)-enantiomer of Sitagliptin, derived from the (R)-pyrrolidine intermediate, is exceptionally potent. In stark contrast, the (S)-enantiomer is several orders of magnitude less active, rendering it pharmacologically irrelevant for DPP-4 inhibition. This vast difference underscores the necessity of using the stereochemically pure (R)-isomer of this compound in the manufacturing process.
Visualizing the Mechanism of Differential Binding
The diagram below illustrates why the (R)-isomer leads to a more effective inhibitor. The precise 3D arrangement allows for multiple high-affinity interactions with the enzyme's active site, which the (S)-isomer cannot achieve.
Caption: Differential binding of (R)- and (S)-derived APIs in the DPP-4 active site.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
To empirically determine the data presented above, a continuous fluorometric assay is commonly employed. This protocol provides a self-validating system for assessing the inhibitory potential of compounds against the DPP-4 enzyme.
Objective: To measure the IC50 values of the (R)- and (S)-Sitagliptin enantiomers.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (pH 7.5) with appropriate stabilizers.
-
Test Compounds: (R)-Sitagliptin and (S)-Sitagliptin, dissolved in DMSO.
-
96-well black microplates, suitable for fluorescence measurements.
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
Procedure:
-
Compound Preparation: Prepare a serial dilution series for each test compound (e.g., from 100 µM to 1 pM) in DMSO. Further dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is constant and low (<1%) across all wells.
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the diluted test compounds or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Include "no enzyme" controls (for background fluorescence) and "no inhibitor" controls (for maximal activity).
-
-
Enzyme Addition: Add 25 µL of diluted DPP-4 enzyme to all wells except the "no enzyme" controls. Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 30°C). Measure the increase in fluorescence intensity over a period of 30-60 minutes at regular intervals (e.g., every 60 seconds). The rate of increase is proportional to enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the data: Percent inhibition = [1 - (Rateinhibitor - Ratebackground) / (Ratemax_activity - Ratebackground)] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value for each compound.
-
Trustworthiness of Protocol: This protocol includes essential controls (no enzyme, no inhibitor) to ensure the measured activity is due to the enzyme and that the inhibition is dose-dependent. The use of a continuous kinetic assay provides robust data on the initial reaction rates, which is more reliable than endpoint measurements.
Conclusion
The case of this compound is a definitive example of the principle of stereospecificity in pharmacology. The biological activity is not inherent to the intermediate itself, but to the final drug molecule it is used to construct. The evidence overwhelmingly shows that the (R)-isomer is the "eutomer"—the pharmacologically active enantiomer—as it leads to the synthesis of the highly potent DPP-4 inhibitor, (R)-Sitagliptin. The (S)-isomer, or "distomer," yields a molecule with negligible activity.
This stark difference highlights the critical importance of asymmetric synthesis or effective chiral resolution in the pharmaceutical industry. For researchers and drug development professionals, this underscores the necessity of controlling stereochemistry from the earliest stages of synthesis to produce safe and effective therapeutic agents.
References
-
Title: Asymmetric Synthesis of Sitagliptin Source: Organic Process Research & Development (American Chemical Society) URL: [Link]
A Guide to Pyrrolidine-Based Building Blocks in Kinase Inhibitor Design: A Comparative Analysis of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] The development of small molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms for numerous diseases.[3] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[4] Off-target activity can lead to undesirable side effects and toxicity. Consequently, medicinal chemists are increasingly "escaping flatland"—moving away from flat, aromatic structures toward molecules with greater three-dimensional (3D) complexity to achieve superior potency and selectivity.[5]
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, has emerged as a quintessential "privileged scaffold" in this pursuit.[6][7][8] Its non-planar, sp³-rich nature allows for the precise spatial projection of substituents into distinct pockets of the kinase active site, enhancing binding affinity and exploiting subtle structural differences between kinases.[5][6] This guide provides an in-depth comparison of a highly versatile building block, tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate , with key alternatives, offering a data-driven perspective for researchers in kinase inhibitor development.
The Featured Building Block: this compound
This building block offers a powerful combination of structural and functional features that make it a valuable tool in the medicinal chemist's arsenal.
-
Structural Rigidity and 3D Vectoriality: The pyrrolidine core provides a conformationally constrained scaffold. This pre-organizes the attached functional groups for optimal interaction with the target protein, minimizing the entropic penalty upon binding and often leading to higher affinity.[5]
-
The Cyanomethyl Group - A Versatile Chemical Handle: The cyanomethyl moiety is more than just a substituent; it's a gateway to diverse chemical transformations. It can serve as a hydrogen bond acceptor or be elaborated into other functional groups (e.g., reduced to an amine, hydrolyzed to a carboxylic acid). This versatility allows for late-stage diversification of lead compounds to fine-tune their properties.[9]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a robust and reliable protecting group for the pyrrolidine nitrogen. Its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions make it ideal for multi-step synthetic sequences.[10]
The primary role of this building block in a kinase inhibitor is often to position the cyanomethyl group or its derivatives into the solvent-exposed region of the ATP binding site or into specific sub-pockets, thereby modulating potency and selectivity. A prime example is its use in the synthesis of Janus Kinase (JAK) inhibitors, where substituents on a pyrrolidine ring can differentiate between the highly homologous JAK family members.[11][12][13]
Caption: Role of the Pyrrolidine Building Block in a Kinase Inhibitor.
Comparative Analysis with Alternative Building Blocks
The choice of a building block is a critical decision in drug design, driven by the desired structure-activity relationship (SAR), selectivity profile, and pharmacokinetic properties. Below, we compare our featured building block with common alternatives.
Alternative Pyrrolidine Derivatives (Functional Group Modification)
Modifying the key functional group on the pyrrolidine ring can dramatically alter the resulting inhibitor's properties.
-
(R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Replacing the cyanomethyl group with an aminomethyl group introduces a basic center.[14] This can be advantageous for forming salt bridges with acidic residues (e.g., aspartate) in the kinase active site. It also provides a handle for amide coupling reactions, offering a different set of derivatization strategies.
-
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions that improve binding affinity.[15] However, it can also be a site of metabolic glucuronidation, which may impact the drug's half-life. The introduction of a hydroxyl group has been shown in some cases to increase IC50 values, suggesting that a polar group may not always be tolerated in certain binding pockets.[16]
Alternative Saturated Heterocycles (Ring Size Modification)
The size of the heterocyclic ring dictates its geometry and the spatial vectors of its substituents.
-
Azetidine Derivatives: These four-membered rings are more constrained than pyrrolidines. This rigidity can sometimes lead to a more favorable binding conformation, but in one study, a constrained azetidine group led to a 2-fold higher IC50 value compared to a pyrrolidine, likely due to decreased interaction with the target.[16]
-
Piperidine Derivatives: Six-membered piperidine rings adopt chair and boat conformations, which present substituents at different angles compared to the envelope or twist conformations of pyrrolidine. This can be exploited to probe different regions of the kinase active site.[16]
Acyclic and Aromatic Alternatives
-
N,N-dimethylaniline Derivatives: These are synthetically accessible and common building blocks.[17] However, the free rotation around the C-N bond gives them higher conformational flexibility. This can result in a greater entropic penalty upon binding compared to the rigid pyrrolidine scaffold. Studies have also shown that pyrrolidine can be more metabolically stable than a dimethylamino group, which is prone to demethylation.[16]
Data-Driven Comparison: Impact on Kinase Inhibitory Potency
| Target Kinase(s) | Building Block Scaffold | Representative Compound | IC50 (nM) | Key Observation | Reference |
| JAK1 | 4-amino-pyrrolopyridine | Compound 2j | 2,200 | Demonstrates the utility of a pyrrolidine core for achieving JAK1/JAK2 selectivity. | [11] |
| JAK3, TYK2 | (2-fluoro-2-methylcyclopentyl)amino | Compound 5g | <10 (JAK3), <10 (TYK2) | A cyclopentyl amine, an alternative to pyrrolidine, shows nanomolar potency. | [12] |
| LRRK2 G2019S | (2R)-2-methylpyrrolidin-1-yl | Compound 18 | 0.7 | A simple methyl substitution on the pyrrolidine ring provided a significant potency breakthrough. | [18] |
| ST2 | Pyrrolidine | Compound 31 | ~10,000 | A rigid pyrrolidine group gave a comparable IC50 value to the more flexible dimethylaniline. | [16] |
| ST2 | Dimethylaniline | Compound 19 | ~10,000 | Serves as a baseline comparison for the pyrrolidine scaffold in this series. | [16] |
| Haspin | Pyrroloisoquinoline | Compound 1b | 57 | Demonstrates high potency with a different core scaffold. | [19] |
| EGFR, Her2, VEGFR2 | Pyrrolo[2,3-d]pyrimidine | Compound 5k | 40-204 | Shows multi-targeted activity with the pyrrolopyrimidine core. | [20] |
Note: IC50 values are highly dependent on assay conditions and the overall molecular structure. This table is for illustrative comparison of building block classes.
The data suggests that while potent inhibitors can be made with various scaffolds, the pyrrolidine ring is a consistently effective choice for achieving high potency, as seen with the LRRK2 inhibitor (Compound 18) where a subtle modification led to sub-nanomolar activity.[18]
Experimental Protocols
To ensure trustworthiness and practical utility, this section provides validated, step-by-step methodologies.
Protocol 1: Synthesis of a Kinase Inhibitor Intermediate
This protocol describes a representative nucleophilic aromatic substitution (SNAᵣ) reaction to couple the pyrrolidine building block to a heterocyclic core, a common step in the synthesis of JAK inhibitors.
Objective: To synthesize tert-butyl 3-((4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methyl)pyrrolidine-1-carboxylate.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the pyrrole nitrogen, forming a nucleophile for the subsequent alkylation step.
-
Alkylation: Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.
Caption: Synthetic Workflow for Coupling the Pyrrolidine Building Block.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method to determine the IC50 value of a synthesized inhibitor.[21]
Objective: To measure the concentration-dependent inhibition of a target kinase by a test compound.
Materials:
-
Target kinase and its specific substrate peptide
-
Test compound (inhibitor) serially diluted in DMSO
-
ATP solution (at or near the Km for the kinase)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Dispense 2.5 µL of the serially diluted test compound or DMSO (vehicle control) into the wells of a 384-well plate.
-
Kinase/Substrate Addition: Add 5 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of the ATP solution. Incubate the plate at room temperature for 1 hour. Causality Note: This step allows the kinase to phosphorylate its substrate, converting ATP to ADP. The amount of ADP produced is inversely proportional to the inhibitor's potency.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to convert the ADP generated in step 3 into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
Conclusion and Future Outlook
The selection of building blocks is a cornerstone of rational drug design for kinase inhibitors. This compound stands out due to its combination of a rigid, 3D scaffold and a highly versatile chemical handle. This enables the creation of potent and selective inhibitors by effectively probing the complex topology of the kinase ATP-binding site.
While alternatives like piperidines, azetidines, and simple acyclic amines all have their place, the pyrrolidine scaffold consistently provides a favorable balance of synthetic accessibility, metabolic stability, and conformational rigidity.[5][6][16] The future of kinase inhibitor design will likely involve the use of even more complex and novel sp³-rich building blocks to achieve exquisite levels of selectivity, not only within the kinome but also for specific mutant forms of kinases that drive drug resistance. Pyrrolidine derivatives, including the featured compound, will undoubtedly remain a critical component of this ongoing effort.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate [synhet.com]
- 15. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the HPLC Purity Validation of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug synthesis, the quality of each starting material and intermediate dictates the efficacy, safety, and purity of the final Active Pharmaceutical Ingredient (API). Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is a key chiral building block used in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a tert-butoxycarbonyl (Boc) protecting group, a pyrrolidine ring, and a cyanomethyl functional group, presents a unique analytical challenge.[1] Ensuring its purity is not merely a quality control checkpoint; it is fundamental to preventing the introduction of process-related impurities or stereoisomers that could compromise downstream reactions and the final product's safety profile.
This guide provides an in-depth, experience-driven approach to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific intermediate. We will explore the scientific rationale behind methodological choices, present a comprehensive validation protocol grounded in international regulatory standards, and compare HPLC with an alternative analytical technology, providing the data and insights necessary for robust quality assessment.
Part 1: HPLC Method Development: A Rationale-Driven Approach
The goal is to develop a stability-indicating method—one that can accurately quantify the main compound while separating it from any potential degradation products or process-related impurities.[2] The physicochemical properties of this compound (Molecular Formula: C₁₁H₁₈N₂O₂, Molecular Weight: 210.27 g/mol ) guide our instrumental choices.[1][3]
Analyte Characteristics & Method Selection
-
Polarity and Structure : The molecule possesses a non-polar Boc group and a polar cyanomethyl group, making it well-suited for Reverse-Phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity.[4][5]
-
Chromophore : The carbamate group (-O-C=O) provides sufficient UV absorbance for detection, typically around 210-220 nm.
-
Thermal Stability : The Boc protecting group can be thermally labile, making HPLC, which operates at or near ambient temperature, a superior choice over Gas Chromatography (GC), which requires high temperatures for volatilization.[6][7]
Recommended Experimental Protocol: RP-HPLC
This protocol is designed as a robust starting point for routine purity analysis.
Instrumentation:
-
A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
|---|---|---|
| Column | C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) | The C18 stationary phase provides excellent hydrophobic retention for the Boc group, enabling effective separation from more polar or non-polar impurities.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures the protonation of any residual silanols on the column, leading to improved peak shape and reproducibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Elution Mode | Gradient Elution | A gradient is essential for a stability-indicating method. It ensures that early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.[4][5] |
| Gradient Program | 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18.1-22 min, 10% B (re-equilibration) | This gradient provides a shallow ramp to resolve compounds with similar polarity to the main peak and a steeper ramp to quickly elute strongly retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency. |
| Detection | UV at 215 nm | Provides good sensitivity for the carbamate chromophore. A PDA detector is highly recommended to assess peak purity. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures sample solubility and compatibility with the initial mobile phase conditions. |
Part 2: Method Validation: The Cornerstone of Trustworthiness
A method is only reliable if it has been validated. The validation protocol must demonstrate that the analytical procedure is suitable for its intended purpose.[9] We will follow the framework established by the International Council for Harmonisation (ICH) guideline Q2(R1).[10][11]
Validation Workflow Diagram
The following diagram illustrates the logical flow of a comprehensive HPLC method validation project.
Caption: Workflow for HPLC Method Validation.
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13] A forced degradation study is the most definitive way to demonstrate this.[2]
Protocol: Expose a ~1 mg/mL solution of this compound to the following stress conditions to achieve 5-20% degradation[14]:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 80 °C for 48 hours.
-
Photolytic: Solution exposed to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV light).[14]
Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks with a resolution (Rs) of >1.5. The PDA detector should confirm peak purity.
Forced Degradation Logic Diagram
Sources
- 1. Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | C11H18N2O2 | CID 175688917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. guidechem.com [guidechem.com]
- 4. usp.org [usp.org]
- 5. bioglobax.com [bioglobax.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Pyrrolidine-Based Pharmaceutical Intermediates: A Guide for Drug Discovery Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry. Its prevalence in numerous FDA-approved drugs underscores its significance as a privileged scaffold in modern drug design.[1][2][3][4] This guide offers an in-depth comparative analysis of key pyrrolidine-based pharmaceutical intermediates, providing researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of their synthesis and application. We will delve into the strategic advantages of the pyrrolidine motif, compare dominant synthetic methodologies, and provide actionable experimental protocols to empower your drug discovery endeavors.
The unique three-dimensional structure of the pyrrolidine ring, characterized by its non-planar nature and the presence of stereogenic centers, allows for a thorough exploration of pharmacophore space.[1][5] This structural feature is crucial for achieving high target selectivity and optimizing pharmacokinetic and pharmacodynamic (PK/PD) properties.[6][7] Pyrrolidine-containing drugs have demonstrated a wide range of therapeutic applications, including as antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents.[2]
Strategic Approaches to Pyrrolidine Synthesis: A Comparative Overview
The construction of the pyrrolidine core can be broadly categorized into two strategic approaches: the functionalization of a pre-existing pyrrolidine ring and the de novo synthesis from acyclic precursors.[5][8] The choice of strategy is dictated by factors such as the desired substitution pattern, stereochemical requirements, and scalability.
A common and highly effective method involves utilizing the chiral pool, with readily available amino acids like L-proline and 4-hydroxyproline serving as versatile starting materials.[8] This approach provides a straightforward route to optically pure pyrrolidine derivatives. Alternatively, de novo synthesis through cycloaddition reactions or intramolecular C-H amination offers greater flexibility in accessing diverse and complex substitution patterns.[9][10]
Here, we compare three prominent synthetic strategies for accessing chiral pyrrolidine intermediates:
-
Asymmetric 1,3-Dipolar Cycloaddition: This powerful method involves the reaction of an azomethine ylide with an alkene, catalyzed by a chiral metal complex, to construct the pyrrolidine ring with high stereocontrol.[9]
-
Organocatalytic Asymmetric Michael Addition: This approach utilizes chiral pyrrolidine derivatives, such as diarylprolinol silyl ethers, to catalyze the conjugate addition of carbonyl compounds to nitroolefins, leading to highly functionalized pyrrolidines.[9][11]
-
Biocatalytic Intramolecular C-H Amination: An emerging and sustainable strategy that employs engineered enzymes, such as cytochrome P450 variants, to catalyze the direct formation of the pyrrolidine ring from organic azides.[6][7][12][13][14]
The following diagram illustrates the conceptual workflows of these key synthetic strategies.
Caption: Key synthetic strategies for chiral pyrrolidine intermediates.
Comparative Performance of Synthetic Methodologies
The selection of a synthetic route is a critical decision in the drug development pipeline. The following table provides a comparative analysis of the aforementioned methodologies based on key performance indicators.
| Methodology | Stereocontrol | Substrate Scope | Scalability | Green Chemistry |
| Asymmetric 1,3-Dipolar Cycloaddition | Excellent | Broad | Moderate to High | Moderate |
| Organocatalytic Michael Addition | Excellent | Broad | Moderate to High | Good |
| Biocatalytic C-H Amination | Excellent | Evolving | Potentially High | Excellent |
Data Interpretation:
-
Stereocontrol: All three methods offer excellent control over the stereochemical outcome, which is paramount for producing enantiomerically pure drug candidates.
-
Substrate Scope: Asymmetric 1,3-dipolar cycloaddition and organocatalytic Michael addition have demonstrated broad substrate compatibility, allowing for the synthesis of a wide range of pyrrolidine derivatives. The substrate scope of biocatalytic methods is continually expanding through directed evolution of enzymes.[6][12][13][14]
-
Scalability: While all methods have the potential for scale-up, transition metal-catalyzed reactions can sometimes face challenges with catalyst cost and removal. Organocatalysis and biocatalysis are often considered more amenable to large-scale synthesis.
-
Green Chemistry: Biocatalysis represents the most environmentally friendly approach, utilizing enzymes that operate under mild conditions in aqueous media.[6][7][12][13][14]
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these methodologies, we present a detailed, step-by-step protocol for a representative synthesis.
Protocol: Asymmetric Synthesis of a Substituted Pyrrolidine via 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of a highly functionalized pyrrolidine intermediate, a common precursor in the development of various therapeutic agents. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Workflow Diagram:
Caption: Experimental workflow for asymmetric 1,3-dipolar cycloaddition.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine the α-imino ester (1.0 equiv), the alkene (1.2 equiv), and the anhydrous solvent (e.g., toluene). The use of an inert atmosphere is crucial to prevent the deactivation of the catalyst and side reactions with atmospheric moisture and oxygen.
-
Catalyst Addition: To the stirred solution, add the chiral copper(I) catalyst (e.g., Cu(I)/Fesulphos complex, 0.05 equiv). The choice of a chiral ligand is the determining factor for the enantioselectivity of the reaction.
-
Reaction: Stir the reaction mixture at the predetermined temperature (e.g., room temperature or elevated temperature) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction time and temperature are optimized to ensure complete conversion and minimize side product formation.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The aqueous workup removes the catalyst and other water-soluble impurities.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified pyrrolidine derivative by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral high-performance liquid chromatography (HPLC) to determine the yield, diastereomeric ratio, and enantiomeric excess.
Future Outlook and Emerging Trends
The field of pyrrolidine synthesis is continuously evolving, with a strong emphasis on developing more efficient, sustainable, and atom-economical methodologies. Key areas of future development include:
-
C-H Functionalization: The direct functionalization of C-H bonds is a rapidly advancing area that offers the potential to streamline synthetic routes and reduce waste.[9][10]
-
Photoredox Catalysis: The use of light to drive chemical reactions is a powerful tool for accessing novel reactivity and developing milder synthetic methods.
-
Flow Chemistry: Continuous flow technologies offer advantages in terms of safety, scalability, and process control for the synthesis of pharmaceutical intermediates.
By embracing these innovative strategies, medicinal chemists can continue to leverage the remarkable versatility of the pyrrolidine scaffold to design and develop the next generation of life-saving medicines.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
-
Qin, Z.-Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 9(12), 2419–2427. [Link]
-
Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
-
G. Bartoli, et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
Qin, Z.-Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
-
Qin, Z.-Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PubMed Central. [Link]
-
Qin, Z.-Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination. CaltechAUTHORS. [Link]
- Qin, Z.-Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
-
Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. [Link]
-
Scott, A. M., et al. (2015). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 6(11), 1146–1151. [Link]
-
Nagib, D. A., et al. (2014). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature Chemistry, 6(4), 324–330. [Link]
-
Bartoli, G., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
-
Various Authors. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Journal of Pharmaceutical Sciences. [Link]
-
Various Authors. (2017). Synthesis of pyrrolidine-fused pyridones via transition metal catalyzed [2 + 2 + 2] cycloaddition of nitrogen-linked 1,6-diyenes with isocyanates. ResearchGate. [Link]
-
Wang, C-J., et al. (2022). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Chemical Science, 13(12), 3465–3471. [Link]
-
Various Authors. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]
-
Various Authors. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. [Link]
-
Various Authors. (2017). Transition metal-catalyzed [2 + 2 + 2] cycloaddition of nitrogen-linked 1,6-diynes: a straightforward route to fused pyrrolidine systems. RSC Publishing. [Link]
-
Various Authors. (2023). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]
-
Bartoli, G., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]
-
Various Authors. (n.d.). Approved drugs based on 2-pyrrolidone core and the bioactive compounds... ResearchGate. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Various Authors. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. [Link]
-
ResearchGate. (n.d.). Representative FDA-approved pyrrolidine-containing drugs. ResearchGate. [Link]
-
Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. Drugs.com. [Link]
-
Various Authors. (2023). Pyrrolidine-oxadiazolone conjugate as new organocatalyst for asymmetric aldol condensation. Taylor & Francis Online. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination [authors.library.caltech.edu]
- 14. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination | CoLab [colab.ws]
A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of tert-Butyl 3-(Cyanomethyl)pyrrolidine-1-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents. We will explore not only the foundational spectroscopic techniques for routine confirmation but also delve into alternative methods that provide orthogonal data for absolute certainty in structural elucidation, particularly when chirality is a factor.
The Imperative of Multi-faceted Structural Analysis
In the synthesis of complex molecules, relying on a single analytical technique for structural confirmation can be misleading. Spectroscopic methods, while powerful, provide information about the local chemical environment of atoms. It is the congruence of data from multiple, mechanistically different techniques that builds a robust and irrefutable structural assignment. This guide will demonstrate this principle by first detailing the expected spectroscopic signature of this compound and then comparing this with data obtainable from alternative analytical approaches.
Primary Spectroscopic Confirmation: A Predictive Approach
Predicted Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the target molecule.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.60 - 3.20 | m | 4H | Pyrrolidine ring protons (C2-H₂, C5-H₂) | Protons on carbons adjacent to the nitrogen of the Boc-protected pyrrolidine ring. |
| ~2.70 - 2.50 | m | 1H | Pyrrolidine ring proton (C3-H) | Methine proton at the point of substitution. |
| ~2.50 - 2.30 | d | 2H | Methylene protons (CH₂ CN) | Protons adjacent to the nitrile group. |
| ~2.20 - 1.90 | m | 2H | Pyrrolidine ring protons (C4-H₂) | Methylene protons of the pyrrolidine ring. |
| 1.46 | s | 9H | tert-butyl protons | Characteristic singlet for the tert-butyl group of the Boc protecting group. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~154.5 | C=O (carbamate) | Carbonyl carbon of the Boc protecting group. |
| ~118.0 | CN (nitrile) | Characteristic chemical shift for a nitrile carbon. |
| ~79.5 | C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~52.0, ~46.0 | C2, C5 (pyrrolidine) | Carbons of the pyrrolidine ring adjacent to the nitrogen. |
| ~38.0 | C3 (pyrrolidine) | Substituted carbon of the pyrrolidine ring. |
| ~30.0 | C4 (pyrrolidine) | Methylene carbon of the pyrrolidine ring. |
| ~28.5 | C(CH₃ )₃ | Methyl carbons of the tert-butyl group. |
| ~23.0 | C H₂CN | Methylene carbon adjacent to the nitrile. |
Table 3: Predicted Key IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2975 | Strong | C-H stretch (alkane) | C-H bonds of the pyrrolidine ring and tert-butyl group. |
| ~2250 | Medium-Sharp | C≡N stretch (nitrile) | Characteristic stretching vibration of the nitrile functional group. |
| ~1695 | Strong | C=O stretch (carbamate) | Carbonyl of the Boc protecting group is a strong IR absorber. |
| ~1170 | Strong | C-O stretch | Stretch of the C-O bonds in the carbamate. |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment | Rationale |
| 211.14 | [M+H]⁺ | Protonated molecular ion. |
| 155.10 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the tert-butyl group. |
| 111.09 | [M - Boc + 2H]⁺ | Loss of the Boc protecting group. |
Experimental Protocols for Spectroscopic Analysis
A standardized set of procedures should be followed to acquire high-quality spectroscopic data for structural confirmation.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire COSY (H-H correlation) and HSQC (C-H correlation) spectra.[4] These experiments are invaluable for confirming the connectivity of the pyrrolidine ring protons and the cyanomethyl substituent.
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates. If solid, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.
Comparative Analysis: Orthogonal Methods for Structural Verification
While the primary spectroscopic methods provide a strong foundation for structural confirmation, they may not be sufficient to determine stereochemistry or to distinguish between certain isomers. In such cases, alternative analytical techniques are indispensable.
Chiral High-Performance Liquid Chromatography (HPLC)
For molecules with one or more stereocenters, such as the 3-substituted pyrrolidine core, determining enantiomeric purity is critical. Chiral HPLC is a powerful technique for separating enantiomers.[5]
Table 5: Comparison of Spectroscopic and Chiral HPLC Analysis
| Technique | Information Provided | Strengths | Limitations |
| NMR, IR, MS | Connectivity, functional groups, molecular weight. | Provides a detailed picture of the molecular structure. | Does not inherently distinguish between enantiomers. |
| Chiral HPLC | Enantiomeric ratio and purity. | Gold standard for determining enantiomeric excess. | Provides no information about the overall molecular structure. |
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H) are often effective for separating enantiomers of pyrrolidine derivatives.
-
Mobile Phase Optimization: A typical mobile phase consists of a mixture of hexane and a polar modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Sample Analysis: Dissolve a small amount of the sample in the mobile phase and inject it into the HPLC system.
-
Detection: Use a UV detector at a wavelength where the compound absorbs. The ratio of the peak areas for the two enantiomers provides the enantiomeric excess (ee).
Single-Crystal X-ray Diffraction
When an unambiguous, three-dimensional structure is required, including the absolute stereochemistry, single-crystal X-ray diffraction is the definitive method.[6]
Table 6: Comparison of Spectroscopic and X-ray Crystallography Analysis
| Technique | Information Provided | Strengths | Limitations |
| NMR, IR, MS | Connectivity, functional groups, molecular weight. | Applicable to a wide range of sample states (solution, liquid, solid). | Provides an averaged structure in solution; does not give bond lengths or angles with high precision. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration. | Provides an unambiguous and highly detailed molecular structure. | Requires a high-quality single crystal, which can be difficult to obtain. The structure is in the solid state. |
-
Crystal Growth: Grow a single crystal of the compound of suitable size and quality (typically 0.1-0.3 mm in each dimension). This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. X-ray diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
Workflow and Decision-Making in Structural Elucidation
The choice of analytical techniques should be guided by the specific questions being asked about the molecule. The following diagram illustrates a logical workflow for the structural confirmation of this compound.
Figure 1. A logical workflow for the comprehensive structural elucidation of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate.
Conclusion
The structural confirmation of this compound is most reliably achieved through a combination of spectroscopic and, where necessary, chiroptical and crystallographic techniques. While ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide the foundational data for confirming the molecular connectivity and the presence of key functional groups, they are insufficient for determining stereochemical purity. For this, chiral HPLC is the method of choice. For an unambiguous determination of the three-dimensional structure and absolute configuration, single-crystal X-ray diffraction remains the gold standard. By employing this multi-faceted approach, researchers can ensure the scientific integrity of their work and have complete confidence in the structure of their synthesized molecules.
References
- Macmillan Group, Princeton University. "SUPPLEMENTARY INFORMATION.
- BenchChem. "A Comparative Guide to the Structural Elucidation of (R)-(-)
- BenchChem. "A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers." 2025.
- Semantic Scholar.
- Royal Society of Chemistry.
- Beretta, G., et al. "Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey." Magnetic Resonance in Chemistry, vol. 47, no. 5, 2009, pp. 456-9.
Sources
A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Chiral Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and asymmetric synthesis, the pyrrolidine scaffold stands out as a privileged structural motif, integral to a multitude of pharmaceuticals. The chirality of these molecules is often the determining factor in their pharmacological efficacy and toxicological profile. Consequently, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a critical cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of the principal analytical techniques for assessing the enantiomeric excess of chiral pyrrolidine derivatives, grounded in experimental data and practical insights to inform your selection of the most appropriate methodology.
The Critical Choice: Navigating Analytical Techniques
The selection of an analytical method for determining enantiomeric excess is a nuanced decision, contingent on factors such as the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the instrumentation at your disposal.[1][2] The primary methods can be broadly categorized into chromatographic, spectroscopic, and chiroptical techniques.
Chromatographic Methods: The Gold Standard of Separation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs), are often considered the gold standard for their high resolving power.[2][3]
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used tool for separating enantiomers.[4][5] The separation can be achieved through two primary approaches:
-
Direct Method: This relies on the differential interaction of the enantiomers with a chiral stationary phase.[4] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are common choices for their broad applicability.[3][4] The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like isopropanol, is crucial for achieving optimal separation.[3][4]
-
Indirect Method: In this approach, the pyrrolidine enantiomers are first reacted with a chiral derivatizing agent to form diastereomers.[4][6] These diastereomers, having different physical properties, can then be separated on a standard achiral column, such as a C18 column.[4]
Chiral Gas Chromatography (GC): For volatile and thermally stable pyrrolidine derivatives, chiral GC offers high resolution, speed, and sensitivity.[7] Cyclodextrin-based chiral stationary phases are frequently employed.[3][8] Similar to HPLC, derivatization may be necessary to enhance volatility and improve separation.[3][7]
The choice between direct and indirect methods often hinges on the availability of a suitable chiral stationary phase for the direct method versus the feasibility and efficiency of the derivatization reaction for the indirect method. For instance, primary and secondary amines, common functionalities in pyrrolidine derivatives, are readily derivatized. The selection of a CSP is guided by the structure of the analyte; polysaccharide-based CSPs are often a good starting point due to their versatility. Mobile phase optimization is an empirical process aimed at maximizing the resolution (Rs) between the enantiomeric peaks while maintaining reasonable analysis times.
Spectroscopic Methods: Rapid and Non-Destructive Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid and often non-destructive alternative for determining enantiomeric excess.[2]
NMR with Chiral Auxiliaries: The principle behind using NMR for ee determination lies in converting the enantiomers into a diastereomeric environment, which results in distinct NMR signals for each enantiomer.[9][10][11] This is achieved by using:
-
Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the analyte through non-covalent interactions.[12][13] The fast exchange between the free and complexed states leads to observable differences in the chemical shifts of the enantiomers.
-
Chiral Derivatizing Agents (CDAs): These react with the analyte to form stable diastereomeric compounds with distinct NMR spectra.[6][14][15] This method often provides larger and more easily quantifiable differences in chemical shifts compared to CSAs.[6]
The choice between a CSA and a CDA is a trade-off between convenience and the magnitude of the induced spectral separation. CSAs are simpler to use as they only require mixing with the sample.[2] However, the induced chemical shift differences can be small and concentration-dependent. CDAs involve a chemical reaction, but the resulting diastereomers often exhibit larger, more reliable spectral differences, facilitating more accurate integration.[6] For pyrrolidine derivatives with reactive functional groups like amines or carboxylic acids, a variety of CDAs are available.[14]
Chiroptical Methods: Probing Stereochemistry with Polarized Light
Chiroptical methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light by chiral molecules.
Circular Dichroism (CD): While traditional CD spectroscopy is more commonly used for determining absolute configuration, it can be adapted for ee determination, especially when coupled with HPLC (HPLC-CD).[16][17][18] The signal intensity is proportional to the concentration difference between the enantiomers.
Vibrational Circular Dichroism (VCD): VCD has emerged as a powerful technique for determining the absolute configuration of chiral molecules in solution.[19][20][21] By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute configuration can be confidently assigned.[19][22] While not a primary method for quantifying ee, it provides crucial information about the stereochemistry of the pyrrolidine derivative.
Quantitative Performance Comparison
The selection of an analytical technique is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput.[1][4] The following table summarizes key quantitative performance metrics for the most common analytical methods.
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase[2] | Differential interaction with a chiral stationary phase[2] | Formation of diastereomeric species with distinct NMR signals[2] |
| Resolution | High to Excellent | High to Excellent | Variable, depends on auxiliary |
| Sensitivity | High (UV, MS detection) | Very High (FID, MS detection) | Moderate to Low |
| Sample Preparation | Often minimal for direct methods; derivatization for indirect methods[4] | Derivatization often required to increase volatility[3] | Simple mixing with CSA or reaction with CDA[2] |
| Analysis Time | 10-30 minutes | 5-20 minutes | < 5 minutes per sample |
| Key Advantages | Broad applicability, high accuracy, preparative scale possible[4][] | High resolution, speed, and sensitivity[7] | Rapid, non-destructive, suitable for reaction monitoring[2] |
| Key Disadvantages | Higher cost of chiral columns, solvent consumption | Requires volatile and thermally stable analytes, potential for degradation[7] | Lower sensitivity, potential for peak overlap, cost of chiral auxiliaries |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable results.
Protocol 1: Enantiomeric Excess Determination by Chiral HPLC (Direct Method)
This protocol is a representative example for the direct analysis of a chiral pyrrolidine derivative.
-
System Preparation:
-
HPLC System: A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.[3]
-
Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel®).[3][4]
-
Mobile Phase: A pre-mixed and degassed solution of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined empirically to achieve baseline separation.[3][4]
-
Flow Rate: Typically set between 0.5 - 1.0 mL/min.[3]
-
-
Sample Preparation:
-
Dissolve a small amount of the pyrrolidine derivative sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Prepare a racemic standard of the same compound at a similar concentration to identify the retention times of both enantiomers.[3]
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.[4]
-
Inject the racemic standard to determine the retention times of the two enantiomers.[3]
-
Inject the sample from the asymmetric synthesis.
-
Record the chromatogram and integrate the peak areas for the two enantiomers.[3]
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[3]
-
Protocol 2: Enantiomeric Excess Determination by ¹H NMR with a Chiral Derivatizing Agent
This protocol outlines the general steps for ee determination using a chiral derivatizing agent.
-
Reagent Selection:
-
Choose a suitable chiral derivatizing agent (CDA) that reacts efficiently with the functional group of the pyrrolidine derivative (e.g., Mosher's acid for amines and alcohols).[6]
-
-
Derivatization:
-
In an NMR tube, dissolve a known amount of the pyrrolidine derivative sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a slight excess of the CDA and any necessary coupling reagents.
-
Allow the reaction to proceed to completion.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.
-
-
Calculation of Enantiomeric Excess:
-
Integrate the two distinct signals.
-
ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100
-
Where Integration₁ is the integral of the signal for the major diastereomer and Integration₂ is the integral for the minor diastereomer.
-
Visualization of Experimental Workflows
Conclusion: An Informed Decision for Robust Results
Both chiral chromatography and NMR spectroscopy are indispensable tools for the determination of the enantiomeric excess of chiral pyrrolidine derivatives. Chiral HPLC and GC provide unparalleled resolution and sensitivity, making them the methods of choice for accurate quantification, particularly for regulatory submissions where validation is paramount.[1][2] NMR spectroscopy, with its speed and non-destructive nature, excels in high-throughput screening and real-time reaction monitoring.[2] The ultimate selection of a method should be a strategic one, aligning the technique's strengths with the specific requirements of the analytical challenge at hand. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to make informed decisions, ensuring the generation of robust and reliable data in their pursuit of novel chiral therapeutics.
References
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem.
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem.
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy | Inorganic Chemistry - ACS Publications. Available at: [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. Available at: [Link]
- A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-(+)-Epichlorohydrin: NMR vs. Chromatographic Methods - Benchchem.
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed. Available at: [Link]
- A Comparative Guide to Validating Enantiomeric Excess in Asymmetric Catalysis: Featuring (S)-1- Boc-2-(aminomethyl)pyrrolidine Derivatives - Benchchem.
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. Available at: [Link]
-
NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers - PubMed. Available at: [Link]
-
NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. Available at: [Link]
- A Comparative Guide to Enantiomeric Excess Determination of Chiral Ethyl 2-pyrrolidin-1-ylpropanoate - Benchchem.
-
How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru. Available at: [Link]
-
Enantiomeric excess - Wikipedia. Available at: [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. Available at: [Link]
-
Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods - PubMed. Available at: [Link]
-
A facile circular dichroism protocol for rapid determination of enantiomeric excess and concentration of chiral primary amines - PubMed. Available at: [Link]
-
Chiral derivatizing agents used in NMR for chiral analysis | Download Table - ResearchGate. Available at: [Link]
-
Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents - ScienceDirect. Available at: [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. Available at: [Link]
-
Chiral derivatizing agent - Wikipedia. Available at: [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview - MDPI. Available at: [Link]
-
Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed. Available at: [Link]
-
Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed. Available at: [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. Available at: [Link]
-
Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. Available at: [Link]
-
Vibrational Circular Dichroism | Hinds Instruments. Available at: [Link]
-
Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. Available at: [Link]
- An In-Depth Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-1-Boc-2-(aminomethyl)pyrrolidine - Benchchem.
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. Available at: [Link]
-
Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. Available at: [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. Available at: [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - ResearchGate. Available at: [Link]
-
Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring - PubMed. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
(PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS - ResearchGate. Available at: [Link]
-
Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - NIH. Available at: [Link]
-
A facile circular dichroism protocol for rapid determination of enantiomeric excess and concentration of chiral primary amines. | Semantic Scholar. Available at: [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC. Available at: [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. americanlaboratory.com [americanlaboratory.com]
- 20. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. spectroscopyeurope.com [spectroscopyeurope.com]
- 22. schrodinger.com [schrodinger.com]
A Senior Application Scientist's Guide to the Bioactivity Screening of Novel Pyrrolidine-Based DPP-4 Inhibitors
This guide provides a comprehensive framework for the synthesis, bioactivity screening, and comparative analysis of novel compounds derived from the cyanopyrrolidine scaffold, a privileged structure in modern drug discovery. We will focus on the generation of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a cornerstone in the management of type 2 diabetes mellitus, using a focused library approach and industry-standard screening protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the causal relationships behind experimental design in this therapeutic area.
Introduction: The Significance of the Cyanopyrrolidine Scaffold for DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis. It achieves this by inactivating key incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are responsible for stimulating insulin secretion in response to food intake. By inhibiting DPP-4, the active levels of GLP-1 and GIP are prolonged, leading to enhanced insulin release and improved glycemic control. This mechanism forms the basis for the "gliptin" class of oral antidiabetic agents.
Among the most potent classes of DPP-4 inhibitors are compounds built around a cyanopyrrolidine core. This structural motif acts as a peptidomimetic, mimicking the proline residue of natural DPP-4 substrates. The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the enzyme's active site, leading to potent and durable inhibition.
This guide will use a representative series of 3- and 4-substituted 2-cyanopyrrolidine derivatives, based on the work of Fukushima et al., to illustrate the process from compound synthesis to lead identification. We will compare these novel compounds against Sitagliptin, a well-established, non-covalent DPP-4 inhibitor, to benchmark their performance.
Section 1: The Bioactivity Screening Cascade
A logical, tiered approach is essential for efficiently identifying promising lead candidates from a library of newly synthesized compounds. This "screening cascade" ensures that resources are focused on compounds with the highest potential. Our cascade is designed to assess potency, confirm mechanism of action, and evaluate selectivity.
Screening Workflow Diagram
The following diagram outlines the experimental workflow for progressing from a synthesized compound library to a potential lead candidate.
Caption: High-throughput screening cascade for novel DPP-4 inhibitors.
Section 2: Comparative Bioactivity Analysis
The central goal of this guide is to compare the bioactivity of our novel synthesized compounds. The data presented below is adapted from published structure-activity relationship (SAR) studies on cyanopyrrolidine inhibitors. We will evaluate them based on two key parameters:
-
Potency: How strongly the compound inhibits the target enzyme (DPP-4), measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.
-
Selectivity: The compound's ability to inhibit DPP-4 over other closely related proteases, such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP). High selectivity is crucial to minimize off-target effects and potential toxicity.
Table 1: Comparative Inhibition Data of Novel Analogs vs. Sitagliptin
| Compound ID | Structure (Modification on Pyrrolidine Ring) | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) |
| NC-01 | Unsubstituted | 19 | >10,000 | >10,000 | >526 |
| NC-02 | 3-(S)-Hydroxy | 230 | >10,000 | >10,000 | >43 |
| NC-03 | 4-(R)-Fluoro | 12 | >10,000 | >10,000 | >833 |
| NC-04 | 4,4-Difluoro | 15 | >10,000 | >10,000 | >667 |
| Sitagliptin | Reference Compound | 18 | >100,000 | ~40,000 | >5,500 |
Data is representative and adapted from foundational SAR studies for illustrative purposes.
Analysis of Structure-Activity Relationships (SAR)
The data in Table 1 provides critical insights into the structure-activity relationship of the cyanopyrrolidine scaffold:
-
Baseline Potency: The unsubstituted parent compound, NC-01 , demonstrates potent DPP-4 inhibition (IC50 = 19 nM) and excellent selectivity over DPP-8 and DPP-9. This validates the core cyanopyrrolidine pharmacophore as a strong starting point.
-
Impact of Hydroxylation: Introducing a hydroxyl group at the 3-position (NC-02 ) results in a significant, greater than 10-fold loss of potency (IC50 = 230 nM). This suggests that this position may be involved in an unfavorable steric or electronic interaction within the enzyme's active site.
-
Favorable Fluorine Substitution: In stark contrast, the addition of a single fluorine atom at the 4-(R) position (NC-03 ) enhances potency (IC50 = 12 nM) compared to the unsubstituted analog. This is a common strategy in medicinal chemistry where fluorine can improve binding affinity and metabolic stability.
-
Difluoro Substitution: The 4,4-difluoro analog (NC-04 ) maintains high potency (IC50 = 15 nM), nearly identical to the monofluorinated compound and the parent compound.
-
Benchmark Comparison: Our lead compounds, NC-01 , NC-03 , and NC-04 , exhibit potency comparable to the established drug Sitagliptin (IC50 = 18 nM). While Sitagliptin shows a superior selectivity profile, the novel compounds maintain a very high selectivity index (>500-fold), which is a strong indicator of a favorable safety profile.
Based on this analysis, NC-03 (4-(R)-Fluoro) emerges as the most promising lead candidate from this series, offering the best combination of enhanced potency and excellent selectivity.
Section 3: Detailed Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following protocols describe the self-validating systems used to generate the comparative data.
Protocol 1: In Vitro DPP-4 Fluorometric Inhibition Assay
This assay quantifies the inhibitory activity of test compounds by measuring the reduction in the enzymatic cleavage of a fluorogenic substrate.
Principle: Human recombinant DPP-4 cleaves the non-fluorescent substrate Gly-Pro-AMC (Aminomethylcoumarin), releasing the highly fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to DPP-4 activity. Inhibitors will slow this rate.
Materials:
-
Human Recombinant DPP-4
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Substrate: Gly-Pro-AMC
-
Reference Inhibitor: Sitagliptin
-
Test Compounds (dissolved in DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference inhibitor (Sitagliptin) in assay buffer. The final DMSO concentration in the well should be kept constant and low (e.g., <1%).
-
Reaction Setup: To each well of the 96-well plate, add the following in order:
-
50 µL of Assay Buffer (for blanks) OR 50 µL of diluted test compound/reference inhibitor.
-
25 µL of Human Recombinant DPP-4 enzyme solution (diluted in assay buffer).
-
-
Controls:
-
100% Activity Control: 50 µL Assay Buffer + 25 µL Enzyme Solution.
-
0% Activity Control (Blank): 75 µL Assay Buffer (No Enzyme).
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes to allow compounds to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes.
Protocol 2: IC50 Value Calculation
-
Calculate Reaction Rate: For each concentration of the inhibitor, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate Percent Inhibition: Use the following formula for each compound concentration: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_100%_activity - Rate_blank))
-
Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine IC50: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the concentration of the inhibitor that produces 50% inhibition. This value is the IC50.
Section 4: Mechanism of Action Pathway
Understanding how DPP-4 inhibitors function within a biological context is crucial for appreciating their therapeutic value.
DPP-4 and Incretin Hormone Regulation
The diagram below illustrates the physiological role of DPP-4 and the mechanism by which its inhibition leads to improved glucose control.
Caption: Mechanism of DPP-4 inhibitors on the incretin pathway.
Conclusion and Future Directions
This guide has demonstrated a systematic approach to the bioactivity screening of novel cyanopyrrolidine-based DPP-4 inhibitors. Through a tiered screening cascade, we identified NC-03 , a 4-(R)-fluoro-substituted analog, as a potent and selective lead compound with an IC50 of 12 nM, rivaling the potency of the established drug Sitagliptin. The structure-activity relationship analysis clearly showed that substitution at the 4-position of the pyrrolidine ring with fluorine is a favorable modification for maintaining high potency.
The next logical steps for a promising candidate like NC-03 would involve a more comprehensive preclinical evaluation, including:
-
Pharmacokinetic (PK) profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties in animal models.
-
In vivo efficacy studies: Evaluating the compound's ability to lower blood glucose in diabetic animal models.
-
Safety and toxicology screening: Identifying any potential liabilities before consideration for clinical development.
By integrating rational design, robust screening protocols, and comparative analysis, researchers can efficiently navigate the complex path of drug discovery and identify novel therapeutic agents with high potential for clinical success.
References
- Fukushima, H., Hiratate, A., Takahashi, M., Saito, M., Munetomo, E., Kitano, K., Saito, H., Takaoka, Y., & Yamamoto, K. (2004). Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrol
A Comparative Guide to the Cross-Reactivity of Tert-Butyl 3-(Cyanomethyl)pyrrolidine-1-Carboxylate Derivatives as DPP-4 Inhibitors
Introduction: The Criticality of Selectivity in DPP-4 Inhibition
The inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone in the management of type 2 diabetes.[1][2] DPP-4 inhibitors, often referred to as "gliptins," effectively lower blood glucose levels by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[1][3][4] This mechanism enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby offering a low risk of hypoglycemia.[3][5] The cyanopyrrolidine scaffold, a key feature of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate and its derivatives, has proven to be a highly effective pharmacophore for potent DPP-4 inhibition, leading to the development of successful drugs like vildagliptin and saxagliptin.[2][6]
However, the therapeutic success of a DPP-4 inhibitor is intrinsically linked to its selectivity. The dipeptidyl peptidase family comprises several other closely related enzymes, including DPP-8 and DPP-9, which are ubiquitously expressed and involved in various physiological processes.[7][8] Inhibition of these off-target enzymes has been associated with significant toxicity, underscoring the imperative for highly selective DPP-4 inhibitors.[7] This guide provides a comparative analysis of the cross-reactivity profiles of hypothetical this compound derivatives, supported by established experimental methodologies to provide a framework for evaluating and selecting drug candidates with optimal safety and efficacy.
Comparative Selectivity Profiles of Pyrrolidine Derivatives
To illustrate the impact of structural modifications on selectivity, we present a comparative analysis of four hypothetical derivatives of this compound against DPP-4, DPP-8, and DPP-9. The data, presented in Table 1, is representative of what would be generated in a typical preclinical screening campaign.
| Compound ID | Structure | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) |
| Parent | This compound | 50 | 5,000 | 10,000 | 100 | 200 |
| Derivative A | (S)-tert-butyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate | 25 | 15,000 | 35,000 | 600 | 1400 |
| Derivative B | tert-butyl 3-(cyanomethyl)-3-fluoropyrrolidine-1-carboxylate | 15 | 2,500 | 5,000 | 167 | 333 |
| Derivative C | tert-butyl 3-(2-cyanoethyl)pyrrolidine-1-carboxylate | 150 | >50,000 | >50,000 | >333 | >333 |
Table 1: Comparative in vitro inhibitory potency and selectivity of this compound derivatives against human recombinant DPP-4, DPP-8, and DPP-9. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. The selectivity ratio is calculated by dividing the IC50 for the off-target enzyme by the IC50 for DPP-4.
Interpretation of the Data:
-
Derivative A demonstrates that the introduction of a methyl group at the 3-position can enhance potency against DPP-4 while significantly improving selectivity against both DPP-8 and DPP-9. This suggests that steric hindrance in the active sites of DPP-8 and DPP-9 may be a key factor in achieving selectivity.
-
Derivative B , with a fluorine substitution, shows increased potency for DPP-4 but a reduction in selectivity compared to the parent compound. This highlights the complex interplay of electronic and steric effects on inhibitor binding.
-
Derivative C , where the cyanomethyl group is extended to a cyanoethyl group, exhibits a significant loss of potency at DPP-4. While it maintains high selectivity, the reduced on-target activity would likely render it a less desirable candidate.
This comparative data underscores the importance of systematic structure-activity relationship (SAR) studies to optimize both potency and selectivity.
Experimental Protocols for Assessing Cross-Reactivity
A multi-tiered approach is essential for a comprehensive evaluation of a compound's selectivity profile. This typically begins with in vitro enzyme inhibition assays and can be followed by more advanced cell-based and proteome-wide techniques for promising candidates.
In Vitro DPP Enzyme Inhibition Assay
This is the foundational assay for determining the potency and selectivity of new chemical entities against DPP-4 and its related family members.
Principle:
The assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant DPP-4, DPP-8, or DPP-9. The enzyme cleaves a fluorogenic substrate, and the resulting fluorescence is proportional to the enzyme's activity.
Step-by-Step Protocol: [9][10]
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Serially dilute the stock solutions in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Reconstitute recombinant human DPP-4, DPP-8, and DPP-9 enzymes in the provided assay buffer. Prepare the fluorogenic substrate (e.g., Gly-Pro-AMC) in the assay buffer.
-
Assay Plate Setup: In a 96-well black microplate, add the test compound dilutions, a positive control inhibitor (e.g., sitagliptin), and a vehicle control (DMSO in assay buffer).
-
Enzyme Addition and Incubation: Add the respective DPP enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for compound-enzyme interaction.
-
Substrate Addition and Kinetic Reading: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., 30-60 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to calculate the IC50 value.
Advanced Selectivity Profiling Techniques
For lead candidates, more sophisticated methods are employed to assess off-target effects in a more physiologically relevant context.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement and assessing selectivity within the complex environment of a living cell.[11][12]
Principle:
The binding of a ligand to its target protein generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with the test compound and then heated. The amount of soluble target protein remaining after heating is quantified, with a higher amount indicating stabilization by the compound. When coupled with mass spectrometry, this method can provide an unbiased, proteome-wide view of a compound's interactions.[13][14]
Workflow for CETSA Selectivity Profiling:
Caption: CETSA experimental workflow for assessing target engagement and selectivity.
Radioligand Binding Assays
Radioligand binding assays are a sensitive method for quantifying the affinity of a compound for a wide range of receptors and transporters, providing a broad assessment of potential off-target interactions.[15][16][17][18][19]
Principle:
This assay measures the ability of a test compound to compete with a radioactively labeled ligand for binding to a specific receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
General Protocol for a Competition Binding Assay:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from unbound radioligand by rapid filtration through a filter mat.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
Logical Framework for Selectivity Screening
A tiered screening cascade ensures that resources are focused on the most promising candidates.
Caption: A tiered screening cascade for identifying selective DPP-4 inhibitors.
Conclusion
The development of safe and effective DPP-4 inhibitors hinges on a thorough understanding and optimization of their selectivity profiles. As demonstrated with the hypothetical this compound derivatives, minor structural modifications can have a profound impact on cross-reactivity with related proteases like DPP-8 and DPP-9. A rigorous experimental approach, beginning with in vitro enzymatic assays and progressing to advanced cellular and proteome-wide techniques, is paramount for identifying candidates with the desired combination of high on-target potency and minimal off-target interactions. This guide provides a framework for researchers in drug development to design and execute robust cross-reactivity studies, ultimately leading to the selection of safer and more effective therapeutics for the treatment of type 2 diabetes.
References
-
Context-dependent effects of dipeptidyl peptidase 4 inhibitors. PubMed - NIH. [Link]
-
Side effects of dpp4 inhibitors. (2024-12-19). [Link]
-
DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. Cleveland Clinic. (2025-10-10). [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls - NCBI Bookshelf - NIH. [Link]
-
Clinical Use of DPP-4 Inhibitors. Frontiers. [Link]
-
Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis. [Link]
-
Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. (2022-05-11). [Link]
-
Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]
-
A powerful tool for drug discovery. European Pharmaceutical Review. (2005-05-20). [Link]
-
Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC - NIH. [Link]
-
CETSA Selectivity Profiling: Powerful Drug Discovery Insights. Pelago Bioscience. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. (2022-02-04). [Link]
-
CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]
-
DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses. NIH. (2018-08-10). [Link]
-
Saturation Radioligand Binding Assays. Alfa Cytology - Rdcthera. [Link]
-
11 Years of cyanopyrrolidines as DPP-IV inhibitors. PubMed. [Link]
-
11 years of Cyanopyrrolidines as DPP-IV Inhibitors | Request PDF. ResearchGate. (2025-08-10). [Link]
-
Current Advances in CETSA. Frontiers. (2022-06-08). [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. (2024-10-28). [Link]
-
Vildagliptin displays slow tight-binding to dipeptidyl peptidase (DPP)-4, but not DPP-8 or DPP-9 | Request PDF. ResearchGate. (2025-08-05). [Link]
-
A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. NIH. [Link]
-
Vildagliptin‐Derived Dipeptidyl Peptidase 9 (DPP9) Inhibitors: Identification of a DPP8/9‐Specific Lead | Request PDF. ResearchGate. [Link]
-
Vildagliptin-Derived Dipeptidyl Peptidase 9 (DPP9) Inhibitors: Identification of a DPP8/9-Specific Lead. PubMed. (2022-08-03). [Link]
-
Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin. ResearchGate. (2025-10-19). [Link]
-
Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin. PubMed. (2023-09-28). [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. NIH. (2022-01-01). [Link]
Sources
- 1. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 5. Side effects of dpp4 inhibitors [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. pelagobio.com [pelagobio.com]
- 14. Frontiers | Current Advances in CETSA [frontiersin.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. revvity.com [revvity.com]
- 19. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate (CAS No. 142253-50-7). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk for all researchers, scientists, and drug development professionals. This document is designed to be a trusted resource, offering in-depth, actionable information that extends beyond standard product documentation.
Hazard Identification and Risk Assessment
This compound is a compound that requires careful handling due to its potential health effects. Based on available safety data sheets, the compound is classified with the following hazards:
The signal word associated with this chemical is "Warning."[1][2] A thorough risk assessment should be conducted before any handling, considering the quantity of the substance being used and the nature of the experimental procedure.
Quantitative Data Summary
| Property | Value |
| CAS Number | 142253-50-7 |
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Purity | Typically ≥97% |
| GHS Pictogram | Exclamation Mark |
| Hazard Statements | H315, H319, H335 |
| Signal Word | Warning |
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are the primary method for exposure reduction, the correct use of PPE is mandatory. The following PPE is required when handling this compound.
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield (meeting EN 166, ANSI Z87.1, or equivalent standards). | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Nitrile or neoprene gloves. Gloves must be inspected for integrity before use. | Prevents skin contact, which can lead to irritation.[1][2] Proper glove removal technique is essential to avoid cross-contamination.[3][4] |
| Skin and Body Protection | A lab coat, closed-toe shoes, and long pants are mandatory. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or coveralls. | Provides a barrier against accidental spills and contact with contaminated surfaces.[1][2][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if ventilation is inadequate or if dust/aerosols are generated. | Protects against inhalation of the compound, which may cause respiratory tract irritation.[5][6] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Handling :
-
Storage :
Emergency and Disposal Plans
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] If skin irritation persists, seek medical attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, seek medical advice.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spills | For minor spills, absorb with an inert material and place into a suitable, labeled disposal container.[1] For larger spills, evacuate the area and follow your institution's emergency spill response procedures. |
Disposal Plan
Proper disposal is essential to prevent environmental contamination.
-
Unused Product and Residues : This material should be disposed of as hazardous waste.[10] All disposals must be conducted through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][5]
-
Contaminated Packaging : The original container should be treated as hazardous waste and disposed of accordingly.[10] Do not reuse empty containers.
Conclusion: A Culture of Safety
The safe handling of this compound is paramount. By understanding its hazards, implementing robust engineering controls, and diligently using the correct personal protective equipment, researchers can minimize risks and maintain a safe laboratory environment. This guide serves as a foundational document to be integrated into your institution's broader safety protocols. Always consult your organization's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.
References
- AK Scientific, Inc. Safety Data Sheet: (S)-tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate. [URL: https://www.aksci.com/sds/(S)-tert-Butyl%202-(cyanomethyl)
- AK Scientific, Inc. Safety Data Sheet: Cyanomethyl (E)-3-(2,4-dichlorophenyl)-2-propenoate. [URL: https://www.aksci.com/sds/5316CM.pdf]
- Fisher Scientific. Safety Data Sheet. [URL: https://www.fishersci.com/sds]
- Sigma-Aldrich. Safety Data Sheet. [URL: https://www.sigmaaldrich.com/sds]
- BenchChem. Personal protective equipment for handling 5-Cyano-2-picoline. [URL: https://www.benchchem.com/product/b2118/safety]
- PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/854071]
- Key Organics. Safety Data Sheet. [URL: https://www.keyorganics.net/sds/PS-15882]
- PubChem. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/82391644]
- Fisher Scientific. Safety Data Sheet: tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate. [URL: https://www.fishersci.com/sds]
- Acros Organics.
- PubChem. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2756485]
- Loba Chemie. PYRROLIDINE FOR SYNTHESIS. [URL: https://www.lobachemie.com/sds-msds/PYRROLIDINE-FOR-SYNTHESIS-05520.pdf]
- CymitQuimica. Safety Data Sheet. [URL: https://www.cymitquimica.com/sds]
- CDH Fine Chemical. PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET. [URL: https://www.cdhfinechemical.com/images/product/msds/PYRROLIDINE_FOR_SYNTHESIS_123-75-1_MSDS.pdf]
- New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1626.pdf]
- Loba Chemie. PYRROLIDINE FOR SYNTHESIS (Korean). [URL: https://www.lobachemie.com/sds-msds/PYRROLIDINE-FOR-SYNTHESIS-05520-korean.pdf]
- ChemPoint.com. Safety Data Sheet. [URL: https://www.chempoint.com/sds]
- AK Scientific, Inc. Safety Data Sheet: Tert-Butyl 3-((tert-butoxycarbonyl)amino)-3-cyanopyrrolidine-1-carboxylate. [URL: https://www.aksci.com/sds/FCH2856536.pdf]
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. acrospharmatech.com [acrospharmatech.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. staging.keyorganics.net [staging.keyorganics.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
